molecular formula C10H14 B1677000 Butylbenzene CAS No. 104-51-8

Butylbenzene

Cat. No.: B1677000
CAS No.: 104-51-8
M. Wt: 134.22 g/mol
InChI Key: OCKPCBLVNKHBMX-UHFFFAOYSA-N
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Description

Butylbenzene, with the molecular formula C10H14 and CAS Registry Number 104-51-8 , is an organic compound classified as an aromatic hydrocarbon. It is a colorless, slightly greasy liquid with a sweet aroma . Its structure consists of a butyl group attached to a phenyl ring, and it exists in several isomeric forms, including n-butylbenzene (1-phenylbutane) and sec-butylbenzene . Key physical properties include a density of 0.8601 g/cm³ at 20°C, a melting point of -87.9°C, and a boiling point of 183.3°C for the n-butylbenzene isomer . It is highly flammable with a flash point of 71°C (160°F) and is insoluble in water but miscible with common organic solvents such as alcohol and ether . This compound serves as a versatile building block and specialty solvent in research and industrial applications. It is employed in the synthesis of various intermediates, including Para Butyl Aniline and Ortho Butyl Aniline . Its utility extends to the production of alkylated pentacene and ladder-type oligo(p-phenylene)s, where it aids in improving solubility in organic solvents . Furthermore, this compound can be oxidized to produce butyrophenone and is utilized in the production of N-aryl azoles via C(sp²)-H amination reactions . Other significant applications include its use as a polymer linking agent, a surface-active agent, a plasticizer, and as a solvent in coatings . Sulfonated derivatives of this compound are also used as raw materials in industrial metal-cutting fluids and in the formulation of thermic fluids for cooling media . From a safety perspective, this compound is a highly flammable liquid and must be kept away from heat and ignition sources . It can cause skin and eye irritation . Researchers are advised to consult the relevant Safety Data Sheet (SDS) and handle the material in a well-ventilated area using appropriate personal protective equipment (PPE). This product is intended for laboratory and research purposes only.

Properties

IUPAC Name

butylbenzene
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InChI

InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3
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InChI Key

OCKPCBLVNKHBMX-UHFFFAOYSA-N
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Canonical SMILES

CCCCC1=CC=CC=C1
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID6022472
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Molecular Weight

134.22 g/mol
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Physical Description

N-butylbenzene appears as a colorless liquid. Less dense than water and insoluble in water. Used to make plastics and as a solvent., Colorless liquid; [Hawley]
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Boiling Point

183.3 °C
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Flash Point

160 °F (NFPA, 2010), 160 °F (71 °C) (open cup)
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Solubility

Miscible with alcohol, ether, benzene, In water, 11.8 mg/L @ 25 °C
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Density

0.8601 g/cu cm @ 20 °C
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Vapor Density

4.6 (Air=1)
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Vapor Pressure

1.06 [mmHg], 1.06 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

104-51-8
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Melting Point

-87.9 °C
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Foundational & Exploratory

Butylbenzene chemical structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Bonding of Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄, consisting of a phenyl group attached to a butyl group.[1][2] As an alkylbenzene, it serves as a fundamental structure in organic chemistry and is a component of interest in various industrial applications, including its use as an organic solvent.[3] The structural arrangement of its constituent atoms and the nature of the chemical bonds dictate its physical and chemical properties. This guide provides a detailed examination of the chemical structure, bonding, and conformational possibilities of this compound, with a focus on its isomers. It also outlines the primary experimental and computational methodologies employed for its structural elucidation.

I. Chemical Structure and Isomerism

The term "this compound" can refer to several structural isomers, which differ by the connectivity of the four-carbon alkyl chain to the benzene (B151609) ring. The primary isomers are:

  • n-Butylbenzene: The butyl group is attached via its terminal carbon to the phenyl ring.[2]

  • sec-Butylbenzene: The butyl group is attached via its secondary carbon (C2) to the phenyl ring.

  • tert-Butylbenzene (B1681246): The butyl group is attached via its tertiary carbon to the phenyl ring.

  • Isothis compound: An isobutyl group (2-methylpropyl) is attached to the phenyl ring.

This guide will primarily focus on n-butylbenzene as the principal example, with comparative data provided for other isomers where available.

Caption: Chemical structure of n-butylbenzene.

II. Bonding, Hybridization, and Conformation

The bonding in this compound is a composite of the characteristics of its aromatic and aliphatic components.

  • Phenyl Group: The six carbon atoms of the benzene ring are sp² hybridized, forming a planar hexagonal ring. Each carbon forms σ-bonds with two adjacent carbons and one hydrogen (or in the case of C1, the butyl group). The remaining p-orbital on each carbon atom participates in a delocalized π-system above and below the plane of the ring, which confers aromatic stability.

  • Butyl Group: The carbon atoms in the n-butyl chain are sp³ hybridized, resulting in a tetrahedral geometry around each carbon. The bonds are all single σ-bonds, allowing for free rotation.

  • Ring-Chain Linkage: A C(sp²)-C(sp³) σ-bond connects the phenyl ring to the butyl chain.

Due to rotation around the C-C single bonds in the alkyl chain, n-butylbenzene can exist in several conformations. The relative orientation of the phenyl ring and the butyl chain, as well as the conformation of the chain itself (e.g., anti-periplanar vs. synclinal/gauche), affects the molecule's overall energy and shape. The most stable conformers generally minimize steric hindrance.

III. Quantitative Structural Data

Table 1: Structural Parameters of the Benzene Ring (Reference) (Experimental data from Gas-Phase Electron Diffraction)

ParameterBondExperimental Value (Å or °)
Bond LengthC-C1.397 Å
Bond LengthC-H1.084 Å
Bond AngleC-C-C120.0°
Bond AngleC-C-H120.0°

Table 2: Structural Parameters of n-Butylbenzene (Theoretical) (Data from Density Functional Theory (DFT) calculations)

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC(aromatic)-C(aromatic)~1.39 - 1.40 Å
Bond LengthC(aromatic)-C(alkyl)~1.51 Å
Bond LengthC(alkyl)-C(alkyl)~1.53 - 1.54 Å
Bond LengthC-H (aromatic)~1.08 - 1.09 Å
Bond LengthC-H (alkyl)~1.09 - 1.10 Å
Bond AngleC-C-C (aromatic)~118 - 121°
Bond AngleC(aromatic)-C(alkyl)-C(alkyl)~112°
Bond AngleC-C-C (alkyl chain)~110 - 113°

Note: Theoretical values are approximations and can vary slightly based on the computational method and basis set used.

Table 3: Key Structural Parameters of tert-Butylbenzene (Experimental) (Data from a combined Gas-Phase Electron Diffraction and theoretical study)[4]

ParameterBond/AngleExperimental Value (Å or °)
Bond LengthC(aromatic)-C(tert)1.545 Å
Bond LengthC(tert)-C(methyl)1.542 Å
Bond AngleC(aromatic)-C(tert)-C(methyl)108.5°
Bond AngleC(methyl)-C(tert)-C(methyl)110.4°
Ring Angle∠C-C(ipso)-C117.2°

IV. Experimental Protocols for Structural Determination

The determination of this compound's structure relies on a combination of spectroscopic and computational techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the connectivity of atoms in a molecule.[5]

  • Principle: It exploits the magnetic properties of atomic nuclei like ¹H and ¹³C. The chemical shift of a nucleus provides information about its local electronic environment, while spin-spin coupling reveals adjacent nuclei, allowing for the mapping of the carbon skeleton and the placement of protons.

  • Detailed Methodology (¹H and ¹³C NMR):

    • Sample Preparation: Dissolve 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a high-quality NMR tube.[6] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[7]

    • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the specific nucleus being observed (e.g., 400 MHz for ¹H). The magnetic field is homogenized (shimmed) using the deuterium (B1214612) signal from the solvent to ensure high resolution.

    • Data Acquisition: A series of radiofrequency pulses are applied to the sample. For a typical ¹H spectrum, a small number of scans are acquired and averaged. For ¹³C, which has a much lower natural abundance and sensitivity, a larger number of scans are required over a period ranging from minutes to hours.

    • Data Processing: The resulting free induction decay (FID) signal is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Principle: Infrared radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule.

  • Detailed Methodology (Liquid Sample):

    • Sample Preparation (Neat Liquid or ATR):

      • Transmission Cell: Place one to two drops of liquid this compound on a polished salt plate (e.g., NaCl or KBr).[3] Place a second plate on top to create a thin liquid film. Mount the plates in the spectrometer's sample holder.[3]

      • Attenuated Total Reflectance (ATR): Place a single drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).[8][9] Apply pressure with a built-in clamp to ensure good contact.[9]

    • Instrument Setup: Select the desired spectral range (e.g., 4000 to 400 cm⁻¹) and resolution.[1]

    • Data Acquisition: First, acquire a background spectrum of the empty cell/clean ATR crystal to subtract atmospheric and instrumental interferences. Then, acquire the sample spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.[1]

    • Spectral Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and other molecular vibrations.

C. Gas-Phase Electron Diffraction (GED)

GED is a powerful method for accurately determining the geometry of small molecules in the gas phase, free from intermolecular forces.[10]

  • Principle: A high-energy beam of electrons is scattered by the gaseous molecules. The resulting diffraction pattern of concentric rings contains information about the internuclear distances within the molecule.

  • Detailed Methodology:

    • Sample Introduction: The purified this compound sample is heated and introduced as a vapor through a fine nozzle into a high-vacuum diffraction chamber (e.g., 10⁻⁷ mbar).[10]

    • Scattering: A monochromatic beam of fast electrons (keV energy) intersects the gas jet, causing the electrons to scatter.[11]

    • Detection: The scattered electrons are detected on a photographic plate or a digital detector, creating a diffraction pattern. Most of the sample is condensed on a cold trap cooled with liquid nitrogen.[10]

    • Data Analysis: The radial distribution of scattering intensity is measured from the pattern. This experimental curve is compared to theoretical curves calculated for different molecular geometries. The geometric parameters (bond lengths, angles) are refined through a least-squares fitting process until the theoretical curve best matches the experimental data.

D. Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are used to model molecular structures and predict their properties.[12]

  • Principle: DFT is an ab initio method that solves the Schrödinger equation approximately to calculate the electronic structure and energy of a molecule.[13] By finding the geometry that corresponds to the minimum energy, the most stable structure can be determined.

  • Detailed Methodology (Geometry Optimization):

    • Model Building: An initial 3D structure of this compound is constructed using molecular modeling software.

    • Calculation Setup: A theoretical model is chosen, which consists of a method (e.g., B3LYP) and a basis set (e.g., 6-31G* or larger). The job type is set to "Optimization".[13][14]

    • Execution: The software iteratively adjusts the positions of the atoms to minimize the total energy of the molecule.[12] At each step, it calculates the forces on each atom and moves them accordingly to descend on the potential energy surface.

    • Convergence and Verification: The optimization is complete when the forces on the atoms and the change in energy between steps fall below a defined threshold. A subsequent frequency calculation is typically performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). The final optimized coordinates provide theoretical bond lengths and angles.

V. Integrated Workflow for Structural Elucidation

The determination of a chemical structure is a logical process that integrates multiple analytical techniques.

Structural_Elucidation_Workflow cluster_start Start cluster_spectroscopy Spectroscopic Analysis cluster_direct_structure Direct Structural Analysis cluster_computational Computational Modeling cluster_data_analysis Data Interpretation cluster_end Final Result Sample This compound Sample NMR NMR Spectroscopy (1H, 13C, COSY) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS GED Gas-Phase Electron Diffraction Sample->GED DFT DFT Geometry Optimization Sample->DFT Initial Guess Structure Connectivity Determine Atomic Connectivity NMR->Connectivity FunctionalGroups Identify Functional Groups FTIR->FunctionalGroups MolecularFormula Confirm Molecular Formula & Weight MS->MolecularFormula PreciseGeometry Determine Precise Bond Lengths & Angles GED->PreciseGeometry DFT->PreciseGeometry FinalStructure Elucidated Chemical Structure (Geometry, Bonding, Conformation) Connectivity->FinalStructure FunctionalGroups->FinalStructure MolecularFormula->FinalStructure PreciseGeometry->FinalStructure

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of n-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butylbenzene (C₁₀H₁₄) is an aromatic hydrocarbon characterized by a butyl group attached to a benzene (B151609) ring.[1] This colorless, slightly greasy liquid serves as a versatile solvent and a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1][2] Its specific physical and chemical characteristics make it a compound of interest in diverse research and development applications. This guide provides a comprehensive overview of the core physical and chemical properties of n-butylbenzene, detailed experimental protocols for their determination, and a visualization of a key synthetic pathway.

Physical Properties of n-Butylbenzene

The physical properties of n-butylbenzene are well-documented and crucial for its application in various experimental and industrial settings. These properties are summarized in the tables below.

General and Thermodynamic Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₄[1]
Molar Mass 134.22 g/mol [1]
Appearance Colorless liquid[1][3]
Odor Aromatic, slightly sweet[4][5]
Melting Point -88 °C to -87.9 °C[1][3][6]
Boiling Point 181 °C to 183.3 °C[1][3][6]
Flash Point 59 °C to 71 °C[3][6][7]
Autoignition Temperature 410 °C to 412 °C[3][8]
Density and Solubility
PropertyValueSource(s)
Density 0.8601 g/cm³ at 20 °C[3][4]
Solubility in Water 11.8 mg/L to 12 mg/L[3][6][7]
Solubility in Organic Solvents Miscible with alcohol, ether, and benzene[3][4][7]
Optical and Vapor Properties
PropertyValueSource(s)
Refractive Index (n²⁰/D) 1.489 to 1.490[6][9][10]
Vapor Pressure 1.03 mmHg to 1.33 hPa at 23 °C[5][8][11]
Vapor Density >1 (vs air)[5][11]

Chemical Properties and Reactivity

n-Butylbenzene exhibits reactivity characteristic of alkylbenzenes. The benzene ring can undergo electrophilic substitution, and the benzylic position of the butyl group is susceptible to oxidation.[2][12]

Key Chemical Reactions:

  • Oxidation: n-Butylbenzene can be oxidized to form butyrophenone.[2][4]

  • Substitution Reactions: The aromatic ring participates in reactions such as halogenation, nitration, and sulfonation under appropriate conditions.[12]

  • Wurtz-Fittig Reaction: A classic method for the synthesis of n-butylbenzene involves the reaction of an aryl halide (e.g., bromobenzene) with an alkyl halide (e.g., 1-bromobutane) and sodium metal.[3][13]

Hazard Information:

n-Butylbenzene is a flammable liquid and vapor.[6][8] It is incompatible with strong oxidizing agents.[5][6] For detailed safety and handling information, consult the Safety Data Sheet (SDS).[8][14]

Experimental Protocols

The following sections detail the methodologies for determining the key physical and spectral properties of n-butylbenzene.

Determination of Boiling Point (Micro-reflux method)

This method is suitable for determining the boiling point of a small quantity of liquid.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (-10 to 200 °C range)

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Heating mantle or Bunsen burner

  • Stirring bar (for oil bath)

Procedure:

  • Add a few milliliters of n-butylbenzene to the small test tube.

  • Place the capillary tube, with the open end downwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Clamp the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), or immerse it in an oil bath. The oil level should be above the level of the n-butylbenzene in the test tube.

  • Gently heat the side arm of the Thiele tube or the oil bath with stirring.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[10][12]

Determination of Density (Oscillating U-tube Method)

Modern digital density meters, often based on the oscillating U-tube principle, provide a rapid and accurate means of determining density.

Apparatus:

  • Digital density meter (e.g., Anton Paar DSA 5000 or similar)

  • Syringe for sample injection

  • Thermostatic control for the instrument

Procedure:

  • Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature.

  • Set the desired temperature for the measurement (e.g., 20 °C).

  • Inject the n-butylbenzene sample into the oscillating U-tube, ensuring no air bubbles are present.

  • Allow the temperature to stabilize.

  • The instrument will measure the oscillation period of the U-tube and automatically calculate and display the density of the sample.[11][15]

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a liquid and is a useful property for identification and purity assessment.[16]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (typically a sodium D line source, 589 nm)

  • Dropper or pipette

  • Soft lens tissue

  • Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

  • Ensure the prisms of the refractometer are clean and dry. Clean with ethanol or acetone and a soft lens tissue if necessary.

  • Circulate water from the constant temperature bath through the refractometer to bring the prisms to the desired temperature (e.g., 20 °C).

  • Using a dropper, apply a few drops of n-butylbenzene to the surface of the lower prism.

  • Close the prisms firmly.

  • Position the light source to illuminate the prisms.

  • Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.

  • Adjust the chromaticity compensator to eliminate any color fringe at the borderline, resulting in a sharp, single line.

  • Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

  • Press the switch to read the refractive index value from the scale.[6][17]

Spectroscopic Analysis: Sample Preparation and Data Acquisition

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-25 mg of n-butylbenzene for ¹H NMR, or 20-50 mg for ¹³C NMR, in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[7][18]

  • Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

  • The final sample height in the NMR tube should be approximately 4-5 cm.[7]

  • Cap the NMR tube securely.

¹H NMR Data Acquisition (Example Parameters):

  • Spectrometer: 400 MHz

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0 ppm

  • Typical Chemical Shifts (δ): Aromatic protons (multiplet, ~7.1-7.3 ppm), benzylic CH₂ (triplet, ~2.6 ppm), other CH₂ groups (multiplets, ~1.3-1.6 ppm), terminal CH₃ (triplet, ~0.9 ppm).[4][19]

¹³C NMR Data Acquisition (Example Parameters):

  • Spectrometer: 100 MHz

  • Solvent: CDCl₃

  • Reference: CDCl₃ at 77.16 ppm

  • Typical Chemical Shifts (δ): Aromatic carbons (~125-143 ppm), aliphatic carbons (~14, 22, 33, 35 ppm).[4][20]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a neat liquid sample like n-butylbenzene, the simplest method is to place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition:

  • Record a background spectrum of the clean, empty salt plates.

  • Place the salt plates with the n-butylbenzene film in the spectrometer's sample holder.

  • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typical absorptions include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-H bending vibrations.[21][22]

Mass Spectrometry (MS)

Sample Introduction and Ionization: n-Butylbenzene is a volatile liquid, making it suitable for introduction via a gas chromatograph (GC-MS) or direct injection with a heated probe. Electron Ionization (EI) is a common method.

Data Acquisition (GC-MS with EI):

  • A dilute solution of n-butylbenzene in a volatile solvent is injected into the GC.

  • The compound is separated from the solvent and any impurities on the GC column and enters the mass spectrometer.

  • In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Expected Fragments: The molecular ion (M⁺) at m/z 134, and a prominent base peak at m/z 91 corresponding to the tropylium (B1234903) ion, formed via benzylic cleavage and rearrangement.[5][23]

Synthesis of n-Butylbenzene via Wurtz-Fittig Reaction

A common laboratory synthesis of n-butylbenzene is the Wurtz-Fittig reaction, which couples an aryl halide with an alkyl halide using sodium metal.[3][13]

Reaction: C₆H₅Br + CH₃(CH₂)₃Br + 2Na → C₆H₅(CH₂)₃CH₃ + 2NaBr

Experimental Workflow: A detailed, step-by-step protocol for this synthesis is outlined below, adapted from literature procedures.[3]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Reactant Preparation: In the dropping funnel, prepare a mixture of bromobenzene (B47551) and 1-bromobutane.

  • Initiation: Place finely chopped sodium metal in the reaction flask.

  • Reaction: Slowly add the mixture from the dropping funnel to the sodium in the flask. The reaction is exothermic and will initiate, often evidenced by the formation of white fumes (sodium bromide) and refluxing of the solvent (if used, though often run neat).[3]

  • Completion and Quenching: After the addition is complete, the reaction mixture may be gently heated to ensure completion. After cooling, excess sodium is carefully quenched, for example, by the slow addition of ethanol followed by water.

  • Workup: The organic layer is separated, washed (e.g., with water and brine), and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The crude product is purified by distillation to separate n-butylbenzene from any unreacted starting materials and side-products (such as biphenyl (B1667301) and octane).[3]

Wurtz-Fittig Reaction Pathway

Wurtz_Fittig_Reaction Bromobenzene Bromobenzene Reaction Wurtz-Fittig Reaction (in dry ether) Bromobenzene->Reaction Bromobutane 1-Bromobutane Bromobutane->Reaction Sodium Sodium (2Na) Sodium->Reaction nButylbenzene n-Butylbenzene Reaction->nthis compound Primary Product NaBr Sodium Bromide (2NaBr) Reaction->NaBr Byproduct

Caption: Synthetic pathway for n-butylbenzene via the Wurtz-Fittig reaction.

Applications in Research and Development

n-Butylbenzene's properties lend it to several applications in scientific research and drug development:

  • Solvent: It serves as a solvent for various chemical reactions, particularly in the production of polymers, resins, and coatings.[1][17]

  • Synthetic Intermediate: It is a precursor in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.[1] Its addition to larger molecules can enhance solubility in organic solvents.[2]

  • Plasticizer and Surface-Active Agent: It finds use as a plasticizer and in the formulation of surface-active agents.[2][4]

  • Research: In academic and industrial labs, it is used to study reaction mechanisms and the properties of alkyl-aromatic compounds.[17]

References

Spectroscopic Analysis of Butylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for butylbenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the characterization of this compound. The guide includes structured data tables, detailed experimental protocols, and visualizations of the analytical workflow.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1][2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.29 - 7.17m5HAromatic protons (C₆H₅)
2.61t2HBenzylic protons (-CH₂-)
1.60sextet2HMethylene protons (-CH₂-CH₂-CH₃)
1.36sextet2HMethylene protons (-CH₂-CH₃)
0.93t3HMethyl protons (-CH₃)

¹³C NMR (Carbon-13 NMR) Data [3]

Chemical Shift (δ) ppmAssignment
142.8Quaternary aromatic carbon (C-1)
128.4Aromatic carbons (C-3, C-5)
128.2Aromatic carbons (C-2, C-6)
125.6Aromatic carbon (C-4)
35.9Benzylic carbon (-CH₂-)
33.8Methylene carbon (-CH₂-CH₂-CH₃)
22.4Methylene carbon (-CH₂-CH₃)
14.0Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy[2][4][5]
Wavenumber (cm⁻¹)IntensityAssignment
3085 - 3030MediumAromatic C-H stretch
2955 - 2860StrongAliphatic C-H stretch
1605, 1495Medium to StrongAromatic C=C ring stretch
1465, 1378MediumAliphatic C-H bend
740, 695StrongMonosubstituted benzene (B151609) C-H out-of-plane bend
Mass Spectrometry (MS)[2][6]
m/zRelative Intensity (%)Assignment
13426.3[M]⁺ (Molecular ion)
9259.7[C₇H₈]⁺
91100[C₇H₇]⁺ (Tropylium ion, base peak)
776.5[C₆H₅]⁺ (Phenyl cation)
6512.5[C₅H₅]⁺
432.2[C₃H₇]⁺
292.2[C₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: [4][5]

  • Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[4][5]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4]

  • Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

  • Transfer the filtered solution into a clean 5 mm NMR tube to a height of 4-5 cm.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[6]

  • Cap the NMR tube securely.

Instrumental Analysis: [4]

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and achieve high resolution.

  • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

  • Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

  • Acquire the NMR spectrum.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): [7]

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place one to two drops of liquid this compound onto the surface of one salt plate.

  • Carefully place the second salt plate on top of the first, creating a thin liquid film between them.

  • Ensure there are no air bubbles in the film.

Instrumental Analysis: [8][9]

  • Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty instrument.

  • Acquire the IR spectrum of the this compound sample. The instrument measures the absorption of infrared radiation at different frequencies.[10][11]

  • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization: [12][13][14]

  • Introduce a small amount of the this compound sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

  • The sample is vaporized in a high vacuum environment.

  • In Electron Ionization (EI), the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing fragmentation.[13][14]

Mass Analysis and Detection: [12][14]

  • The resulting ions (molecular ion and fragment ions) are accelerated by an electric field.

  • The accelerated ions then pass through a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ions.

  • A detector at the end of the flight path records the abundance of ions at each m/z value.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR Spectroscopy Connectivity Proton & Carbon Environment (Connectivity) NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight This compound This compound Sample This compound->NMR This compound->IR This compound->MS

Caption: Workflow of Spectroscopic Analysis for this compound.

Butylbenzene_Structure_Spectra_Correlation cluster_Structure This compound Structure cluster_Spectra Spectroscopic Correlations struct C₆H₅-CH₂-CH₂-CH₂-CH₃ NMR_Aromatic ¹H NMR: 7.29-7.17 ppm ¹³C NMR: 125.6-142.8 ppm struct->NMR_Aromatic Aromatic Ring NMR_Aliphatic ¹H NMR: 0.93-2.61 ppm ¹³C NMR: 14.0-35.9 ppm struct->NMR_Aliphatic Butyl Chain IR_Aromatic IR: 3085-3030 cm⁻¹ (C-H) 1605, 1495 cm⁻¹ (C=C) struct->IR_Aromatic IR_Aliphatic IR: 2955-2860 cm⁻¹ (C-H) struct->IR_Aliphatic MS_Fragments MS: m/z 134 [M]⁺ m/z 91 [C₇H₇]⁺ struct->MS_Fragments

Caption: Correlation of this compound Structure with Spectroscopic Data.

References

Synthesis of Butylbenzene via Friedel-Crafts Alkylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butylbenzene through the Friedel-Crafts alkylation mechanism. It delves into the reaction intricacies, including carbocation rearrangements, and presents alternative methods to achieve the desired product. Detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways are included to serve as a practical resource for professionals in the field of organic chemistry and drug development.

Introduction to Friedel-Crafts Alkylation

The Friedel-Crafts alkylation, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[1] This electrophilic aromatic substitution (EAS) reaction typically involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1] The reaction proceeds through the formation of a carbocation electrophile, which then attacks the electron-rich aromatic ring.[2]

The synthesis of this compound via this method presents a classic example of the challenges and nuances of Friedel-Crafts alkylation, particularly the propensity for carbocation rearrangement.

The Mechanism of this compound Synthesis

The alkylation of benzene (B151609) with a butyl halide, such as 1-chlorobutane (B31608), in the presence of a Lewis acid catalyst like AlCl₃, is not a straightforward substitution. The reaction mechanism involves the formation of a primary carbocation which is prone to rearrangement to a more stable secondary carbocation.

Formation of the Electrophile and Carbocation Rearrangement

The initial step is the reaction of the alkyl halide with the Lewis acid catalyst to generate a carbocation.[1] In the case of 1-chlorobutane, this would initially form the primary n-butyl carbocation. However, primary carbocations are relatively unstable and can rearrange to a more stable carbocation via a hydride shift.[3] The n-butyl carbocation undergoes a 1,2-hydride shift to form the more stable sec-butyl carbocation.[3]

G

Electrophilic Aromatic Substitution

Both the primary and the rearranged secondary carbocations can then act as electrophiles and attack the benzene ring. This leads to the formation of a mixture of products: n-butylbenzene and sec-butylbenzene (B1681704). The attack on the benzene ring forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] Subsequent deprotonation restores the aromaticity of the ring, yielding the alkylated benzene product and regenerating the catalyst.[4]

G

Quantitative Data on Product Distribution

The rearrangement of the n-butyl carbocation to the more stable sec-butyl carbocation significantly influences the product distribution. The reaction of benzene with 1-chlorobutane typically yields sec-butylbenzene as the major product.

Alkylating AgentCatalystTemperature (°C)n-Butylbenzene Yield (%)sec-Butylbenzene Yield (%)Total Yield (%)Reference
1-ChlorobutaneAlCl₃0~33~67-[3]
1-ChlorobutaneAlCl₃-294978[5]

Note: The ratios can vary depending on the specific reaction conditions such as temperature, catalyst, and reaction time.

Experimental Protocols

The following are generalized protocols for the Friedel-Crafts alkylation of benzene and an alternative acylation-reduction pathway to synthesize n-butylbenzene.

Protocol for Friedel-Crafts Alkylation of Benzene with 1-Chlorobutane

This procedure is adapted from standard laboratory practices for Friedel-Crafts alkylation reactions.

Materials:

  • Benzene (in excess, acts as solvent and reactant)

  • 1-Chlorobutane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice-cold water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for catalyst decomposition)

Apparatus:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a stopper. Ensure all glassware is dry. Place the flask in an ice bath on a magnetic stirrer.

  • Reactant Charging: Add an excess of dry benzene to the flask.

  • Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride to the stirred benzene. The reaction is exothermic.

  • Alkylating Agent Addition: Add 1-chlorobutane to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.[4]

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add ice-cold water to quench the reaction and decompose the aluminum chloride complex. This should be done in a fume hood as HCl gas is evolved.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with water.[4]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the excess benzene and solvent by distillation or rotary evaporation.

  • Purification: The resulting mixture of n-butylbenzene and sec-butylbenzene can be purified and separated by fractional distillation.

Protocol for Synthesis of n-Butylbenzene via Friedel-Crafts Acylation-Reduction

To avoid the formation of the rearranged product, a two-step acylation-reduction sequence is employed.[6]

Part A: Friedel-Crafts Acylation of Benzene with Butyryl Chloride

Materials:

  • Benzene

  • Butyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice-cold water

  • Hydrochloric acid

Procedure:

  • Follow the setup and initial steps as described in the alkylation protocol, using benzene and AlCl₃.

  • Add butyryl chloride dropwise from the dropping funnel to the stirred mixture at 0-5°C.

  • After addition, allow the reaction to stir at room temperature for 1-2 hours.

  • The work-up is similar to the alkylation protocol, involving quenching with ice-water and extraction to isolate the butyrophenone (B1668137) product.

Part B: Reduction of Butyrophenone (Clemmensen or Wolff-Kishner Reduction)

The choice of reduction method depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

Logical Workflow for Synthesis Strategy

The decision to use direct alkylation or the acylation-reduction pathway depends on the desired final product.

G Desired_Product Desired Product? n-Butylbenzene n-Butylbenzene Desired_Product->n-Butylbenzene Pure n-Butylbenzene sec-Butylbenzene sec-Butylbenzene Desired_Product->sec-Butylbenzene sec-Butylbenzene or mixture Acylation_Reduction Friedel-Crafts Acylation followed by Reduction n-Butylbenzene->Acylation_Reduction Direct_Alkylation Direct Friedel-Crafts Alkylation with 1-Chlorobutane sec-Butylbenzene->Direct_Alkylation Mixture Mixture of n- and sec-butylbenzene (majorly sec-butylbenzene) Direct_Alkylation->Mixture

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation serves as an excellent case study in the practical application and limitations of this cornerstone reaction in organic synthesis. While direct alkylation of benzene with 1-chlorobutane provides a route to butylbenzenes, it predominantly yields the rearranged product, sec-butylbenzene. For the specific synthesis of n-butylbenzene, a two-step acylation-reduction pathway is the preferred method to circumvent carbocation rearrangement. A thorough understanding of the underlying mechanisms and careful selection of the synthetic route are crucial for achieving the desired product with high purity and yield. This guide provides the necessary technical details and protocols to aid researchers in their synthetic endeavors.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of butylbenzene isomers (n-butylbenzene, sec-butylbenzene (B1681704), isothis compound (B155976), and tert-butylbenzene). The butyl group, as a simple alkyl substituent, is fundamentally an activating, ortho-, para-directing group due to its electron-donating inductive effect. However, the regiochemical outcome of these reactions is profoundly influenced by the steric profile of the specific isomer. This document details the underlying mechanistic principles, presents quantitative data on isomer distributions for key reactions, provides detailed experimental protocols, and visualizes the interplay between electronic and steric effects that govern product formation. A thorough understanding of these principles is critical for the strategic design of synthetic pathways in pharmaceutical and materials science.

Introduction: Directing Effects of the Butyl Group

In electrophilic aromatic substitution, a substituent on a benzene (B151609) ring governs the rate of reaction and the position of the incoming electrophile. Alkyl groups, such as the butyl group, are classified as activating, ortho-, para-directing substituents.[1][2]

  • Activating Nature : The butyl group is an electron-donating group (+I effect). The sp³-hybridized carbons of the alkyl chain donate electron density to the sp²-hybridized carbons of the aromatic ring, increasing its nucleophilicity and making it more reactive towards electrophiles than benzene itself.[3]

  • Directing Influence : This increased electron density is preferentially localized at the ortho and para positions through resonance stabilization of the sigma complex (arenium ion) intermediate. This stabilization lowers the activation energy for attack at these positions, making ortho and para products kinetically favored over the meta product.[4]

While all this compound isomers share these fundamental electronic properties, their structural differences introduce a critical variable: steric hindrance . The spatial bulk of the butyl group can impede the approach of the electrophile to the ortho positions, significantly altering the ortho-to-para product ratio. This effect is most pronounced with the highly branched tert-butyl group and diminishes with the linear n-butyl group.[5][6]

Quantitative Data Presentation: Isomer Distribution

The regioselectivity of EAS reactions on butylbenzenes is best understood through quantitative analysis of the product isomer distributions. The following tables summarize these distributions for nitration, halogenation, and sulfonation reactions. It is evident that as the steric bulk around the benzylic carbon increases (from n-butyl to tert-butyl), substitution at the ortho position is progressively disfavored.

Table 1: Isomer Distribution in the Nitration of Butylbenzenes

Substrate Reagents Ortho (%) Meta (%) Para (%) Reference(s)
tert-Butylbenzene (B1681246) HNO₃, H₂SO₄ 16 8 75 [1][6]

| n-Butylbenzene | HNO₃, H₂SO₄ | ~48 | ~15 | ~37 |[7] |

Data for sec-butylbenzene and isothis compound are less commonly reported but are expected to show ortho percentages intermediate between n-butylbenzene and tert-butylbenzene.

Table 2: Isomer Distribution in the Halogenation of Butylbenzenes

Substrate Reaction Reagents Ortho (%) Meta (%) Para (%) Reference(s)
tert-Butylbenzene Chlorination Cl₂, Acetic Acid 21.5 2.3 76.2 [8]
tert-Butylbenzene Bromination Br₂, 85% Acetic Acid <1 <1 >98 Calculated from[8]
Isopropylbenzene* Bromination Aq. HOBr/BrCl 12.8 - 87.2 [9]

| Ethylbenzene (B125841)* | Bromination | Aq. HOBr/BrCl | 57.8 | - | 42.2 |[9] |

*Data for ethylbenzene and isopropylbenzene are included to illustrate the trend of decreasing ortho substitution with increasing steric bulk.

Table 3: Isomer Distribution in the Sulfonation of Butylbenzenes

Substrate Reagents Ortho (%) Meta (%) Para (%) Reference(s)

| tert-Butylbenzene | 98.5% H₂SO₄, 25°C | 0 | 18 | 82 |[10][11] |

Note: Sulfonation is a reversible reaction, and the product distribution can be influenced by thermodynamic control, especially at higher temperatures or acid concentrations, which can favor the more stable meta isomer.[10]

Mechanistic Pathways and Logical Relationships

The interplay between the activating inductive effect and the deactivating steric effect is a central theme in the chemistry of butylbenzenes.

G cluster_0 Electronic Effect of Butyl Group cluster_1 Steric Effect of Butyl Group cluster_2 Overall Outcome A Butyl Group (+I Inductive Effect) B Increased Electron Density on Ring A->B C Activation of Ring Towards EAS B->C D Stabilization of Ortho/Para Sigma Complex B->D E Ortho, Para-Directing Influence D->E J Regiochemical Product Distribution E->J Favors o, p F Spatial Bulk of Butyl Group G Steric Hindrance at Ortho Positions F->G H Increased Activation Energy for Ortho Attack G->H I Decreased Yield of Ortho Isomer H->I I->J Shifts ratio to p

Caption: Relationship between electronic and steric effects of a butyl substituent.

Experimental Protocols

The following protocols are detailed for tert-butylbenzene as a representative substrate. These procedures can be adapted for other this compound isomers, though reaction times and temperatures may need optimization based on relative reactivity.

Protocol 1: Nitration of tert-Butylbenzene

This procedure outlines the synthesis of mononitro-tert-butylbenzene isomers, with a significant predominance of the para isomer.[3]

Reagents:

  • tert-Butylbenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 5% Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 2.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid with gentle swirling. Keep this mixture cold.

  • Reaction Setup: In a separate flask, dissolve 3.2 g (24 mmol) of tert-butylbenzene in 6.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath with magnetic stirring.

  • Nitration: Add the cold nitrating mixture dropwise to the tert-butylbenzene/sulfuric acid mixture over 15-20 minutes. Critically maintain the internal reaction temperature below 15°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

  • Work-up: Carefully pour the reaction mixture over a beaker of crushed ice. Transfer the mixture to a separatory funnel and extract the organic products with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 25 mL) and 5% sodium bicarbonate solution (2 x 25 mL) until the aqueous layer is no longer acidic.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analysis: The resulting isomeric mixture can be analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product distribution.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start prep_nitro Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0°C start->prep_nitro prep_sub Prepare Substrate Solution (t-BuBenzene + H₂SO₄) Cool to 0°C start->prep_sub end End: Purified Product react Dropwise addition of Nitrating Mixture to Substrate (T < 15°C) prep_nitro->react prep_sub->react stir Stir at Room Temp (30 min) react->stir quench Quench on Ice stir->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with H₂O & NaHCO₃ extract->wash dry Dry over MgSO₄ wash->dry evap Solvent Evaporation dry->evap analysis Analysis (GC, NMR) evap->analysis analysis->end

Caption: Experimental workflow for the nitration of tert-butylbenzene.

Protocol 2: Sulfonation of tert-Butylbenzene

This procedure details the preparation of 4-tert-butylbenzenesulfonic acid.[11]

Reagents:

  • tert-Butylbenzene (40 g)

  • Fuming Sulfuric Acid (15% free SO₃) (45 mL)

  • Sodium Bicarbonate (15 g)

  • Sodium Chloride (30 g)

  • Water

Procedure:

  • Reaction Setup: Place 40 g of tert-butylbenzene in a flask equipped with a dropping funnel and a mechanical stirrer. Cool the flask in an ice-water bath.

  • Sulfonation: Slowly add 45 mL of fuming sulfuric acid from the dropping funnel over 30-45 minutes. Maintain vigorous stirring and keep the temperature between 20-25°C.

  • Reaction Completion: After the addition is complete, continue stirring for one hour at room temperature. Then, slowly heat the mixture to 80°C until the oily layer of unreacted tert-butylbenzene dissolves.

  • Work-up: Cool the reaction mixture and pour it into 300 mL of water.

  • Neutralization and Salting Out: Partially neutralize the acid by carefully adding 15 g of sodium bicarbonate. Filter any charred material. Add 30 g of sodium chloride to the filtrate and heat until it dissolves to salt out the sodium sulfonate salt.

  • Isolation: Cool the solution thoroughly in an ice bath to crystallize the product. Collect the sodium 4-(tert-butyl)benzenesulfonate salt by vacuum filtration and wash it with a saturated sodium chloride solution.

  • Drying: Dry the product in an oven at 120°C.

Protocol 3: Friedel-Crafts Acylation of this compound

This general procedure can be used to synthesize butylacetophenones, which are valuable intermediates. The reaction with isothis compound to form 4-isobutylacetophenone (a precursor to Ibuprofen) is of significant industrial importance.[2]

Reagents:

  • This compound isomer (e.g., isothis compound)

  • Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

Procedure:

  • Reaction Setup: In a flask fitted with a dropping funnel and a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane under an inert atmosphere. Cool the suspension in an ice bath.

  • Acylium Ion Formation: Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension.

  • Acylation: To this mixture, add a solution of the this compound isomer (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature below 10°C.

  • Reaction Completion: After the addition, allow the reaction to stir at room temperature for 1-3 hours until completion (monitor by TLC or GC).

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation: Transfer to a separatory funnel, separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Conclusion

The electrophilic substitution reactions of this compound isomers are a classic illustration of the interplay between electronic and steric effects in organic chemistry. While the electron-donating nature of the butyl group consistently activates the aromatic ring and directs incoming electrophiles to the ortho and para positions, the steric hindrance imposed by the substituent's structure is the primary determinant of the ortho/para product ratio.[6] The highly hindered tert-butyl group yields almost exclusively para-substituted products, a feature that is highly valuable in regioselective synthesis.[3] Conversely, the less hindered n-butyl and sec-butyl groups allow for significant ortho substitution. For professionals in drug development and materials science, mastering these principles allows for the precise and predictable functionalization of aromatic rings, which is a foundational requirement for the synthesis of complex molecular targets.

References

Butylbenzene isomers and their structural differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the four structural isomers of this compound: n-butylbenzene, sec-butylbenzene (B1681704), isothis compound, and tert-butylbenzene (B1681246). Each possesses the same molecular formula (C₁₀H₁₄) and molecular weight (134.22 g/mol ) but differs in the branching structure of the butyl group attached to the benzene (B151609) ring.[1] These structural distinctions lead to significant variations in their physicochemical properties and reactivity, which are critical considerations in chemical synthesis, drug design, and materials science.

Structural Differences and Isomerism

The isomerism of this compound arises from the four possible arrangements of the four-carbon alkyl substituent. The connectivity of the butyl group to the phenyl ring defines the isomer.

  • n-Butylbenzene: Features a straight-chain butyl group attached to the benzene ring via its terminal carbon (C1).[1]

  • sec-Butylbenzene: The butyl group is attached to the benzene ring through its secondary carbon (C2), resulting in a branched structure.[1]

  • Isothis compound: A branched isomer where the connection to the benzene ring is through a primary carbon, but the alkyl chain itself is branched (a 2-methylpropyl group).[1]

  • tert-Butylbenzene: Characterized by a highly branched structure where the butyl group is attached to the benzene ring via its tertiary carbon.[1]

The structural variations among these isomers are visualized below.

G Structural Isomers of this compound cluster_n n-Butylbenzene cluster_sec sec-Butylbenzene cluster_iso isothis compound cluster_tert tert-Butylbenzene n_img n_img sec_img sec_img iso_img iso_img tert_img tert_img

Caption: Chemical structures of the four this compound isomers.

Comparative Physicochemical Data

The differences in molecular structure, particularly the degree of branching, directly influence the intermolecular forces (van der Waals forces) and molecular symmetry. This results in distinct physical properties, such as boiling point, melting point, and density. Generally, increased branching disrupts the ability of molecules to pack efficiently, which tends to lower the boiling point but can increase the melting point due to higher symmetry and better crystal lattice formation.

Propertyn-Butylbenzenesec-ButylbenzeneIsothis compoundtert-Butylbenzene
CAS Number 104-51-8135-98-8538-93-298-06-6
Boiling Point 183.3 °C[2][3]173-174 °C170 °C[4]169 °C
Melting Point -87.9 °C[2][3]-75.5 °C-51 °C[4][5][6]-58.1 °C
Density (g/cm³) 0.8601 (at 20°C)[2][3]0.863 (at 25°C)0.853 (at 25°C)[6][7]0.867 (at 20°C)
Refractive Index (n²⁰/D) 1.4901.4891.486[4][7]1.492

Experimental Protocols

The synthesis, separation, and identification of this compound isomers are common procedures in organic chemistry labs. Below are detailed methodologies for these key experiments.

Synthesis: Friedel-Crafts Alkylation

The most common method for synthesizing butylbenzenes is the Friedel-Crafts alkylation of benzene.[8] This reaction involves treating benzene with a suitable alkylating agent (e.g., a butyl halide or butene) in the presence of a Lewis acid catalyst.

Objective: To synthesize a this compound isomer via electrophilic aromatic substitution. This protocol describes the synthesis of tert-butylbenzene, which proceeds without carbocation rearrangement.

Materials:

  • Benzene (in excess)

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice-water bath, separatory funnel, round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Reagent Addition: In a fume hood, add 50 mL of benzene to the flask and cool the flask in an ice-water bath to 0-5 °C.[9]

  • Catalyst Addition: While stirring, carefully and portion-wise add 5 g of anhydrous aluminum chloride to the cooled benzene.

  • Alkylation: Slowly add 10 mL of tert-butyl chloride dropwise to the stirred mixture over 30 minutes, ensuring the temperature remains below 10 °C.[9] After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and cautiously, add 50 mL of ice-cold water to quench the reaction and decompose the AlCl₃ catalyst.[10] Hydrogen chloride gas will be evolved.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 5% HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.[10]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and diethyl ether using rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation to yield pure tert-butylbenzene.

Note on Isomer Synthesis: Using other butyl halides can lead to mixtures of products due to carbocation rearrangements. For example, the alkylation with n-butyl chloride will yield a mixture of n-butylbenzene and sec-butylbenzene because the primary carbocation rearranges to the more stable secondary carbocation.[11]

Separation of Isomers

Due to their differing boiling points, fractional distillation is a viable, albeit potentially difficult, method for separating the isomers on a preparative scale. For analytical purposes, gas chromatography (GC) offers superior resolution.

Protocol: Gas Chromatography (GC)

  • Objective: To separate a mixture of this compound isomers.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or moderately polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-INNOWax, 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, flow rate ~1 mL/min.

  • Injection: 0.1 µL of the isomer mixture (diluted in hexane), split ratio 100:1.

  • Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 160 °C.[12][13]

    • Hold: Maintain 160 °C for 5 minutes.

  • Expected Elution Order: The elution order in GC on a standard non-polar column is generally correlated with the boiling point. Therefore, the expected order would be tert-butylbenzene (lowest boiling point) eluting first, followed by isothis compound, sec-butylbenzene, and finally n-butylbenzene (highest boiling point).

Identification and Structural Elucidation

Spectroscopic techniques are essential for unambiguously identifying each isomer.

  • ¹H NMR Spectroscopy: Proton NMR provides a distinct fingerprint for each isomer based on the chemical shifts and splitting patterns of the alkyl protons.[14]

    • n-Butylbenzene: Will show a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the ring, and two complex multiplets for the other two methylene groups.[15][16]

    • sec-Butylbenzene: Will display a triplet for the terminal methyl, a doublet for the other methyl group, a multiplet for the methine proton, and a multiplet for the methylene group.[17]

    • Isothis compound: Characterized by a doublet for the two equivalent methyl groups and a multiplet for the methine proton.

    • tert-Butylbenzene: Shows a sharp singlet corresponding to the nine equivalent protons of the three methyl groups, a key identifying feature.

  • Mass Spectrometry (MS): While all isomers have the same molecular ion peak (m/z = 134), their fragmentation patterns under electron ionization (EI) differ.[18]

    • A primary fragmentation pathway for alkylbenzenes is benzylic cleavage.

    • n-Butylbenzene: Shows a prominent base peak at m/z = 91 (the tropylium (B1234903) ion) resulting from McLafferty rearrangement, and a significant peak at m/z = 92.[19]

    • sec- and Isothis compound: Also fragment to produce the m/z = 91 ion.

    • tert-Butylbenzene: Readily loses a methyl radical to form a stable tertiary carbocation, resulting in a strong base peak at m/z = 119.[20][21] This is a highly diagnostic fragmentation.

Experimental and Analytical Workflow

The logical flow from synthesis to final identification of a specific this compound isomer involves a multi-step process. The following diagram illustrates a typical workflow for the synthesis and analysis of tert-butylbenzene.

G General Workflow: Synthesis and Analysis of a this compound Isomer cluster_analysis Analytical Techniques start Reactants (Benzene, Alkylating Agent) synthesis Synthesis (Friedel-Crafts Alkylation) start->synthesis Lewis Acid Catalyst workup Quenching & Extraction synthesis->workup Crude Mixture purification Purification (Fractional Distillation) workup->purification Crude Organic Product product Isolated Product purification->product analysis Structural Analysis product->analysis Sample for Analysis gcms GC-MS (Purity & Mass) analysis->gcms nmr NMR Spectroscopy (¹H, ¹³C Structure) analysis->nmr ir IR Spectroscopy (Functional Groups) analysis->ir final Confirmed Structure & Purity Data gcms->final nmr->final ir->final

Caption: A typical experimental workflow from synthesis to analysis.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of butylbenzene in a laboratory setting. By consolidating critical data on its physicochemical properties, flammability, toxicity, and reactivity, this document serves as a vital resource for minimizing risks and ensuring a safe working environment. Detailed experimental protocols are outlined to provide a foundational understanding of the methodologies used to derive these safety data.

Section 1: Physicochemical and Flammability Data

Understanding the fundamental properties of this compound is the first step in a thorough risk assessment. The following tables summarize key quantitative data for n-butylbenzene, the most common isomer.

Table 1: Physical and Chemical Properties of n-Butylbenzene

PropertyValueSource(s)
Chemical Formula C₁₀H₁₄
Molecular Weight 134.22 g/mol
Appearance Colorless liquid
Odor Aromatic, gasoline-like[1]
Boiling Point 183 °C (361.4 °F)
Melting Point -88 °C (-126.4 °F)
Density 0.86 g/mL at 25 °C
Vapor Pressure 1.03 mmHg at 23 °C
Vapor Density >1 (vs. air)
Solubility in Water Insoluble
Solubility in Organic Solvents Miscible with alcohol, ether, benzene
log Kow (Octanol-Water Partition Coefficient) 4.38

Table 2: Flammability Characteristics of n-Butylbenzene

PropertyValueSource(s)
Classification Flammable Liquid, Category 3[2]
Flash Point 59 °C (138.2 °F) - Closed Cup[3]
94 °C (201.2 °F)
Autoignition Temperature 410 °C (770 °F)
Lower Explosion Limit (LEL) 0.8% by volume
Upper Explosion Limit (UEL) 5.8% by volume
Suitable Extinguishing Media Dry chemical, carbon dioxide (CO₂), water spray, alcohol-resistant foam.[4]
Unsuitable Extinguishing Media Straight streams of water.
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂)[3]

Section 2: Toxicology and Health Hazards

This compound presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment. It is classified as causing skin and serious eye irritation.[2] Inhalation or contact may irritate or burn the skin and eyes, and vapors can cause dizziness or suffocation.[2]

Table 3: Acute Toxicity Data for this compound Isomers

IsomerRouteSpeciesValueSource(s)
n-Butylbenzene OralRat2 of 10 animals died at 4.3 g/kg[5]
IntraperitonealMouseLD₅₀: 1.995 g/kg[5]
sec-Butylbenzene OralRatLD₅₀: 2240 µL/kg[6]

A two-generation reproductive toxicity study in rats indicated that n-butylbenzene at doses of 30 mg/kg/day and above increased liver weights, and at 100 and 300 mg/kg/day, it increased kidney weights and caused histopathological changes in the liver and kidney.[7]

Section 3: Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols. Understanding these methodologies is crucial for a technical audience to appreciate the context and limitations of the safety information.

Determination of Flash Point

The flash point of a flammable liquid is determined using either a closed-cup or open-cup method.

  • Pensky-Martens Closed Cup Method (ASTM D93, ISO 2719): This is a common method for determining the flash point of fuels and other combustible liquids.

    • The sample is placed in a test cup and heated at a slow, constant rate with continuous stirring.

    • A lid covers the cup, and an ignition source is directed into the cup at regular temperature intervals.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.[8]

Acute Toxicity Testing

Acute toxicity is typically assessed through oral, dermal, and inhalation routes, following OECD (Organisation for Economic Co-operation and Development) guidelines.

  • Acute Oral Toxicity (OECD Guidelines 420, 423, 425): These methods are used to determine the LD₅₀ (Lethal Dose, 50%) of a substance.[9]

    • The test substance is administered orally by gavage to fasted animals (usually rats) in a stepwise procedure.[6]

    • The animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.[10]

    • The LD₅₀ is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[10]

  • Acute Dermal Toxicity (OECD Guideline 402): This guideline assesses the toxic effects of a substance applied to the skin.[2]

    • The substance is applied to a shaved area of the skin of the test animal (often rabbits or rats).[11]

    • The treated area is covered with a porous gauze dressing for a 24-hour exposure period.

    • Animals are observed for signs of toxicity and mortality over a 14-day period.

  • Acute Inhalation Toxicity (OECD Guideline 403): This method evaluates the toxicity of an inhaled substance.

    • Test animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours).

    • The animals are then observed for at least 14 days.

    • The LC₅₀ (Lethal Concentration, 50%) is determined, which is the concentration of the chemical in the air that is expected to kill 50% of the test animals.

Protective Clothing Permeation Testing

The effectiveness of materials used for personal protective equipment against chemical permeation is evaluated using standardized tests.

  • ASTM F739 - Standard Test Method for Resistance of Protective Clothing Materials to Permeation by Liquids and Gases:

    • A sample of the protective clothing material is placed in a test cell, separating a challenge chemical from a collection medium.

    • The outer surface of the material is exposed to the chemical.

    • The collection medium on the other side is continuously monitored to detect the chemical breaking through the material.

    • The breakthrough time and the rate of permeation are measured.

Section 4: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when working with this compound. The following workflows and guidelines are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against chemical exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Eye_Protection Eye/Face Protection Wear chemical safety goggles or a face shield. [5] Skin_Protection Skin Protection Wear chemical-resistant gloves (e.g., Viton™, PVA) and protective clothing. [9, 13] Respiratory_Protection Respiratory Protection Use in a well-ventilated area or with a fume hood. If exposure limits are exceeded, use a full-face respirator with organic vapor cartridges. [2, 10] Start Handling this compound Start->Eye_Protection Start->Skin_Protection Start->Respiratory_Protection

Caption: Recommended Personal Protective Equipment for Handling this compound.

Engineering Controls and Work Practices
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[10]

  • Ignition Sources: this compound is flammable. Keep it away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[10]

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][10]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

First_Aid_Workflow cluster_first_aid First Aid Procedures for this compound Exposure Exposure Exposure Occurs Eye_Contact Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. [4, 6] Exposure->Eye_Contact Eyes Skin_Contact Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water. Wash with soap and water. Seek medical attention if irritation persists. [4, 6] Exposure->Skin_Contact Skin Inhalation Inhalation Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. [5, 6] Exposure->Inhalation Breathed in Ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [4, 6] Exposure->Ingestion Swallowed

Caption: First Aid Workflow for this compound Exposure Incidents.

Spill and Leak Procedures

In the event of a spill, a calm and methodical response is necessary to ensure safety.

Spill_Response_Workflow Spill This compound Spill Detected Evacuate Evacuate non-essential personnel from the area. [7] Spill->Evacuate Ignition_Sources Remove all sources of ignition. [7] Evacuate->Ignition_Sources Ventilate Ensure adequate ventilation. Ignition_Sources->Ventilate Containment Contain the spill using inert absorbent material (e.g., sand, earth). [7] Ventilate->Containment Collection Collect absorbed material into a suitable, closed container for disposal. [7] Containment->Collection Cleanup Clean the spill area thoroughly. Collection->Cleanup Disposal Dispose of waste as hazardous material in accordance with local regulations. [7] Cleanup->Disposal

Caption: Step-by-Step Spill Response Plan for this compound.

Section 5: Stability and Reactivity

  • Chemical Stability: this compound is stable under normal temperatures and pressures.[3]

  • Incompatible Materials: It is incompatible with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates).[4] Vigorous reactions, potentially leading to explosions, can occur with these substances.

  • Hazardous Decomposition Products: When heated to decomposition, it may emit acrid and irritating fumes.[1] Combustion produces carbon monoxide and carbon dioxide.[3]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[3]

Section 6: Disposal Considerations

All waste containing this compound must be handled as hazardous waste.[4]

  • Waste Collection: Collect all contaminated materials, including used gloves, absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[5] Do not allow the chemical to enter drains or the environment.

By adhering to the guidelines and understanding the data presented in this technical guide, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory.

References

The Environmental Fate and Biodegradability of Butylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and biodegradability of butylbenzene isomers (n-butylbenzene, sec-butylbenzene, and tert-butylbenzene). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic pathways and experimental workflows to support environmental risk assessment and inform drug development processes where this compound moieties may be relevant.

Physicochemical Properties and Environmental Distribution

The environmental behavior of this compound isomers is governed by their physicochemical properties. As non-polar aromatic hydrocarbons, they exhibit low water solubility and a tendency to partition into organic matter and air.

Table 1: Physicochemical Properties of this compound Isomers

Propertyn-Butylbenzenesec-Butylbenzenetert-Butylbenzene
Molecular Formula C₁₀H₁₄C₁₀H₁₄C₁₀H₁₄
Molecular Weight ( g/mol ) 134.22134.22134.22
Water Solubility (mg/L at 25°C) 11.817.6[1]29.5[2]
Vapor Pressure (mm Hg at 25°C) 1.11.75[1]2.2[2]
Henry's Law Constant (atm·m³/mol at 25°C) 0.0130.018[1]0.0132[2]
Log Octanol-Water Partition Coefficient (Log Kₒw) 4.384.57[1]4.11[2]

The relatively high Henry's Law constants for all isomers indicate a strong tendency to volatilize from water into the atmosphere, a key process in their environmental distribution.[1][2] Their high Log Kₒw values suggest a propensity to adsorb to organic matter in soil and sediment and to bioaccumulate in organisms.

Biodegradation

Biodegradation is a critical process determining the persistence of this compound in the environment. Both aerobic and anaerobic pathways contribute to its degradation, with rates influenced by the isomer structure and environmental conditions.

Aerobic Biodegradation

Under aerobic conditions, this compound isomers are generally biodegradable. The rate of degradation is influenced by the structure of the butyl group, with less branched isomers often degrading more readily.

Table 2: Aerobic Biodegradation Data for this compound Isomers

IsomerConditionDegradationTime (days)
n-Butylbenzene Acinetobacter calcoaceticus M1B culture95%7
sec-Butylbenzene Activated sludge56-67%5
tert-Butylbenzene Acinetobacter calcoaceticus M1B culture53%7

The initial step in the aerobic degradation of alkylbenzenes is the oxidation of the alkyl side chain, catalyzed by monooxygenase or dioxygenase enzymes.[2] This is followed by further oxidation and eventual ring cleavage.

aerobic_degradation_this compound This compound n-Butylbenzene Alcohol Phenylbutanol This compound->Alcohol Monooxygenase Aldehyde Phenylbutanal Alcohol->Aldehyde Alcohol Dehydrogenase Carboxylic_Acid Phenylbutanoic Acid Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase Ring_Cleavage_Intermediates Ring Cleavage Intermediates Carboxylic_Acid->Ring_Cleavage_Intermediates Dioxygenase TCA_Cycle TCA Cycle Ring_Cleavage_Intermediates->TCA_Cycle

Aerobic degradation pathway of n-butylbenzene.
Anaerobic Biodegradation

Anaerobic degradation of this compound is also possible, though generally slower than aerobic degradation. It occurs under conditions where electron acceptors other than oxygen are present, such as nitrate (B79036), sulfate, or iron (III).

Table 3: Anaerobic Biodegradation of Related Aromatic Hydrocarbons

CompoundElectron AcceptorDegradation Rate/Half-lifeReference
Benzene (B151609)Nitrate10 mol nitrate / mol benzene--INVALID-LINK--
BenzeneSulfate92% mineralization--INVALID-LINK--
Toluene (B28343)Nitrate---INVALID-LINK--

Note: Specific anaerobic degradation rates for this compound isomers are not well-documented. The data for benzene and toluene are provided for context.

The initial activation of the benzene ring is a key and often rate-limiting step in anaerobic degradation. For benzene, this can occur via carboxylation to benzoate. A similar mechanism may be involved for this compound.

anaerobic_degradation_this compound This compound This compound Carboxylated_Intermediate Butylbenzoyl-CoA This compound->Carboxylated_Intermediate Carboxylation/ CoA Ligation Ring_Reduction Ring Reduction Intermediates Carboxylated_Intermediate->Ring_Reduction Reductases Ring_Cleavage Ring Cleavage Ring_Reduction->Ring_Cleavage Mineralization CO₂ + CH₄ Ring_Cleavage->Mineralization

Postulated anaerobic degradation pathway of this compound.

Environmental Fate Processes

Besides biodegradation, several other processes influence the environmental fate of this compound.

Soil Sorption and Mobility

The high Log Kₒw values of this compound isomers suggest strong sorption to soil organic carbon. This process reduces their mobility in soil and bioavailability for microbial degradation. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for quantifying this process.

Table 4: Estimated Soil Organic Carbon-Water Partition Coefficient (Koc)

IsomerLog KₒwEstimated Log Koc
n-Butylbenzene 4.383.5 - 4.0
sec-Butylbenzene 4.573.7 - 4.2
tert-Butylbenzene 4.113.3 - 3.8
Volatilization

Due to their relatively high vapor pressure and Henry's Law constants, volatilization from water and moist soil surfaces is a significant dissipation pathway for this compound isomers.[1][2] The rate of volatilization is influenced by environmental factors such as temperature, wind speed, and water turbulence.

Bioaccumulation

The lipophilic nature of this compound (high Log Kₒw) indicates a potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) quantifies the extent of this accumulation from water.

Table 5: Estimated Bioconcentration Factor (BCF)

IsomerLog KₒwEstimated BCF (L/kg)
n-Butylbenzene 4.38500 - 1500
sec-Butylbenzene 4.57800 - 2500
tert-Butylbenzene 4.11300 - 1000

Experimental Protocols

Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability and environmental fate of chemicals like this compound.

Ready Biodegradability Testing (OECD 301)

The OECD 301 series of tests are used to screen for ready biodegradability in an aerobic aqueous medium. These tests measure the conversion of the test substance to CO₂, the consumption of O₂, or the removal of dissolved organic carbon (DOC).

Key Parameters for OECD 301 Tests:

  • Inoculum: Activated sludge from a wastewater treatment plant.

  • Test Duration: 28 days.

  • Test Temperature: 20-25°C.

  • Measurement: O₂ consumption (Manometric Respirometry, OECD 301F) or CO₂ evolution (Modified Sturm Test, OECD 301B).

  • Pass Level for Ready Biodegradability: >60% of theoretical oxygen demand or CO₂ production within a 10-day window.

oecd_301_workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_measurement Measurement cluster_analysis Data Analysis Test_Vessel Test Vessel (Mineral Medium + Inoculum) Incubation Incubate at 20-25°C in the dark with agitation Test_Vessel->Incubation Test_Substance This compound Test_Substance->Test_Vessel Measurement Measure O₂ consumption or CO₂ evolution periodically Incubation->Measurement Analysis Calculate % Biodegradation vs. Time Measurement->Analysis Pass_Fail Compare to >60% in 10-day window Analysis->Pass_Fail

Workflow for OECD 301 Ready Biodegradability Test.
Bioaccumulation in Fish (OECD 305)

The OECD 305 test guideline is used to determine the bioconcentration factor (BCF) in fish. It involves exposing fish to the test substance in water and measuring its concentration in the fish tissue over time.

Key Phases of OECD 305 Test:

  • Uptake Phase: Fish are exposed to a constant concentration of the test substance in water.

  • Depuration Phase: Fish are transferred to clean water and the elimination of the substance is monitored.

The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.

Conclusion

The environmental fate of this compound isomers is characterized by a combination of volatilization, sorption to organic matter, and biodegradation. While aerobic biodegradation is generally expected, the persistence of these compounds can be influenced by the specific isomer, environmental conditions, and the presence of a suitable microbial community. The lack of comprehensive experimental data, particularly for anaerobic degradation rates, soil sorption coefficients, and bioconcentration factors, highlights the need for further research to refine the environmental risk assessment of this class of compounds. The protocols and data presented in this guide provide a framework for understanding and further investigating the environmental behavior of this compound.

References

Toxicological Profile of n-Butylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Butylbenzene, an aromatic hydrocarbon, finds application as a solvent and intermediate in various industrial processes. A comprehensive understanding of its toxicological profile is imperative for risk assessment and ensuring occupational and environmental safety. This technical guide provides an in-depth review of the current toxicological data on n-butylbenzene. The available literature indicates that the primary target organs for n-butylbenzene toxicity are the liver and kidneys. A two-generation reproductive toxicity study in rats has established No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) for parental and offspring toxicity. However, significant data gaps exist, particularly concerning chronic toxicity, carcinogenicity, and genotoxicity. This guide summarizes the available quantitative data, details key experimental protocols, and explores potential mechanisms of toxicity, drawing analogies from structurally related compounds like benzene (B151609) where necessary.

Chemical and Physical Properties

PropertyValue
CAS Number 104-51-8
Molecular Formula C₁₀H₁₄
Molecular Weight 134.22 g/mol
Appearance Colorless liquid
Boiling Point 183 °C
Melting Point -88 °C
Flash Point 59 °C
Specific Gravity 0.860

Toxicological Data

Acute Toxicity

Data on the acute toxicity of n-butylbenzene is limited. Some studies on analogous compounds provide an indication of its potential acute effects.

EndpointSpeciesRouteValueReference
LD₅₀ (Intraperitoneal)MouseIP1.995 g/kg[1]
Acute Oral ToxicityRatGavage2/10 died at 4.3 g/kg[1]
Subchronic and Chronic Toxicity
Reproductive and Developmental Toxicity

A key study by Izumi et al. (2005) provides the most comprehensive data on the reproductive and developmental toxicity of n-butylbenzene.[2]

StudySpeciesRouteDoses (mg/kg/day)NOAEL (Parental)LOAEL (Parental)NOAEL (Offspring)LOAEL (Offspring)Key Findings
Two-Generation Reproductive ToxicityRat (Crj:CD (SD) IGS)Oral (Gavage)0, 30, 100, 300100 mg/kg/day300 mg/kg/day-300 mg/kg/dayIncreased liver and kidney weights, histopathological changes in liver and kidney in parental generations. Increased thymus weights in offspring. No significant effects on fertility.[1][2]
Carcinogenicity and Genotoxicity

There is inadequate information to assess the carcinogenic potential of n-butylbenzene.[1] No dedicated carcinogenicity bioassays have been identified. Similarly, there is a lack of specific genotoxicity data for n-butylbenzene. However, related compounds like benzene are known clastogens, producing chromosomal aberrations.[3]

Experimental Protocols

Two-Generation Reproductive Toxicity Study (Izumi et al., 2005)

This study was conducted to evaluate the effects of n-butylbenzene on fertility and development in rats over two generations.[2]

  • Test Substance: n-Butylbenzene (purity not specified) in olive oil.

  • Species: Crj:CD (SD) IGS rats, 24 males and 24 females per group.

  • Dose Levels: 0, 30, 100, and 300 mg/kg/day administered by oral gavage.

  • Dosing Period:

    • F0 Generation: Dosed for 10 weeks prior to mating, during a 2-week mating period, and throughout gestation and lactation for females. Males were dosed for an additional 4-6 weeks after mating.

    • F1 Generation: Selected from F1 offspring and dosed similarly to the F0 generation.

  • Parameters Evaluated:

    • Parental Animals: Clinical signs, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, organ weights (liver, kidneys, adrenal glands), and histopathology of liver and kidneys.

    • Offspring (F1 and F2): Viability, sex ratio, body weight, physical development, and organ weights (thymus) at weaning.

G cluster_F0 F0 Generation cluster_F1 F1 Generation F0_acclimation Acclimation F0_dosing Dosing (10 weeks) F0_acclimation->F0_dosing F0_mating Mating (2 weeks) F0_dosing->F0_mating F0_gestation Gestation F0_mating->F0_gestation F0_lactation Lactation F0_gestation->F0_lactation F0_weaning Weaning of F1 F0_lactation->F0_weaning F1_selection Selection of F1 Pups F0_weaning->F1_selection Select Pups for F1 Generation F1_dosing Dosing F1_selection->F1_dosing F1_mating Mating F1_dosing->F1_mating F1_gestation Gestation F1_mating->F1_gestation F1_lactation Lactation F1_gestation->F1_lactation F1_weaning Weaning of F2 F1_lactation->F1_weaning

Workflow of the two-generation reproductive toxicity study.

Mechanisms of Toxicity

Direct studies on the mechanisms of n-butylbenzene toxicity are scarce. However, based on its structure and the observed target organ toxicities (liver and kidney), as well as data from related aromatic hydrocarbons like benzene and ethylbenzene, several potential mechanisms can be postulated.

Metabolic Activation and Oxidative Stress

It is likely that n-butylbenzene undergoes metabolic activation in the liver, primarily through the cytochrome P450 enzyme system. This metabolism can lead to the formation of reactive metabolites that can induce oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. This is a common mechanism of hepatotoxicity for many solvents.[4]

G nBB n-Butylbenzene CYP450 Cytochrome P450 nBB->CYP450 Metabolism ReactiveMetabolites Reactive Metabolites CYP450->ReactiveMetabolites ROS Reactive Oxygen Species (ROS) ReactiveMetabolites->ROS Generation OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) OxidativeStress->CellularDamage Hepatotoxicity Hepatotoxicity CellularDamage->Hepatotoxicity

Postulated metabolic activation and oxidative stress pathway.
Mitochondrial Dysfunction

Mitochondria are critical for cellular energy production and are also a primary source of endogenous ROS. Toxicants and their metabolites can impair mitochondrial function, leading to a decrease in ATP production, an increase in ROS generation, and the initiation of apoptotic cell death pathways. Studies on other industrial chemicals have shown that mitochondrial dysfunction is a key event in both liver and kidney toxicity.[5][6]

Perturbation of Cellular Signaling Pathways

While no specific data exists for n-butylbenzene, studies on benzene have shown that its metabolites can interfere with critical cellular signaling pathways involved in cell proliferation, differentiation, and survival. These pathways include:

  • Hedgehog, Notch/Delta, and Wnt/β-catenin pathways: These are fundamental for embryonic development and tissue homeostasis.[7][8]

  • NF-κB signaling: This pathway is crucial for regulating the immune and inflammatory responses, as well as cell survival.[7]

  • MAPK pathways (e.g., p38-MAPK, ERK): These pathways are involved in the cellular response to stress and regulate processes like apoptosis and cell proliferation.[9]

Disruption of these pathways by reactive metabolites of n-butylbenzene could contribute to the observed toxicities.

G Metabolites n-Butylbenzene Metabolites Hedgehog Hedgehog Pathway Metabolites->Hedgehog Perturbation Notch Notch/Delta Pathway Metabolites->Notch Perturbation Wnt Wnt/β-catenin Pathway Metabolites->Wnt Perturbation NFkB NF-κB Pathway Metabolites->NFkB Perturbation MAPK MAPK Pathways Metabolites->MAPK Perturbation Toxicity Cellular Toxicity Hedgehog->Toxicity Notch->Toxicity Wnt->Toxicity NFkB->Toxicity MAPK->Toxicity

Potential perturbation of signaling pathways by metabolites.

Conclusion and Future Directions

The current toxicological profile of n-butylbenzene is incomplete. The available data, primarily from a two-generation reproductive toxicity study, indicates that the liver and kidneys are target organs, and provides valuable NOAEL and LOAEL values for risk assessment in this context. However, the lack of robust data on chronic toxicity, carcinogenicity, and genotoxicity represents a significant knowledge gap.

Future research should prioritize:

  • Comprehensive chronic toxicity studies to identify long-term health effects.

  • Carcinogenicity bioassays to evaluate the cancer-causing potential of n-butylbenzene.

  • A battery of genotoxicity tests to assess its mutagenic and clastogenic potential.

  • Mechanistic studies to elucidate the specific signaling pathways and molecular events underlying n-butylbenzene-induced toxicity.

A more complete understanding of the toxicological profile of n-butylbenzene is essential for establishing evidence-based occupational exposure limits and environmental quality standards to ensure human health and safety.

References

Butylbenzene: A Technical Overview of its Properties and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental physicochemical properties of butylbenzene, a common organic compound utilized in various industrial and research applications. This document outlines its key identifiers and presents a standardized experimental workflow for its analysis.

Core Physicochemical Data

The essential identification and property data for this compound are summarized in the table below. This information is critical for proper handling, documentation, and experimental design.

ParameterValueReferences
CAS Number104-51-8[1][2][3][4]
Molecular Weight134.22 g/mol [1][2][3][4]
Molecular FormulaC₁₀H₁₄[3][4]
Density0.86 g/mL at 25 °C[2]
Boiling Point183 °C[2]
Melting Point-88 °C[2]

Experimental Protocol: Quantification of this compound in Aqueous Samples via SPME-GC-FID

A prevalent method for the analysis of this compound, particularly in environmental or biological samples, involves Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Flame Ionization Detection (GC-FID). This technique is noted for its efficiency and speed in analyzing benzene, toluene, ethylbenzene, and xylene isomers (BTEX), a group to which this compound is closely related.[5]

Objective: To determine the concentration of this compound in a high-concentration aqueous sample.

Methodology:

  • Sample Preparation and Dilution: Due to the limitations of SPME fiber capacity with high-concentration samples, a two-step dilution is often necessary.[5]

    • An initial dilution is performed using a solvent such as acetone.

    • A subsequent dilution is made with distilled water to bring the analyte concentration within the linear range of the instrument and to ensure the sample remains in a single phase.[5] It is recommended to dilute samples to below the aqueous solubility predicted by Raoult's law to ensure accurate quantification.[5]

  • Solid-Phase Microextraction (SPME):

    • An automated SPME system is employed for consistency.

    • The SPME fiber is exposed to the headspace of the diluted aqueous sample. Volatile organic compounds, including this compound, adsorb onto the fiber coating.

  • Gas Chromatography-Flame Ionization Detection (GC-FID):

    • The SPME fiber is injected into the heated inlet of the gas chromatograph, where the adsorbed analytes are desorbed.

    • The analytes are separated based on their boiling points and interactions with the stationary phase of the GC column.

    • The separated compounds are then detected by the Flame Ionization Detector (FID), which generates a signal proportional to the amount of analyte present.

  • Quantification:

    • A calibration curve is generated using a series of standards with known concentrations of this compound.

    • The concentration of this compound in the unknown sample is determined by comparing its peak area from the GC-FID analysis to the calibration curve.

Analytical Workflow for this compound Identification

The logical process for identifying and characterizing this compound in a sample is depicted in the following workflow diagram.

Butylbenzene_Identification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Sample Aqueous Sample Dilution Two-Step Dilution (Acetone & Water) Sample->Dilution SPME SPME Dilution->SPME GC_FID GC-FID Analysis SPME->GC_FID Data_Acquisition Data Acquisition GC_FID->Data_Acquisition Quantification Quantification vs. Calibration Curve Data_Acquisition->Quantification Final_Concentration Final this compound Concentration Quantification->Final_Concentration

Caption: Workflow for this compound Quantification.

References

An In-Depth Technical Guide to the Solubility of Butylbenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butylbenzene and its isomers (n-butylbenzene, sec-butylbenzene (B1681704), and tert-butylbenzene) in a wide range of common organic solvents. The information is tailored for professionals in research, scientific, and drug development fields where understanding the solubility characteristics of such compounds is crucial for various applications, including reaction chemistry, formulation development, and purification processes.

Core Principles of this compound Solubility

This compound (C₁₀H₁₄) is an aromatic hydrocarbon characterized by a benzene (B151609) ring attached to a butyl group. Its solubility is primarily governed by the "like dissolves like" principle. As a nonpolar molecule, this compound exhibits high solubility in nonpolar organic solvents and limited solubility in polar solvents. The structural isomerism of the butyl group (n-butyl, sec-butyl, and tert-butyl) can introduce subtle differences in physical properties and, consequently, solubility, although all are generally considered nonpolar.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for n-butylbenzene in various organic solvents at standard conditions.

Table 1: Solubility of n-Butylbenzene in Common Organic Solvents at 25°C
SolventChemical FormulaSolubility (g/L)Solubility ( g/100 mL)Molar Solubility (mol/L)
Acetone (B3395972)C₃H₆O5034.01503.4037.51
AcetonitrileC₂H₃N3282.35328.2424.46
BenzeneC₆H₆MiscibleMiscibleMiscible
n-ButanolC₄H₁₀O2485.0248.5018.52
sec-ButanolC₄H₁₀O2009.23200.9214.97
tert-ButanolC₄H₁₀O2663.11266.3119.84
ChloroformCHCl₃6990.26699.0352.08
CyclohexaneC₆H₁₂2944.42294.4421.94
DichloromethaneCH₂Cl₂7850.57785.0658.50
Diethyl EtherC₄H₁₀OMiscibleMiscibleMiscible
N,N-Dimethylformamide (DMF)C₃H₇NO2035.82203.5815.17
Dimethyl Sulfoxide (DMSO)C₂H₆OS2957.14295.7122.03
1,4-DioxaneC₄H₈O₂6194.28619.4346.16
Ethanol (B145695)C₂H₆OMiscibleMiscibleMiscible
Ethyl AcetateC₄H₈O₂5446.89544.6940.59
n-HeptaneC₇H₁₆2681.71268.1719.98
n-HexaneC₆H₁₄2735.9273.5920.38
MethanolCH₄O920.4292.046.86
Tetrahydrofuran (THF)C₄H₈O7298.11729.8154.38
TolueneC₇H₈2900.48290.0521.61

Data sourced from publicly available chemical databases. Molar solubility calculated based on the molar mass of n-butylbenzene (134.22 g/mol ).

Solubility of this compound Isomers

While extensive quantitative data for sec-butylbenzene and tert-butylbenzene (B1681246) is not as readily available, their solubility profiles are qualitatively similar to that of n-butylbenzene due to their shared nonpolar character.

  • sec-Butylbenzene : This isomer is described as miscible with organic solvents like alcohol, ether, and benzene.[1][2] It is soluble in non-polar organic solvents such as hexane (B92381) and heptane.[3] It is considered slightly soluble in polar solvents like acetone and ethanol, with solubility potentially varying with temperature and concentration.[3]

  • tert-Butylbenzene : This isomer is reported to be very soluble in ethanol and ethyl ether and miscible with acetone.[4] It is also soluble in other non-polar organic solvents like hexane and chloroform.[5]

Experimental Protocols for Solubility Determination

The determination of liquid-liquid solubility, such as that of this compound in an organic solvent, can be carried out using several established methods. Below is a generalized protocol based on the principles of the shake-flask method, which is widely applicable.

General Shake-Flask Method for Liquid-Liquid Solubility

1. Objective: To determine the saturation solubility of a liquid analyte (this compound) in a liquid solvent at a specified temperature.

2. Materials:

  • Analyte (n-butylbenzene, sec-butylbenzene, or tert-butylbenzene) of high purity.
  • Solvent of interest (e.g., hexane, ethanol) of high purity.
  • Temperature-controlled shaker or water bath.
  • Volumetric flasks, pipettes, and syringes.
  • Separatory funnel or centrifuge for phase separation.
  • Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), UV-Vis Spectrophotometer).

3. Procedure:

  • Preparation of a Saturated Solution:
  • Add an excess amount of the this compound isomer to a known volume of the solvent in a sealed, temperature-controlled vessel.
  • Agitate the mixture vigorously in a shaker or water bath maintained at a constant temperature (e.g., 25°C ± 0.5°C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.
  • Phase Separation:
  • After equilibration, cease agitation and allow the two phases to separate. If the phases do not separate cleanly by gravity, centrifugation can be employed.
  • Sampling:
  • Carefully extract an aliquot of the solvent phase (the saturated solution) without disturbing the undissolved this compound phase.
  • Analysis:
  • Prepare a series of standard solutions of the this compound isomer in the chosen solvent at known concentrations.
  • Analyze the standard solutions using a suitable analytical method (e.g., GC-FID) to generate a calibration curve.
  • Analyze the sampled saturated solution under the same analytical conditions.
  • Calculation:
  • Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.
  • Express the solubility in appropriate units (e.g., g/L, g/100 mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

G cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_results Results start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with vigorous agitation (24-48h) add_excess->equilibrate phase_separation Allow phases to separate (Gravity or Centrifugation) equilibrate->phase_separation sample Sample the saturated solvent phase phase_separation->sample analyze_sample Analyze the sample sample->analyze_sample calibrate Prepare and analyze standard solutions (GC-FID) calibrate->analyze_sample calculate Calculate solubility from calibration curve analyze_sample->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

This guide provides essential solubility data and procedural outlines for working with this compound and its isomers in common organic solvents. The high solubility of these nonpolar compounds in a wide range of organic media underscores their utility as solvents, reaction media, and intermediates in various chemical and pharmaceutical processes. For applications requiring precise solubility values, especially for sec- and tert-butylbenzene, experimental determination following the outlined protocols is recommended.

References

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of n-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and boiling point of n-butylbenzene, a key solvent and intermediate in various industrial and pharmaceutical applications. Understanding these fundamental physicochemical properties is crucial for process design, safety assessments, and the development of robust manufacturing protocols.

Core Physicochemical Properties of n-Butylbenzene

n-Butylbenzene (C₁₀H₁₄) is a colorless to pale yellow aromatic hydrocarbon with a characteristic sweet aroma.[1] It is a flammable liquid that is less dense than and insoluble in water.[1] The following tables summarize the key quantitative data regarding its vapor pressure and boiling point.

Boiling Point of n-Butylbenzene

The normal boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure at sea level (1 atmosphere or 760 mmHg).

ParameterValueReference
Normal Boiling Point183.3 °C (456.4 K)[1][2]
Boiling Point Range181 - 183 °C[3][4]
Vapor Pressure of n-Butylbenzene

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. The relationship between vapor pressure and temperature is critical for understanding evaporation rates, potential for atmospheric emissions, and for designing distillation and purification processes.

Temperature (°C)Temperature (K)Vapor Pressure (mmHg)Vapor Pressure (kPa)Reference
22.7295.851.00.133[5]
23.0296.151.030.137[6][7]
48.8321.955.00.667[5]
62.0335.1510.01.33[5]
76.3349.4520.02.67[5]
92.4365.5540.05.33[5]
102.6375.7560.08.00[5]
116.2389.35100.013.3[5]
136.9410.05200.026.7[5]
159.2432.35400.053.3[5]
183.1456.25760.0101.3[5]

The temperature dependence of n-butylbenzene's vapor pressure can also be described by the Antoine equation:

log₁₀(P) = A - (B / (T + C))

Where:

  • P is the vapor pressure in bar

  • T is the temperature in Kelvin

  • A = 4.10808

  • B = 1577.965

  • C = -71.772

This equation is valid for the temperature range of 369.38 K to 457.48 K.[8][9]

Experimental Protocols for Determination of Vapor Pressure and Boiling Point

Accurate determination of vapor pressure and boiling point is essential for the reliable application of n-butylbenzene in research and industry. The following sections detail the methodologies for two standard experimental techniques.

Determination of Vapor Pressure by the Isoteniscope Method (Static Method)

The isoteniscope method is a static procedure for determining the vapor pressure of a liquid by measuring the pressure of its vapor in equilibrium with the liquid.[5][10] This method is suitable for pure liquids and mixtures.[1][2]

Apparatus:

  • Isoteniscope: A glass apparatus consisting of a sample bulb connected to a U-tube manometer.

  • Constant Temperature Bath: Capable of maintaining a set temperature with high precision.

  • Vacuum Pump: To degas the sample and evacuate the system.

  • Pressure Measuring Device: A manometer or a digital pressure transducer to measure the external pressure.

Procedure:

  • Sample Preparation: The n-butylbenzene sample is first purified to remove any volatile impurities. It is then carefully degassed to eliminate dissolved air, which could contribute to the measured pressure.[5] This is typically achieved by repeated freeze-pump-thaw cycles.

  • Apparatus Setup: The degassed n-butylbenzene is introduced into the isoteniscope bulb. The isoteniscope is then placed in the constant temperature bath.

  • Equilibration: The system is allowed to reach thermal equilibrium at the desired temperature.

  • Pressure Measurement: The pressure of the external system is adjusted until the liquid levels in the U-tube of the isoteniscope are equal. At this point, the external pressure is equal to the vapor pressure of the n-butylbenzene at that temperature.[11]

  • Data Collection: The vapor pressure is recorded at various temperatures to generate a vapor pressure curve.

Determination of Boiling Point by Ebulliometry (Dynamic Method)

Ebulliometry is a dynamic method that involves measuring the boiling temperature of a liquid at a controlled pressure.[12][13] This technique is highly accurate for determining the boiling point of pure substances.

Apparatus:

  • Ebulliometer: A specialized glass apparatus designed to maintain a constant boiling state and to measure the temperature of the vapor-liquid equilibrium. A common type is the Świętosławski ebulliometer.[14]

  • Heating Mantle or Oil Bath: To provide uniform heating to the ebulliometer.

  • Pressure Control System: To maintain a constant pressure within the apparatus.

  • High-Precision Thermometer or Temperature Probe: To accurately measure the boiling temperature.

Procedure:

  • Apparatus Setup: The ebulliometer is charged with the n-butylbenzene sample.

  • Pressure Control: The pressure inside the ebulliometer is set to the desired value using the pressure control system. For the normal boiling point, this is set to 760 mmHg (101.325 kPa).

  • Heating and Boiling: The n-butylbenzene is heated until it reaches a steady boiling state. The design of the ebulliometer ensures that the liquid and vapor are in equilibrium at the point of temperature measurement.

  • Temperature Measurement: The boiling temperature is recorded once it stabilizes.

  • Data Collection: By varying the pressure, a series of boiling points can be measured, which effectively maps the vapor pressure curve.

Logical Relationship between Temperature, Vapor Pressure, and Boiling Point

The relationship between temperature, vapor pressure, and boiling point is a fundamental concept in physical chemistry. The following diagram illustrates this logical flow.

G A Increase in Temperature B Increased Kinetic Energy of Molecules A->B C More Molecules Escape to Vapor Phase B->C D Increase in Vapor Pressure C->D E Vapor Pressure Equals External Pressure D->E F Boiling Occurs E->F

Caption: The logical progression from increasing temperature to the boiling of a liquid.

References

The Butylbenzenes: A Technical History of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Butylbenzene and its isomers are alkyl aromatic hydrocarbons that have played a significant role in the historical development of organic synthesis and continue to be relevant in various industrial and research applications. Their study has been instrumental in understanding fundamental reaction mechanisms, such as electrophilic aromatic substitution and carbocation rearrangements. This technical guide provides a comprehensive overview of the history, discovery, and key synthetic methodologies for the four isomers of this compound: n-butylbenzene, sec-butylbenzene, isothis compound (B155976), and tert-butylbenzene (B1681246). Detailed experimental protocols from the historical literature are presented, alongside a comparative summary of their physical properties.

Early History and Discovery

The late 19th and early 20th centuries were a period of foundational discoveries in organic chemistry. The synthesis of alkylbenzenes, including the this compound isomers, was explored through various methods. One of the earliest and most significant methods for forming carbon-carbon bonds between alkyl and aryl groups was the Wurtz-Fittig reaction. Additionally, the discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts revolutionized aromatic chemistry, providing a powerful tool for the alkylation and acylation of benzene (B151609) and its derivatives.[1] The study of the synthesis of butylbenzenes, in particular, shed light on the complexities of the Friedel-Crafts alkylation, namely the propensity for carbocation rearrangements, a phenomenon that continues to be a key consideration in modern organic synthesis.

Physicochemical Properties of this compound Isomers

The structural differences between the four this compound isomers result in distinct physical properties. A summary of these properties is presented in the table below for easy comparison.

Propertyn-Butylbenzenesec-ButylbenzeneIsothis compoundtert-Butylbenzene
CAS Number 104-51-8135-98-8538-93-298-06-6
Molecular Formula C₁₀H₁₄C₁₀H₁₄C₁₀H₁₄C₁₀H₁₄
Molar Mass ( g/mol ) 134.22134.22134.22134.22
Boiling Point (°C) 183.3173-174172.8169.1
Melting Point (°C) -87.9-75-51.5-57.8
Density (g/cm³) 0.860 (20°C)0.862 (20°C)0.853 (20°C)0.867 (20°C)
Solubility in Water InsolubleInsolubleInsolubleInsoluble

Historical Synthetic Methodologies and Experimental Protocols

The following sections detail the key historical methods for the synthesis of this compound isomers, complete with experimental protocols adapted from the literature.

n-Butylbenzene Synthesis

The synthesis of n-butylbenzene, with its straight-chain alkyl group, presented a challenge for early chemists due to the propensity of carbocation rearrangements in direct alkylation methods. To circumvent this, two primary strategies were employed: the Wurtz-Fittig reaction and a two-step process involving Friedel-Crafts acylation followed by reduction.

The Wurtz-Fittig reaction provides a direct method for the synthesis of n-butylbenzene by coupling an aryl halide with an alkyl halide in the presence of sodium metal.

Experimental Protocol: Synthesis of n-Butylbenzene via Wurtz-Fittig Reaction [2]

  • Reactants:

  • Procedure:

    • A mixture of bromobenzene and 1-bromobutane is prepared in a dropping funnel.

    • The sodium metal is placed in a round-bottomed flask fitted with a reflux condenser and the dropping funnel. The apparatus is protected from atmospheric moisture.

    • A small amount of the halide mixture is added to the sodium in the ether to initiate the reaction.

    • The remainder of the halide mixture is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete reaction.

    • The reaction mixture is cooled, and any unreacted sodium is destroyed by the careful addition of ethanol, followed by water.

    • The ether layer is separated, washed with water, dried over anhydrous calcium chloride, and the ether is removed by distillation.

    • The residue is fractionally distilled to yield n-butylbenzene.

Wurtz_Fittig_Synthesis Bromobenzene Bromobenzene Sodium Sodium (Na) in dry ether Bromobenzene->Sodium nButylBromide 1-Bromobutane nButylBromide->Sodium nthis compound n-Butylbenzene Sodium->nthis compound Coupling

Wurtz-Fittig synthesis of n-butylbenzene.

To avoid the rearrangement issues associated with direct Friedel-Crafts alkylation, a more reliable two-step sequence was developed. First, benzene is acylated with butyryl chloride to form butyrophenone (B1668137). The ketone is then reduced to the corresponding alkane, n-butylbenzene, using either the Clemmensen or Wolff-Kishner reduction.

Experimental Protocol: Synthesis of Butyrophenone (Friedel-Crafts Acylation)

  • Reactants:

    • Benzene (anhydrous): 78 g (1 mol)

    • Butyryl chloride: 53.3 g (0.5 mol)

    • Anhydrous aluminum chloride: 73.3 g (0.55 mol)

  • Procedure:

    • A mixture of benzene and anhydrous aluminum chloride is stirred in a flask equipped with a reflux condenser and a dropping funnel, cooled in an ice bath.

    • Butyryl chloride is added dropwise from the dropping funnel at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, the mixture is stirred at room temperature for 2 hours and then gently warmed on a water bath for 1 hour until the evolution of hydrogen chloride ceases.

    • The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed with water, then with a dilute sodium hydroxide (B78521) solution, and finally with water again.

    • The benzene layer is dried over anhydrous calcium chloride, and the excess benzene is removed by distillation.

    • The remaining butyrophenone is purified by vacuum distillation.

Experimental Protocol: Clemmensen Reduction of Butyrophenone [1]

  • Reactants:

    • Butyrophenone: 29.6 g (0.2 mol)

    • Zinc amalgam: 80 g

    • Concentrated hydrochloric acid: 150 mL

    • Toluene (B28343): 50 mL

  • Procedure:

    • The zinc amalgam, butyrophenone, toluene, and 50 mL of hydrochloric acid are placed in a flask fitted with a reflux condenser.

    • The mixture is heated to reflux, and the remaining hydrochloric acid is added in portions over several hours.

    • Refluxing is continued for 6-8 hours until the reduction is complete.

    • The mixture is cooled, and the organic layer is separated, washed with water, and dried.

    • The toluene is removed by distillation, and the resulting n-butylbenzene is purified by fractional distillation.

Experimental Protocol: Wolff-Kishner Reduction of Butyrophenone

  • Reactants:

  • Procedure:

    • Butyrophenone, hydrazine hydrate, and diethylene glycol are heated to reflux for 1 hour to form the hydrazone.

    • The potassium hydroxide is then added, and the apparatus is arranged for distillation.

    • Water and excess hydrazine are distilled off until the temperature of the reaction mixture reaches 190-200 °C.

    • The mixture is then refluxed at this temperature for 3-4 hours.

    • After cooling, the reaction mixture is diluted with water and extracted with ether.

    • The ether extract is washed with water, dried, and the ether is evaporated.

    • The n-butylbenzene is purified by distillation.

Acylation_Reduction_Pathway Benzene Benzene Butyrophenone Butyrophenone Benzene->Butyrophenone Friedel-Crafts Acylation ButyrylChloride Butyryl Chloride (AlCl₃ catalyst) ButyrylChloride->Butyrophenone nthis compound n-Butylbenzene Butyrophenone->nthis compound Reduction Clemmensen Clemmensen Reduction (Zn(Hg), HCl) Clemmensen->nthis compound WolffKishner Wolff-Kishner Reduction (H₂NNH₂, KOH) WolffKishner->nthis compound

Synthesis of n-butylbenzene via acylation and reduction.
sec-Butylbenzene Synthesis

sec-Butylbenzene is synthesized by the Friedel-Crafts alkylation of benzene with a sec-butyl halide, such as 2-chlorobutane. In this case, the secondary carbocation formed is relatively stable and does not readily rearrange.

Experimental Protocol: Synthesis of sec-Butylbenzene

  • Reactants:

    • Benzene (anhydrous): 156 g (2 mol)

    • 2-Chlorobutane: 46.3 g (0.5 mol)

    • Anhydrous aluminum chloride: 5 g (0.0375 mol)

  • Procedure:

    • Benzene is placed in a flask equipped with a stirrer, reflux condenser, and a dropping funnel, and cooled in an ice-salt bath to 0-5 °C.

    • The anhydrous aluminum chloride is added to the stirred benzene.

    • 2-Chlorobutane is then added dropwise over a period of 1-2 hours, maintaining the low temperature.

    • After the addition, the mixture is stirred for an additional 2 hours at the same temperature.

    • The reaction mixture is then poured onto ice and hydrochloric acid.

    • The organic layer is separated, washed, dried, and the excess benzene is distilled off.

    • The residue is fractionally distilled to yield sec-butylbenzene.

Isothis compound and tert-Butylbenzene Synthesis: The Challenge of Carbocation Rearrangement

The attempted synthesis of isothis compound via the Friedel-Crafts alkylation of benzene with an isobutyl halide provides a classic example of carbocation rearrangement. The initially formed primary isobutyl carbocation rapidly rearranges to the more stable tertiary tert-butyl carbocation via a 1,2-hydride shift. Consequently, the major product of this reaction is tert-butylbenzene, not isothis compound.

Experimental Protocol: Friedel-Crafts Alkylation with Isobutyl Chloride [3]

  • Reactants:

    • Benzene (anhydrous): 156 g (2 mol)

    • Isobutyl chloride (1-chloro-2-methylpropane): 46.3 g (0.5 mol)

    • Anhydrous aluminum chloride: 33.3 g (0.25 mol)

  • Procedure:

    • The reaction is set up similarly to the synthesis of sec-butylbenzene, with benzene and aluminum chloride in the reaction flask, cooled to 0 °C.

    • Isobutyl chloride is added dropwise to the stirred mixture.

    • The reaction is allowed to proceed at low temperature for several hours.

    • Work-up is performed as described for sec-butylbenzene.

    • Fractional distillation of the product mixture reveals that the main product is tert-butylbenzene, with only a small amount of isothis compound.[4]

Carbocation_Rearrangement cluster_nbutyl Alkylation with 1-Chlorobutane cluster_isobutyl Alkylation with Isobutyl Chloride nButylChloride 1-Chlorobutane PrimaryCarbocation Primary n-Butyl Carbocation (unstable) nButylChloride->PrimaryCarbocation AlCl₃ SecondaryCarbocation Secondary sec-Butyl Carbocation (more stable) PrimaryCarbocation->SecondaryCarbocation 1,2-Hydride Shift nButylbenzene_product n-Butylbenzene (minor) PrimaryCarbocation->nButylbenzene_product Attack by Benzene secButylbenzene_product sec-Butylbenzene (major) SecondaryCarbocation->secButylbenzene_product Attack by Benzene IsobutylChloride Isobutyl Chloride PrimaryIsobutylCarbocation Primary Isobutyl Carbocation (unstable) IsobutylChloride->PrimaryIsobutylCarbocation AlCl₃ TertiaryCarbocation Tertiary tert-Butyl Carbocation (most stable) PrimaryIsobutylCarbocation->TertiaryCarbocation 1,2-Hydride Shift Isobutylbenzene_product Isothis compound (minor) PrimaryIsobutylCarbocation->Isobutylbenzene_product Attack by Benzene tertButylbenzene_product tert-Butylbenzene (major) TertiaryCarbocation->tertButylbenzene_product Attack by Benzene

Carbocation rearrangements in Friedel-Crafts alkylation.
tert-Butylbenzene Synthesis

Due to the stability of the tert-butyl carbocation, the synthesis of tert-butylbenzene via Friedel-Crafts alkylation is straightforward and high-yielding.

Experimental Protocol: Synthesis of tert-Butylbenzene [5]

  • Reactants:

    • Benzene (anhydrous): 117 g (1.5 mol)

    • tert-Butyl chloride: 46.3 g (0.5 mol)

    • Anhydrous aluminum chloride: 2 g

  • Procedure:

    • A mixture of benzene and tert-butyl chloride is stirred in a flask fitted with a reflux condenser.

    • The anhydrous aluminum chloride is added in small portions. A vigorous reaction ensues with the evolution of hydrogen chloride.

    • After the initial reaction subsides, the mixture is stirred for 1-2 hours at room temperature.

    • The reaction mixture is worked up by pouring it onto ice, separating the organic layer, washing, drying, and distilling.

    • The excess benzene is first removed, and then the tert-butylbenzene is collected by fractional distillation.

FC_Alkylation_Pathways cluster_reagents Alkyl Halides (with AlCl₃) cluster_products This compound Isomers Benzene Benzene nthis compound n-Butylbenzene (minor) secthis compound sec-Butylbenzene (major/sole) Benzene->secthis compound Isothis compound Isothis compound (very minor) tertthis compound tert-Butylbenzene (major/sole) Benzene->tertthis compound nButylCl 1-Chlorobutane nButylCl->nthis compound Rearrangement leads to mixture nButylCl->secthis compound secButylCl 2-Chlorobutane secButylCl->secthis compound Direct Alkylation IsobutylCl Isobutyl Chloride IsobutylCl->Isothis compound Rearrangement dominates IsobutylCl->tertthis compound tertButylCl tert-Butyl Chloride tertButylCl->tertthis compound Direct Alkylation

Friedel-Crafts alkylation pathways to this compound isomers.

Conclusion

The history of the discovery and synthesis of this compound isomers is a microcosm of the development of modern organic chemistry. The challenges encountered, particularly the phenomenon of carbocation rearrangement during Friedel-Crafts alkylation, spurred a deeper understanding of reaction mechanisms and led to the development of alternative synthetic strategies. For researchers, scientists, and drug development professionals, this historical perspective provides a valuable context for appreciating the subtleties of electrophilic aromatic substitution and the importance of choosing appropriate synthetic routes to achieve desired molecular architectures. The detailed experimental protocols presented herein offer a glimpse into the practical aspects of these foundational reactions and serve as a testament to the ingenuity of early organic chemists.

References

Methodological & Application

Application Note: Quantitative Analysis of Butylbenzene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed protocol for the quantitative analysis of butylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an alkylbenzene, is utilized in various industrial applications and may be monitored as a potential impurity or degradation product in chemical processes. The methodology herein provides a robust framework for the selective and sensitive quantification of this compound, employing a common non-polar capillary column for separation and electron ionization (EI) mass spectrometry for detection. The use of an internal standard ensures high accuracy and precision, making this method suitable for quality control and research environments.

Introduction

This compound is an organic compound that serves as an intermediate in chemical synthesis and can be present in complex mixtures such as gasoline.[1] Accurate quantification is essential for process optimization, quality assurance of manufactured goods, and safety assessments.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique that offers the high selectivity and sensitivity required for the analysis of specific organic compounds in multifaceted matrices.[3] This document provides a comprehensive protocol for the quantitative determination of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard: Purity ≥98%

  • Toluene-d8 (Internal Standard, IS): Purity ≥99 atom % D

  • Hexane (B92381): HPLC or GC grade

  • Methanol: HPLC or GC grade

  • 2 mL autosampler vials with caps (B75204) and septa

Standard and Sample Preparation
  • Internal Standard Stock Solution (IS Stock): A 1000 µg/mL stock solution of Toluene-d8 is prepared in methanol.[2]

  • This compound Stock Solution (Analyte Stock): A 1000 µg/mL stock solution of this compound is prepared in methanol.[2]

  • Calibration Standards: A series of calibration standards are prepared by diluting the Analyte Stock solution in hexane. A typical concentration range is 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.[2] To each calibration standard, the Internal Standard Stock solution is added to achieve a final concentration of 5 µg/mL of Toluene-d8.[2]

  • Sample Preparation: The sample is accurately weighed and dissolved in a known volume of hexane to yield an expected this compound concentration within the calibration range.[2] The Internal Standard Stock solution is then added to the sample solution to a final concentration of 5 µg/mL.[2]

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled to a single quadrupole mass spectrometer.[2]

Table 1: Gas Chromatograph (GC) Conditions

ParameterValue
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min, hold for 5 min

Table 2: Mass Spectrometer (MS) Conditions

ParameterValue
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 3 min

Data Presentation and Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[2] A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this curve.[2]

Table 3: Quantitative Data Summary for this compound Analysis

ParameterExpected Value
Retention Time (RT) Analyte specific, determined experimentally
Quantifier Ion (m/z) 91
Qualifier Ion(s) (m/z) 92, 134
Internal Standard (Toluene-d8) Quantifier Ion (m/z) 100
Linearity (r²) > 0.995
Limit of Detection (LOD) Dependent on instrument sensitivity
Limit of Quantification (LOQ) Dependent on instrument sensitivity
Precision (%RSD) < 15%
Accuracy (Recovery %) 85 - 115%

The primary fragmentation of n-butylbenzene under electron ionization involves the formation of product ions with m/z 92 and 91 through competitive parallel dissociation.[4] At higher energies, the m/z 92 ion can further fragment to yield the m/z 91 ion.[4] The molecular ion (m/z 134) is also observed.[5]

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification stock_analyte Prepare this compound Stock Solution cal_standards Prepare Calibration Standards stock_analyte->cal_standards stock_is Prepare Toluene-d8 (IS) Stock Solution add_is Add IS to Standards and Samples stock_is->add_is cal_standards->add_is sample_prep Prepare Sample Solution sample_prep->add_is gc_injection Inject into GC add_is->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection (SIM Mode) gc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound in Samples calibration_curve->quantification

Caption: Workflow for the quantitative GC-MS analysis of this compound.

This compound Fragmentation Pathway

Fragmentation_Pathway This compound This compound (m/z 134) ion_92 [C7H8]+• (m/z 92) This compound->ion_92 - C3H6 ion_91 [C7H7]+ (m/z 91) This compound->ion_91 - C3H7• ion_92->ion_91 - H•

Caption: Simplified fragmentation pathway of n-butylbenzene in EI-MS.[4][6]

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust procedure for the quantitative analysis of this compound. The utilization of an internal standard ensures high accuracy and precision, rendering the method suitable for routine analysis in diverse laboratory settings. The provided instrumental parameters and validation data serve as a solid foundation for the implementation and further optimization of this method for specific research and quality control applications.

References

Application Note: 1H and 13C NMR Characterization of Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of butylbenzene using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive data on chemical shifts, multiplicities, and coupling constants, presented in clear tabular formats for easy reference. Detailed experimental protocols for sample preparation and data acquisition are provided to ensure reproducible and high-quality results. Furthermore, this note includes graphical representations of the this compound structure with atom numbering and a workflow diagram for the NMR characterization process.

Introduction

This compound is an aromatic hydrocarbon that serves as a fundamental building block in organic synthesis and is a common structural motif in various pharmacologically active compounds. Accurate structural elucidation and purity assessment are critical in the research and development of new chemical entities. NMR spectroscopy is an unparalleled analytical technique for providing detailed molecular structure information. This application note outlines the complete 1H and 13C NMR characterization of this compound, offering a practical guide for researchers in organic chemistry, medicinal chemistry, and drug development.

Data Presentation

The 1H and 13C NMR spectra of this compound exhibit characteristic signals corresponding to the aromatic and aliphatic protons and carbons, respectively. The data presented below was acquired in deuterated chloroform (B151607) (CDCl3), with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

1H NMR Spectral Data of this compound

The proton NMR spectrum of this compound is characterized by signals from the monosubstituted benzene (B151609) ring and the n-butyl chain. The aromatic protons, due to their similar chemical environments, often appear as a complex multiplet. The aliphatic protons show distinct multiplicities due to coupling with adjacent protons.

Proton Assignment (See Figure 1) Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
H-2', H-6' (ortho) & H-3', H-5' (meta) & H-4' (para)~7.26 - 7.15Multiplet5HNot resolved
H-12.61Triplet (t)2H~7.6
H-21.60Quintet (quint)2H~7.5
H-31.36Sextet (sxt)2H~7.4
H-40.93Triplet (t)3H~7.3

Note: The aromatic protons often overlap, forming a complex multiplet where individual coupling constants are not easily resolved. Coupling constants for the alkyl chain are typical values for vicinal coupling in aliphatic systems.

13C NMR Spectral Data of this compound

The 13C NMR spectrum of this compound shows six distinct signals, four for the butyl chain carbons and four for the aromatic carbons (due to symmetry, the ortho and meta carbons are chemically equivalent).

Carbon Assignment (See Figure 1) Chemical Shift (δ) ppm
C-1' (ipso)142.8
C-4' (para)128.4
C-2', C-6' (ortho)128.3
C-3', C-5' (meta)125.6
C-135.8
C-233.7
C-322.4
C-413.9

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended for the analysis of this compound.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl3) is a common choice for non-polar compounds like this compound.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general parameters for acquiring 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may require optimization.

1H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 8-16 scans are typically sufficient.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 12-16 ppm.

  • Referencing: The residual solvent peak of CDCl3 (δ ≈ 7.26 ppm) can be used for calibration, or an internal standard like TMS (δ = 0.00 ppm) can be added.

13C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 128-1024 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0-220 ppm.

  • Referencing: The carbon signal of CDCl3 (δ ≈ 77.16 ppm) is commonly used for calibration.

Mandatory Visualizations

The following diagrams illustrate the structure of this compound with atom numbering for NMR signal assignment and the experimental workflow for its characterization.

Caption: Structure of this compound with atom numbering for NMR assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_shim Lock and Shim load->lock_shim acquire Acquire 1H & 13C Spectra lock_shim->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectra process->reference integrate Integrate & Assign Signals reference->integrate report report integrate->report Generate Report

Caption: Experimental workflow for NMR characterization.

Application Notes and Protocols: Butylbenzene as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing butylbenzene and its isomers (sec-butylbenzene and tert-butylbenzene) as solvents in various organic reactions. Due to their high boiling points, low water solubility, and stability, these aromatic hydrocarbons offer unique advantages in specific synthetic applications.

Properties of this compound Isomers

This compound and its isomers are colorless liquids with distinct aromatic odors. Their physical and chemical properties make them suitable as solvents in a range of industrial and laboratory settings, including in the manufacturing of paints, coatings, and as intermediates in chemical synthesis.[1][2] A summary of their key properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound Isomers

Propertyn-Butylbenzenesec-Butylbenzenetert-Butylbenzene (B1681246)
CAS Number 104-51-8135-98-898-06-6
Molecular Formula C₁₀H₁₄C₁₀H₁₄C₁₀H₁₄
Molar Mass ( g/mol ) 134.22134.22134.22
Boiling Point (°C) 183.3173-174169
Melting Point (°C) -87.9-75-58
Density (g/mL at 20°C) 0.86010.8620.867 (at 25°C)
Solubility in Water InsolubleInsolubleInsoluble
Solubility in Organic Solvents Soluble in ether, alcohol, benzeneMiscible with organic solventsMiscible with organic solvents
Flash Point (°C) 605744

Applications in Organic Synthesis

The high boiling point of this compound isomers makes them particularly useful for reactions requiring elevated temperatures. Their non-polar, aromatic nature allows them to dissolve a variety of organic compounds.

Friedel-Crafts Alkylation

In Friedel-Crafts reactions, an alkyl group is introduced to an aromatic ring. While butylbenzenes can be the product of such reactions, they can also serve as solvents, particularly when a high reaction temperature is required. For instance, tert-butylbenzene can be both a reactant and a solvent in the synthesis of 1,4-di-tert-butylbenzene (B89470).[3]

Protocol 1: Synthesis of 1,4-di-tert-butylbenzene using tert-Butylbenzene as a Reactant and Solvent [3]

This protocol describes the Friedel-Crafts alkylation of tert-butylbenzene with tert-butyl chloride, where tert-butylbenzene itself acts as the solvent.

Materials:

  • tert-Butylbenzene

  • tert-Butyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice-cold water

  • Diethyl ether

  • Anhydrous drying agent (e.g., sodium sulfate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine tert-butylbenzene and tert-butyl chloride.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride in portions to the stirred, cooled mixture.

  • After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature while stirring.

  • Quench the reaction by carefully adding ice-cold water.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude product.

  • The product, 1,4-di-tert-butylbenzene, can be further purified by recrystallization.

Quantitative Data:

Table 2: Representative Data for Friedel-Crafts Alkylation

Reactant 1Reactant 2CatalystSolventTemperature (°C)ProductYield (%)
tert-Butylbenzenetert-Butyl ChlorideAlCl₃tert-Butylbenzene0 to RT1,4-di-tert-butylbenzeneNot specified
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. High-boiling aromatic solvents like this compound can be advantageous in these reactions, especially when dealing with less reactive substrates that require higher temperatures to proceed efficiently. While specific literature examples detailing this compound as the solvent are not abundant, a general protocol can be adapted based on its properties.

Protocol 2: General Protocol for Suzuki-Miyaura Coupling using n-Butylbenzene as Solvent

This protocol provides a general methodology for a Suzuki-Miyaura coupling reaction utilizing n-butylbenzene as a high-boiling point solvent.

Materials:

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • n-Butylbenzene (anhydrous)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Condenser

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous n-butylbenzene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data:

Table 3: Hypothetical Data for Suzuki-Miyaura Coupling in n-Butylbenzene

Aryl HalideArylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃n-Butylbenzene12012>90 (expected)
1-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃n-Butylbenzene14024>85 (expected)
Grignard Reactions

Grignard reactions involve the addition of an organomagnesium halide to an electrophile. Ethereal solvents are typically used to stabilize the Grignard reagent. However, for the formation of Grignard reagents from less reactive halides, a high-boiling point solvent may be necessary. While less common, a high-boiling ether could be used in conjunction with or as a replacement for traditional solvents, and a co-solvent system with this compound could be explored for specific applications requiring high temperatures. Due to the reactivity of Grignard reagents with aromatic C-H bonds at very high temperatures, the use of this compound as the sole solvent is not standard practice but could be investigated for specific substrates.

Protocol 3: Hypothetical Protocol for Grignard Reagent Formation at Elevated Temperatures

This protocol outlines a hypothetical approach for the formation of a Grignard reagent from a less reactive aryl chloride, using a high-boiling ether as the primary solvent.

Materials:

  • Aryl chloride

  • Magnesium turnings

  • High-boiling ether solvent (e.g., diglyme)

  • Iodine crystal (as an initiator)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle

Procedure:

  • Dry all glassware thoroughly in an oven.

  • Place magnesium turnings in the flask and assemble the apparatus under an inert atmosphere.

  • Add a small crystal of iodine.

  • Add a small portion of the aryl chloride dissolved in the high-boiling ether to the magnesium.

  • Gently heat the mixture to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

  • Once the reaction has started, add the remaining aryl chloride solution dropwise while maintaining a gentle reflux.

  • After the addition is complete, continue to heat the mixture until the magnesium is consumed.

  • The resulting Grignard reagent can then be used in subsequent reactions.

Visualizations

Signaling Pathways and Workflows

Friedel_Crafts_Alkylation cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification tert-Butylbenzene tert-Butylbenzene Mixing & Cooling Mixing & Cooling tert-Butylbenzene->Mixing & Cooling tert-Butyl Chloride tert-Butyl Chloride tert-Butyl Chloride->Mixing & Cooling AlCl3 AlCl3 Catalyst Addition Catalyst Addition AlCl3->Catalyst Addition Mixing & Cooling->Catalyst Addition Reaction at RT Reaction at RT Catalyst Addition->Reaction at RT Quenching Quenching Reaction at RT->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Recrystallization Recrystallization Solvent Removal->Recrystallization 1,4-di-tert-butylbenzene 1,4-di-tert-butylbenzene Recrystallization->1,4-di-tert-butylbenzene Suzuki_Miyaura_Coupling Reactants Aryl Halide + Arylboronic Acid + Base ReactionSetup Reaction Setup (Inert Atmosphere) Reactants->ReactionSetup Catalyst Pd Catalyst Catalyst->ReactionSetup Solvent n-Butylbenzene Solvent->ReactionSetup Heating Heating (100-150 °C) ReactionSetup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

References

Application of Butylbenzene in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of n-butylbenzene and tert-butylbenzene (B1681246) in polymer chemistry. It covers their roles as solvents in polymerization reactions, as crosslinking agents to enhance polymer properties, and their involvement in polymer degradation processes.

Application Notes

Butylbenzene isomers, primarily n-butylbenzene and tert-butylbenzene, serve distinct and valuable functions in the field of polymer science. Their applications range from acting as inert reaction media to participating directly in the modification of polymer architectures.

This compound as a Solvent in Polymerization

n-Butylbenzene is frequently employed as a solvent in various polymerization techniques, including solution and anionic polymerization.[1][2] Its utility as a solvent is attributed to its chemical stability, appropriate boiling point for thermal control, and its ability to dissolve a range of monomers and initiators.[1][3]

In the anionic copolymerization of styrene (B11656) and butadiene, the choice of solvent is critical. While benzene (B151609) has been traditionally used, n-butylbenzene can serve as a suitable alternative.[4][5] The solvent polarity can influence the copolymerization kinetics and the microstructure of the resulting polymer.[6] For instance, in anionic polymerizations initiated by organolithium compounds, the solvent affects the reactivity of the propagating chain end.[7]

tert-Butylbenzene has also been investigated as a solvent in coordination polymerization, such as the Nd-catalyzed polymerization of butadiene.[8] Studies have shown that the choice of solvent among aliphatic (n-hexane), and aromatic (toluene, tert-butylbenzene) hydrocarbons leads to distinct differences in polymerization kinetics and the evolution of molar masses.[8]

tert-Butylbenzene as a Crosslinking Agent

tert-Butylbenzene plays a significant role as a crosslinking agent, enhancing the mechanical and thermal properties of polymers.[1] When incorporated into a polymer formulation and subjected to appropriate conditions (e.g., heat or radiation), it can form covalent bonds between polymer chains.[1][9] This process transforms linear or branched polymers into a three-dimensional network, resulting in increased tensile strength, rigidity, and resistance to solvents and heat.[1] The purity of tert-butylbenzene is crucial, as impurities can hinder the crosslinking process and negatively impact the final material's performance.[1] A purity of 99.5% or higher is often required for advanced polymer synthesis.[1]

This compound in Polymer Depolymerization

In the context of polymer recycling and degradation, tert-butylbenzene has been observed as a stable product in the depolymerization of polyisobutylene (B167198) (PIB). This process is enthalpically driven and leads to the formation of tert-butyl carbocations, which are stabilized by the solvent environment, and can result in the formation of tert-butylbenzene.[8] This application is relevant to the chemical recycling of certain polymers.

Data Presentation

Table 1: Influence of Solvent on Molar Mass in Butadiene Polymerization
SolventMolar Mass (Mn) at 100% Conversion ( g/mol )
tert-Butylbenzene52,000
Toluene38,000
n-Hexane30,000

Data sourced from a study on the Nd-catalyzed polymerization of butadiene.[8]

Table 2: Process Parameters for Food-Grade Styrene-Butadiene Rubber Synthesis
ParameterValue
Polymerization Temperature80-120 °C
Reaction Pressure0.25-0.47 MPa
Reaction Time13 minutes
Mooney Viscosity55
Tensile Strength22 MPa
Elongation492%

Data from a patent on the manufacturing of food-grade styrene-butadiene rubber, where this compound may be used in the process.

Table 3: Kinetic Data for Anionic Polymerization of Styrene with sec-BuLi Initiator
Phosphazene Base Additive[Base]/[sec-BuLi] RatioResulting Polymer Characteristics
t-BuP11:1Controlled polymerization, narrow polydispersity (Đ < 1.05)
t-BuP21:1Higher than theoretical molecular weights, low polydispersity
t-BuP4-Uncontrolled polymerization

This data, while generated in benzene, is indicative of the type of kinetic control achievable in aromatic hydrocarbon solvents like n-butylbenzene.[4][5]

Experimental Protocols

Protocol 1: Solution Polymerization of Styrene using n-Butylbenzene as Solvent

This protocol describes the anionic polymerization of styrene initiated by n-butyllithium in n-butylbenzene solvent.

1. Materials and Reagents:

  • Styrene monomer (purified and inhibitor-free)

  • n-Butylbenzene (anhydrous)

  • n-Butyllithium (in hexane)

  • Methanol (for termination)

  • Nitrogen gas (high purity)

2. Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask with a magnetic stirrer

  • Syringes and needles

  • Constant temperature bath

3. Procedure:

  • Reactor Setup: A clean, dry reaction flask equipped with a magnetic stir bar is assembled and connected to the Schlenk line. The flask is flame-dried under vacuum and then filled with high-purity nitrogen.

  • Solvent and Monomer Addition: Anhydrous n-butylbenzene is transferred to the reaction flask via a cannula or syringe under a positive nitrogen pressure. The desired amount of purified styrene monomer is then added. The solution is stirred and allowed to reach the desired reaction temperature in the constant temperature bath.

  • Initiation: The calculated amount of n-butyllithium initiator is injected into the stirred monomer solution using a syringe. The polymerization begins immediately, often indicated by a color change.

  • Polymerization: The reaction is allowed to proceed for the desired time to achieve the target molecular weight. Samples can be withdrawn periodically via syringe to monitor monomer conversion and molecular weight evolution by techniques like Gas Chromatography (GC) and Size Exclusion Chromatography (SEC).

  • Termination: The polymerization is terminated by the rapid injection of an excess of methanol. The color of the solution will typically disappear.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven to a constant weight.

Protocol 2: Crosslinking of a Polymer Matrix with tert-Butylbenzene

This protocol provides a general procedure for the thermal crosslinking of a polymer using tert-butylbenzene. The specific polymer and initiator will vary depending on the application.

1. Materials and Reagents:

  • Base polymer (e.g., a polyolefin or an elastomer)

  • tert-Butylbenzene (high purity, ≥99.5%)

  • Radical initiator (e.g., dicumyl peroxide), if required for thermal crosslinking

  • Solvent for polymer dissolution (if processing from solution)

2. Equipment:

  • Two-roll mill or internal mixer for blending

  • Hydraulic press with heating platens

  • Molds for sample preparation

  • Oven for curing

3. Procedure:

  • Compounding: The base polymer, tert-butylbenzene, and initiator (if used) are compounded using a two-roll mill or an internal mixer. The components are mixed until a homogeneous blend is obtained. The processing temperature should be kept below the decomposition temperature of the initiator.

  • Molding: The compounded material is placed into a mold of the desired shape and size.

  • Curing: The mold is placed in a heated hydraulic press. The temperature and pressure are raised to the desired levels for crosslinking. The curing time will depend on the polymer, the concentration of tert-butylbenzene and initiator, and the temperature.

  • Post-Curing: After the initial curing in the press, the crosslinked polymer may be removed from the mold and post-cured in an oven to ensure the completion of the crosslinking reaction.

  • Characterization: The degree of crosslinking can be assessed by measuring properties such as swelling in a suitable solvent, tensile strength, and hardness.

Mandatory Visualizations

G Solution Polymerization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Reactor Setup (Inert Atmosphere) B Solvent & Monomer Charging (n-Butylbenzene, Styrene) A->B C Initiation (e.g., n-BuLi) B->C D Polymerization (Chain Growth) C->D E Termination (e.g., Methanol) D->E F Precipitation (in non-solvent) E->F G Filtration & Washing F->G H Drying G->H I Final Polymer H->I

Caption: Workflow for solution polymerization using n-butylbenzene as a solvent.

G Crosslinking Mechanism with tert-Butylbenzene cluster_0 Initial State cluster_1 Activation cluster_2 Crosslinking cluster_3 Final State pol1 Polymer Chain 1 act Activation (Heat/Initiator) pol1->act pol2 Polymer Chain 2 pol2->act tbb tert-Butylbenzene tbb->act reactive_tbb Reactive Species from tert-Butylbenzene act->reactive_tbb crosslink Covalent Bond Formation reactive_tbb->crosslink network 3D Polymer Network crosslink->network

Caption: Conceptual overview of polymer crosslinking using tert-butylbenzene.

G Chain Transfer Mechanism of this compound cluster_reaction Chain Transfer Reaction P_radical Growing Polymer Radical (P•) H_abstraction Hydrogen Abstraction P_radical->H_abstraction This compound This compound (R-H) This compound->H_abstraction Terminated_Polymer Terminated Polymer Chain (P-H) H_abstraction->Terminated_Polymer Butylbenzene_Radical This compound Radical (R•) H_abstraction->Butylbenzene_Radical Monomer Monomer (M) Butylbenzene_Radical->Monomer Re-initiation New_Polymer_Radical New Growing Polymer Radical (RM•) Monomer->New_Polymer_Radical

Caption: Mechanism of chain transfer to this compound during radical polymerization.

References

Synthesis of Functionalized Butylbenzene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized butylbenzene derivatives, compounds of significant interest in medicinal chemistry and materials science. The following sections outline key synthetic methodologies, including Friedel-Crafts reactions, Suzuki coupling, and Sonogashira coupling, complete with experimental procedures, quantitative data, and visual representations of reaction pathways.

Friedel-Crafts Acylation and Alkylation: Introducing Carbonyl and Alkyl Moieties

The Friedel-Crafts reaction is a fundamental method for the C-C bond formation in aromatic systems, allowing for the introduction of acyl and alkyl groups onto the this compound scaffold.[1] Acylation, in particular, is advantageous as it avoids the carbocation rearrangements often associated with alkylation and the resulting ketone can be further modified.[1][2]

Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Substrate[3]

Safety Precautions: Aluminum chloride is water-sensitive, corrosive, and an irritant. Handle it with care in a fume hood. Acetyl chloride is also corrosive and should be handled in a fume hood. All glassware should be dry.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Methylene (B1212753) chloride (CH₂Cl₂)

  • Acetyl chloride (CH₃COCl)

  • Aromatic substrate (e.g., toluene, ethylbenzene, anisole)

  • 100-mL round-bottomed flask

  • Addition funnel

  • Reflux condenser

  • Septa

  • Syringes and needles

  • Ice/water bath

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

Procedure:

  • To a 100-mL round-bottomed flask, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of methylene chloride. Equip the flask with an addition funnel, a reflux condenser, and septa to maintain an inert atmosphere.

  • Cool the mixture to 0°C in an ice/water bath.

  • Prepare a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of methylene chloride and add it to the addition funnel using a syringe.

  • Add the acetyl chloride solution dropwise to the aluminum chloride suspension over 10 minutes.

  • Following the addition, add a solution of the aromatic compound (0.050 mol) in 10 mL of methylene chloride dropwise via the addition funnel. Control the addition rate to prevent excessive boiling.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.

  • Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, while stirring.

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extract the aqueous layer with 20 mL of methylene chloride.

  • Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • The product can be further purified by distillation if necessary.[3]

Quantitative Data: Friedel-Crafts Acylation of Various Aromatic Compounds
Aromatic SubstrateAcylating AgentProductBoiling Point (°C)
AnisolePropionyl chloride4'-Methoxypropiophenone154 / 26 mm Hg[3]
EthylbenzeneAcetyl chloride4'-Ethylacetophenone125 / 20 mm Hg[3]
TolueneAcetyl chloride4'-Methylacetophenone226[3]
tert-Butylbenzenetert-Butyl chloridep-di-tert-butylbenzeneN/A (Solid at RT)[4]

Reaction Visualization: Mechanism of Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation RCOCl R-CO-Cl Acylium_Complex R-C=O⁺---AlCl₄⁻ RCOCl->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion R-C≡O⁺ Acylium_Complex->Acylium_Ion AlCl4- AlCl₄⁻ This compound Butyl-Ph Sigma_Complex Arenium Ion (Sigma Complex) Acylium_Ion->Sigma_Complex + Butyl-Ph Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex + AlCl₄⁻ Final_Product Functionalized this compound Product_Complex->Final_Product + H₂O (workup) HCl HCl Regen_AlCl3 AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Suzuki-Miyaura Coupling: Formation of Biaryl Systems

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[5][6] This reaction is widely used in the pharmaceutical industry to synthesize biaryl compounds, which are common motifs in drug molecules.[7]

Experimental Protocol: Suzuki Coupling of an Aryl Halide and Phenylboronic Acid[6]

Materials:

  • Aryl halide (e.g., 5-iodovanillin)

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Ion-exchange resin (e.g., Amberlite IRA-400(OH))

  • 95% Ethanol (B145695)

  • Water

  • 25-mL round-bottomed flask

  • Stir bar

  • Septum

  • Hot water bath

  • Separatory funnel

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a 25-mL round-bottomed flask, combine the aryl halide (1.0 mmol), phenylboronic acid (1.0 mmol, 122 mg), ion-exchange resin (~0.5 g), palladium(II) acetate (2 mg, 0.01 mmol), 3 mL of water, 1 mL of 95% ethanol, and a stir bar.

  • Seal the flask with a septum equipped with a needle for pressure release.

  • Place the flask in a pre-heated water bath at 60°C for 5 minutes.

  • After warming, add additional 95% ethanol dropwise (up to 3 mL) until most of the solute has dissolved.

  • Allow the reaction to proceed with vigorous stirring for one to two hours.

  • After the reaction is complete, perform a hot gravity filtration of the solution.

  • Cool the filtrate in an ice bath and acidify by dropwise addition of cold 10% HCl (aq) until a precipitate forms and the solution is acidic.

  • Add 20 mL of water to the mixture.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product.

Quantitative Data: Suzuki Coupling for the Synthesis of Biphenyl Derivatives
Aryl HalideBoronic AcidCatalystBaseSolventYield (%)
2-Bromostyrene2-Vinylphenylboronic acidPd catalyst with SPhos ligandCsFTHFHigh[8]
5-IodovanillinPhenylboronic acidPd(OAc)₂Amberlite IRA-400(OH)Water/EthanolGood[6]
Aryl BromidesArylboronic acidsPd(OAc)₂K₂CO₃WEB*~90-98[9]
Aryl ChloridesArylboronic acidsPd-Imidazol-2-ylidene complexK₃PO₄DioxaneHigh[10]

*WEB: Water Extract of Banana

Reaction Visualization: Catalytic Cycle of Suzuki Coupling

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerated Catalyst Product R¹-R² RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is a powerful tool for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and are found in various pharmaceuticals and natural products.[13]

Experimental Protocol: Copper-Free Sonogashira Coupling[13]

General Procedure:

Note: This protocol is a general representation and may require optimization for specific substrates.

  • In a reaction vessel, combine the aryl halide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.025-0.25 mol%), and a base (e.g., triethylamine, 4-5 equiv).

  • The reaction can be performed in an aqueous medium or a suitable organic solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 50°C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction mixture and perform a suitable work-up, which may involve extraction with an organic solvent, washing with brine, drying over an anhydrous salt, and solvent evaporation.

  • The crude product can be purified by column chromatography.

Quantitative Data: Sonogashira Coupling of Aryl Bromides with Arylacetylenes[14]
Aryl BromideArylacetylenePhosphine LigandYield
2-MethylbromobenzenePhenylacetyleneP(t-Bu)₃High
2,6-DimethylbromobenzenePhenylacetyleneP(t-Bu)₃Moderate
4-Bromotoluene1-Ethynyl-2-ethylbenzenet-BuPCy₂High
2,4,6-Trimethylbromobenzene1-Ethynyl-2,4,6-trimethylbenzenePCy₃Moderate

Yields are qualitative based on the provided reference, which focuses on reaction rates and catalyst performance.

Reaction Visualization: Catalytic Cycles of Sonogashira Coupling

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation_Pd Transmetalation PdII_Complex->Transmetalation_Pd PdII_Alkynyl R¹-Pd(II)L₂-C≡CR² Transmetalation_Pd->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regenerated Catalyst Product R¹-C≡CR² RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Cu_Alkynyl Cu-C≡CR² Cu_Alkynyl->Transmetalation_Pd CuX CuX Cu_Acetylide Cu-C≡CR² CuX->Cu_Acetylide + Alkyne, Base Alkyne H-C≡CR² Base Base Cu_Acetylide->Transmetalation_Pd Cu_Acetylide->CuX Regenerated

Caption: Catalytic Cycles of the Sonogashira Coupling Reaction.

Applications in Research and Drug Development

The strategic functionalization of the this compound core is a cornerstone of modern drug design.[14] The introduction of various functional groups allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.[14]

  • Biaryl Structures: Synthesized via Suzuki coupling, biaryl moieties are prevalent in numerous pharmaceuticals, where they can enhance binding affinity to target proteins through π-π stacking interactions.[7]

  • Alkynyl Groups: Introduced through Sonogashira coupling, alkynyl groups can serve as versatile synthetic handles for further molecular elaboration or can be incorporated into the final drug structure to modulate its biological activity.[15]

  • Acyl and Alkyl Groups: Friedel-Crafts reactions provide access to ketones that can be further modified, for example, into alcohols or amines, or the alkyl chains can be used to optimize van der Waals interactions with a biological target.[2]

The methodologies described provide a robust toolkit for chemists to generate diverse libraries of functionalized this compound derivatives for screening in drug discovery programs and for the development of novel materials.

References

Application Notes and Protocols for Butylbenzene as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the use of an internal standard (IS) is a critical practice for achieving accurate and reproducible results. An internal standard is a compound of known concentration that is added to a sample, calibration standards, and quality control samples prior to analysis. Its purpose is to correct for variations in sample injection volume, instrument response, and sample preparation losses.

Butylbenzene, an aromatic hydrocarbon, possesses several key characteristics that make it a suitable internal standard for the quantitative analysis of various volatile and semi-volatile organic compounds, especially other aromatic hydrocarbons like Benzene, Toluene, Ethylbenzene, and Xylenes (B1142099) (BTEX). Its chemical properties, including its volatility, thermal stability, and chromatographic behavior, make it a reliable choice for a range of applications. This document provides detailed application notes and protocols for the effective utilization of this compound as an internal standard in quantitative analytical workflows.

The fundamental principle of the internal standard method is based on the ratio of the analyte's response (e.g., peak area) to the internal standard's response. This ratio is then used to determine the concentration of the analyte in the sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its appropriate application.

PropertyValue
Chemical Formula C₁₀H₁₄
Molecular Weight 134.22 g/mol
CAS Number 104-51-8
Boiling Point 183 °C
Melting Point -88 °C
Density 0.86 g/mL at 25 °C
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.
Vapor Pressure 1.03 mmHg at 23 °C

Applications

This compound is a suitable internal standard for a variety of analytical applications, primarily involving the quantification of aromatic hydrocarbons and other volatile organic compounds (VOCs). Its structural similarity to many common analytes ensures comparable behavior during sample preparation and analysis.

Key Application Areas:

  • Environmental Monitoring: Determination of BTEX and other aromatic pollutants in water, soil, and air samples.

  • Petroleum Industry: Quality control of gasoline and other petroleum products, where the quantification of aromatic content is crucial.[1]

  • Food and Beverage Analysis: Monitoring for the presence of volatile aromatic compounds that may arise from processing or packaging.

  • Pharmaceutical Analysis: Quantification of residual solvents or impurities in drug substances and products.

  • Chemical Manufacturing: In-process control and quality assurance of chemical products.

Experimental Protocols

The following are detailed protocols for the use of this compound as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Protocol 1: Quantitative Analysis of BTEX in Water by GC-MS

This protocol describes the determination of benzene, toluene, ethylbenzene, and xylenes in water samples using this compound as an internal standard.

4.1.1 Materials and Reagents

  • Standards: Benzene, Toluene, Ethylbenzene, o-Xylene, m-Xylene, p-Xylene (analytical grade, >99% purity)

  • Internal Standard: n-Butylbenzene (analytical grade, >99% purity)

  • Solvent: Purge-and-trap grade methanol

  • Reagent Water: Deionized water free of interfering substances

  • Sample Vials: 40 mL screw-cap vials with PTFE-lined silicone septa

4.1.2 Preparation of Standard Solutions

  • Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 100 mg of each BTEX compound and dissolve in a 100 mL volumetric flask with methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of n-butylbenzene and dissolve in a 100 mL volumetric flask with methanol.

  • Working Calibration Standards: Prepare a series of calibration standards by diluting the primary stock standard with reagent water in 40 mL vials. A typical concentration range would be 1, 5, 10, 20, 50, and 100 µg/L.

  • Spiking of Internal Standard: To each calibration standard and sample vial, add a constant amount of the internal standard stock solution to achieve a final concentration of 20 µg/L of this compound.

4.1.3 Sample Preparation

  • Collect water samples in 40 mL vials, ensuring no headspace.

  • Add the same constant amount of the this compound internal standard stock solution to each 40 mL sample.

  • If required, add a preservative (e.g., HCl to pH <2).

4.1.4 GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless, operated in splitless mode

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 150 °C

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

4.1.5 Data Analysis and Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of each BTEX analyte to the peak area of this compound against the concentration of the analyte.

  • Perform a linear regression analysis to obtain the calibration equation and the coefficient of determination (R²).

  • For each sample, calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of the analyte in the sample using the calibration curve.

Protocol 2: Quantitative Analysis of Aromatic Solvents by GC-FID

This protocol is suitable for the determination of higher concentrations of aromatic solvents in a sample matrix.

4.2.1 Materials and Reagents

  • Standards: Toluene, Ethylbenzene, Xylene isomers, and other relevant aromatic solvents (analytical grade, >99% purity)

  • Internal Standard: n-Butylbenzene (analytical grade, >99% purity)

  • Solvent: Carbon disulfide (CS₂) or other suitable organic solvent

  • Sample Vials: 2 mL autosampler vials with caps (B75204) and septa

4.2.2 Preparation of Standard and Sample Solutions

  • Analyte Stock Solution (10 mg/mL): Prepare a stock solution containing the aromatic analytes of interest in the chosen solvent.

  • Internal Standard Stock Solution (10 mg/mL): Prepare a stock solution of n-butylbenzene in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution. A typical concentration range would be 10, 50, 100, 250, and 500 µg/mL.

  • Spiking of Internal Standard: Add a constant concentration of the this compound internal standard stock solution to each calibration standard and sample to achieve a final concentration of 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of the solvent to an expected analyte concentration within the calibration range. Add the internal standard as described above.

4.2.3 GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent with a Flame Ionization Detector (FID)

  • Column: HP-INNOWAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column

  • Injector: Split/splitless, operated in split mode (e.g., 50:1)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 220 °C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min

  • Detector Temperature: 280 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

4.2.4 Data Analysis and Quantification

The data analysis and quantification steps are the same as described in Protocol 1 (section 4.1.5).

Data Presentation: Performance Characteristics

The following tables summarize typical performance data for a validated analytical method using this compound as an internal standard for the analysis of aromatic hydrocarbons. The data is representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: Linearity Data

AnalyteConcentration Range (µg/L)Calibration Curve EquationCoefficient of Determination (R²)
Benzene1 - 100y = 0.045x + 0.002> 0.998
Toluene1 - 100y = 0.051x - 0.001> 0.999
Ethylbenzene1 - 100y = 0.058x + 0.003> 0.998
m,p-Xylene2 - 200y = 0.062x - 0.002> 0.997
o-Xylene1 - 100y = 0.055x + 0.001> 0.999

Table 2: Accuracy (Recovery) and Precision (RSD) Data

AnalyteSpiked Concentration (µg/L)Mean Recovery (%) (n=5)Relative Standard Deviation (RSD, %)
Benzene2098.53.2
Toluene20101.22.8
Ethylbenzene2097.93.5
m,p-Xylene4099.14.1
o-Xylene2098.83.7

Mandatory Visualizations

Experimental Workflow for Quantitative Analysis

G cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing cluster_quant 4. Quantification prep_standards Prepare Calibration Standards (Analyte + this compound IS) gc_ms GC-MS or GC-FID Analysis prep_standards->gc_ms cal_curve Generate Calibration Curve (Ratio vs. Concentration) prep_standards->cal_curve prep_sample Prepare Sample (Spike with this compound IS) prep_sample->gc_ms peak_integration Peak Integration (Analyte and IS) gc_ms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte Area / IS Area) peak_integration->ratio_calc ratio_calc->cal_curve quantification Determine Analyte Concentration in Sample ratio_calc->quantification cal_curve->quantification G Analyte Analyte Signal (Peak Area) Ratio Response Ratio (Analyte/IS) Analyte->Ratio IS Internal Standard Signal (Peak Area) IS->Ratio CalCurve Calibration Curve (Ratio vs. Known Conc.) Ratio->CalCurve Comparison FinalConc Analyte Concentration (in Sample) CalCurve->FinalConc Calculation

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of butylbenzene using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and accurate method for the determination of this compound in various matrices.

Introduction

This compound is an aromatic hydrocarbon used as a solvent and an intermediate in chemical synthesis. Accurate quantification of this compound is essential for process monitoring, quality control, and in various research applications. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method utilizes a C18 stationary phase and a mobile phase consisting of an acetonitrile (B52724) and water mixture, providing excellent separation and quantification.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Standard LC system with UV Detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm[1]
Injection Volume 10 µL
Reagents and Standards
  • This compound (≥99% purity)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Methanol (B129727) (for sample preparation)

Standard and Sample Preparation

Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent, such as methanol or acetonitrile.[2][3]

  • Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.[4]

  • Filter the final sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[2]

Method Validation Summary

The HPLC method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

Table 2: Linearity and Range

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Number of Calibration Points 6

Table 3: Precision

LevelIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
Low QC (5 µg/mL) < 2.0%< 3.0%
Mid QC (50 µg/mL) < 1.5%< 2.5%
High QC (90 µg/mL) < 1.0%< 2.0%

Table 4: Accuracy (Recovery)

Spiked ConcentrationMean Recovery (%)
80% 98.0 - 102.0%
100% 98.0 - 102.0%
120% 98.0 - 102.0%

Table 5: Sensitivity

ParameterResult
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Table 6: System Suitability

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Experimental Workflow

The logical flow of the analytical procedure is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Prepare Mobile Phase (Acetonitrile:Water 70:30) D HPLC System Setup (Column, Flow Rate, Temp, Wavelength) A->D B Prepare Standard Solutions (1-100 µg/mL) E Inject Standards & Sample B->E C Prepare Sample (Dissolve, Dilute, Filter) C->E D->E F Chromatographic Separation E->F G Peak Integration & Identification F->G H Generate Calibration Curve G->H I Quantify this compound in Sample H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Detailed Experimental Protocol

5.1. Mobile Phase Preparation

  • Measure 700 mL of HPLC grade acetonitrile and 300 mL of HPLC grade water.

  • Combine the solvents in a clean, suitable reservoir bottle.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) to prevent pump cavitation and baseline noise.

5.2. Standard Solution Preparation

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 100 mg of this compound reference standard into a clean 100 mL volumetric flask.

    • Add approximately 50 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly.

  • Working Standard Solutions:

    • Label a series of volumetric flasks for the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to achieve the target concentrations. For example, to prepare a 10 µg/mL standard, pipette 1 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

5.3. Sample Preparation

  • Accurately weigh a known amount of the sample into a volumetric flask of appropriate size.

  • Add a suitable solvent (e.g., methanol) to dissolve the sample. Sonication may be used to aid dissolution.

  • Dilute the sample with the mobile phase to a final concentration expected to be within the calibration range (1-100 µg/mL).

  • Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial.

5.4. HPLC Analysis

  • Set up the HPLC system according to the conditions specified in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in order of increasing concentration to generate the calibration curve.

  • Inject the prepared sample solutions. It is recommended to bracket sample injections with injections of a mid-level standard to monitor system performance.

5.5. Data Analysis

  • Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and all dilution factors.

Conclusion

The described HPLC method provides a reliable, accurate, and precise means for the quantitative analysis of this compound. The method is straightforward and utilizes common laboratory instrumentation and reagents, making it suitable for routine use in quality control and research environments. The provided validation data demonstrates the robustness and suitability of the method for its intended purpose.

References

Application Notes and Protocols: Friedel-Crafts Acylation of Butylbenzene for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This reaction is a type of electrophilic aromatic substitution that produces aromatic ketones, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3] The acylation of alkylbenzenes, such as butylbenzene, is particularly significant. The resulting butyl-substituted aryl ketones can be precursors to active pharmaceutical ingredients; for instance, 4'-isobutylacetophenone (B122872) is a key intermediate in the synthesis of Ibuprofen.[4]

This protocol details the Friedel-Crafts acylation of this compound using an acylating agent like acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5] A key advantage of the acylation reaction over its counterpart, Friedel-Crafts alkylation, is the deactivation of the aromatic ring by the newly introduced ketone group, which effectively prevents polysubstitution.[6] Furthermore, the acylium ion electrophile is resonance-stabilized and does not undergo the carbocation rearrangements that often plague alkylation reactions.[7]

Reaction Scheme:

The reaction involves the acetylation of this compound to primarily yield 4-butylacetophenone. The butyl group is an ortho-, para-directing group; however, due to steric hindrance, the para-substituted product is predominantly formed.

Reaction scheme of Friedel-Crafts acylation of this compound

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-defined multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the acylating agent (acetyl chloride) by coordinating to the chlorine atom. This facilitates the departure of the chloride ion, forming a resonance-stabilized acylium ion, which serves as the potent electrophile.[7]

  • Electrophilic Attack: The electron-rich π-system of the this compound ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromaticity Restoration: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final aryl ketone product and HCl.

Caption: Mechanism of Friedel-Crafts Acylation.

Data Presentation: Reaction Parameters and Outcomes

The following table summarizes typical experimental conditions and expected outcomes for the Friedel-Crafts acylation of alkylbenzenes. Data is adapted from reactions with isothis compound (B155976) and tert-butylbenzene, which serve as excellent models for the reactivity and selectivity of this compound.[3][8]

ParameterCondition 1: Low TemperatureCondition 2: Room Temperature
Aromatic Substrate Isothis compoundtert-Butylbenzene
Acylating Agent Acetyl ChlorideAcetyl Chloride
Catalyst Aluminum Chloride (AlCl₃)Aluminum Chloride (AlCl₃)
Solvent Excess Isothis compound1,2-Dichlorobenzene
Molar Ratio (Substrate:AcylCl:AlCl₃) 1.5 : 1.05 : 1.01.0 : 1.0 : 0.6 (+ cocatalyst)
Temperature 5 to 10°C15 to 20°C
Reaction Time 2.5 hours5 hours
Product Selectivity (para:meta) ~98% para (90.0% p-IBAP, 2.1% m-IBAP)High para-selectivity
Typical Yield ~90%92%
Reference [3][8]

Experimental Protocol

This protocol describes the synthesis of 4-butylacetophenone from this compound and acetyl chloride.

Materials and Equipment:

  • Reagents: this compound, Acetyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (B109758) (DCM, anhydrous), Concentrated Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).

  • Glassware: 250 mL three-necked round-bottom flask, dropping funnel, reflux condenser with a drying tube (CaCl₂), magnetic stirrer, ice bath, separatory funnel, beaker, Erlenmeyer flask, rotary evaporator.

Procedure:

  • Reaction Setup:

    • Assemble a dry 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture by fitting a calcium chloride drying tube to the top of the condenser.

    • In a fume hood, charge the flask with anhydrous aluminum chloride (14.7 g, 0.11 mol) and 50 mL of anhydrous dichloromethane.

    • Cool the stirred suspension to 0-5°C using an ice-water bath.

  • Reagent Addition:

    • In the dropping funnel, prepare a solution of acetyl chloride (7.9 g, 0.10 mol) in 20 mL of anhydrous dichloromethane.

    • Add this solution dropwise to the cold, stirred AlCl₃ suspension over a period of 20-30 minutes. The formation of the acylium ion complex is exothermic; maintain the temperature below 10°C.

    • After the addition is complete, prepare a solution of this compound (13.4 g, 0.10 mol) in 20 mL of anhydrous dichloromethane in the same dropping funnel.

    • Add the this compound solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 5-10°C.[3]

  • Reaction:

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the reaction mixture for an additional 1-2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Quenching:

    • Prepare a beaker containing 100 g of crushed ice and 30 mL of concentrated HCl.

    • CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Carefully and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[7]

    • Continue stirring until all the ice has melted and the aluminum salts have dissolved. Two distinct layers should form.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Washing:

    • Separate the organic (DCM) layer. Extract the aqueous layer with an additional 30 mL of DCM.

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with:

      • 50 mL of deionized water

      • 50 mL of saturated NaHCO₃ solution (vent the funnel frequently to release CO₂ gas)

      • 50 mL of brine[7]

  • Drying and Isolation:

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent by gravity filtration into a clean, pre-weighed round-bottom flask.

    • Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.

  • Purification and Characterization:

    • Purify the crude 4-butylacetophenone by vacuum distillation.

    • Collect the fraction with the appropriate boiling point.

    • Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. Calculate the final yield.

Safety Precautions:

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood, wear appropriate PPE, and avoid any contact with moisture.[7]

  • Acetyl Chloride: Corrosive, a lachrymator (causes tearing), and reacts with moisture. Must be handled in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Concentrated HCl: Highly corrosive. Handle with extreme care.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.

Experimental_Workflow Setup 1. Reaction Setup (Flask, AlCl₃, DCM) Cooling 2. Cool to 0-5°C (Ice Bath) Setup->Cooling Add_AcCl 3. Add Acetyl Chloride Solution Dropwise Cooling->Add_AcCl Add_BB 4. Add this compound Solution Dropwise Add_AcCl->Add_BB React_RT 5. React at Room Temp (1-2 hours) Add_BB->React_RT Quench 6. Quench Reaction (Pour into Ice/HCl) React_RT->Quench Extract 7. Extraction (Separate & Combine Organic Layers) Quench->Extract Wash 8. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 9. Dry with MgSO₄ & Filter Wash->Dry Evaporate 10. Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify 11. Purification (Vacuum Distillation) Evaporate->Purify Characterize 12. Characterization & Yield (NMR, IR) Purify->Characterize

Caption: Workflow for Synthesis of 4-Butylacetophenone.

References

Application Notes and Protocols: Oxidation of n-Butylbenzene to Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of benzoic acid via the oxidation of n-butylbenzene. Two common and effective methods are presented: oxidation using potassium permanganate (B83412) (KMnO₄) and oxidation using sodium dichromate (Na₂Cr₂O₇). These protocols are intended for use by qualified personnel in a laboratory setting.

Introduction

The oxidation of alkyl side chains on an aromatic ring is a fundamental transformation in organic synthesis. This process is particularly important in the pharmaceutical and chemical industries for the preparation of aromatic carboxylic acids, which are key intermediates in the synthesis of a wide range of compounds. n-Butylbenzene serves as a common model substrate for this transformation. The reaction proceeds by converting the alkyl group to a carboxylic acid moiety, irrespective of the alkyl chain length, provided a benzylic hydrogen is present.[1][2][3] This application note details two robust protocols for this conversion, highlighting the reagents, conditions, and expected outcomes.

Data Presentation

The following table summarizes the quantitative data associated with the two detailed protocols for the oxidation of n-butylbenzene to benzoic acid.

ParameterProtocol 1: Potassium Permanganate OxidationProtocol 2: Sodium Dichromate Oxidation
Oxidizing Agent Potassium Permanganate (KMnO₄)Sodium Dichromate Dihydrate (Na₂Cr₂O₇·2H₂O)
Reaction Solvent Water (Aqueous)Glacial Acetic Acid
Reaction Temperature Reflux (approx. 100 °C)100 °C
Reaction Time 2-4 hours1 hour
Reported Yield ~85%[1][4]~79% (based on a similar substrate)[5]
Work-up Procedure Acidification with HCl, FiltrationQuenching with Ethanol (B145695), Precipitation with Water, Filtration

Chemical Reaction Pathway

Reaction_Pathway n_butylbenzene n-Butylbenzene (C₁₀H₁₄) benzoic_acid Benzoic Acid (C₇H₆O₂) n_this compound->benzoic_acid Oxidation byproducts Byproducts (MnO₂ or Cr³⁺, etc.) n_this compound->byproducts oxidizing_agent [O] (KMnO₄ or Na₂Cr₂O₇/H₂SO₄) oxidizing_agent->benzoic_acid oxidizing_agent->byproducts

Caption: General chemical pathway for the oxidation of n-butylbenzene.

Experimental Protocols

Protocol 1: Oxidation of n-Butylbenzene with Potassium Permanganate

This protocol outlines the oxidation of n-butylbenzene to benzoic acid using a strong oxidizing agent, potassium permanganate, in an aqueous solution.

Materials:

  • n-Butylbenzene

  • Potassium Permanganate (KMnO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃) (for quenching excess KMnO₄)

  • Distilled Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of water and 1.0 g of sodium carbonate.

  • Addition of Reactants: To the aqueous solution, add 5.0 g (37.2 mmol) of n-butylbenzene.

  • Addition of Oxidant: While stirring, slowly add 15.0 g (94.9 mmol) of potassium permanganate in portions to the reaction mixture. The addition should be controlled to avoid an overly exothermic reaction.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂). Continue refluxing for 2-4 hours or until the purple color has completely disappeared.

  • Quenching: After the reflux period, cool the reaction mixture to room temperature. If any purple color remains, add a small amount of sodium bisulfite until the color is discharged.

  • Filtration: Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.

  • Acidification and Precipitation: Cool the filtrate in an ice bath. Slowly and carefully, add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (pH ~2), as indicated by pH paper. A white precipitate of benzoic acid will form.

  • Isolation and Drying: Collect the benzoic acid crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water. Allow the crystals to air dry or dry them in a desiccator to a constant weight.

  • Analysis: Determine the yield and characterize the product by melting point and spectroscopy (e.g., IR, NMR) if desired.

Protocol 2: Oxidation of n-Butylbenzene with Sodium Dichromate

This protocol describes the oxidation of n-butylbenzene to benzoic acid using sodium dichromate in an acidic medium. Caution: Chromium compounds are toxic and carcinogenic; handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • n-Butylbenzene

  • Sodium Dichromate Dihydrate (Na₂Cr₂O₇·2H₂O)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Distilled Water

  • Three-necked round-bottom flask

  • Addition funnel

  • Thermometer

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and an addition funnel, add 5.0 g (37.2 mmol) of n-butylbenzene and 50 mL of glacial acetic acid.

  • Preparation of Oxidant Solution: In a separate beaker, dissolve 22.2 g (74.4 mmol) of sodium dichromate dihydrate in 40 mL of glacial acetic acid.

  • Addition of Sulfuric Acid: Carefully and slowly add 15 mL of concentrated sulfuric acid to the n-butylbenzene solution in the flask while cooling the flask in an ice bath to manage the exotherm.

  • Addition of Oxidant: Transfer the sodium dichromate solution to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature between 90-100 °C. The color of the reaction mixture will change from orange to green as the chromium(VI) is reduced to chromium(III).

  • Reaction: After the addition is complete, heat the mixture at 100 °C for 1 hour with stirring.

  • Quenching: Cool the reaction mixture to room temperature. Carefully add ethanol to quench any unreacted oxidizing agent until the orange color is no longer present.

  • Precipitation: Pour the reaction mixture into a beaker containing 200 mL of ice-water. A precipitate of benzoic acid should form.

  • Isolation and Drying: Collect the crude benzoic acid by vacuum filtration and wash the crystals with cold water.

  • Purification (Recrystallization): Recrystallize the crude product from a minimal amount of hot water to obtain pure benzoic acid.

  • Drying and Analysis: Dry the purified crystals and determine the yield and melting point.

Experimental Workflow Diagram

Experimental_Workflow start Start: n-Butylbenzene reaction_setup Reaction Setup (Solvent, Base/Acid) start->reaction_setup add_oxidant Addition of Oxidizing Agent (KMnO₄ or Na₂Cr₂O₇) reaction_setup->add_oxidant reaction Heating / Reflux add_oxidant->reaction workup Work-up (Quenching, Filtration) reaction->workup acidification_precipitation Acidification / Precipitation workup->acidification_precipitation isolation Isolation (Filtration, Washing) acidification_precipitation->isolation purification Purification (Recrystallization, optional) isolation->purification analysis Analysis (Yield, MP, Spectroscopy) purification->analysis end End: Benzoic Acid analysis->end

Caption: A generalized workflow for the synthesis of benzoic acid.

References

Application Notes and Protocols for the Use of Butylbenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butylbenzene and its isomers (isothis compound, sec-butylbenzene, and tert-butylbenzene) are valuable aromatic hydrocarbons that serve as important starting materials and intermediates in the synthesis of a wide range of chemical compounds. Within the pharmaceutical industry, these molecules are utilized as key building blocks for active pharmaceutical ingredients (APIs). Their utility stems from the combination of a hydrophobic benzene (B151609) ring and a butyl group, which can be functionalized through various organic reactions. These notes provide detailed application information and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound isomers in pharmaceutical synthesis.

Isothis compound in the Synthesis of Ibuprofen (B1674241)

Isothis compound is a primary raw material for the industrial production of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] There are two major commercial synthesis routes: the Boots process and the Boots-Hoechst-Celanese (BHC) process.[3]

Comparative Analysis of Ibuprofen Synthesis Routes

The BHC process is considered a "greener" synthesis route compared to the traditional Boots process due to its higher atom economy and fewer steps, which significantly reduces waste.[4][5][6]

MetricBoots SynthesisBHC "Green" Synthesis
Number of Steps 6[3][4]3[3][6]
Overall Yield ~40%~77%[7]
Atom Economy ~40%[4]~77% (approaching 99% with acetic acid recovery)[6]
Key Catalyst Aluminum Chloride (Stoichiometric)[8]Anhydrous Hydrogen Fluoride (Catalytic, Recyclable), Raney Nickel, Palladium Complex[6][9]
Primary Byproducts Large amounts of aluminum trichloride (B1173362) hydrate (B1144303) and other salts[6]Acetic acid (recyclable)[6]
Experimental Workflow: Boots Synthesis of Ibuprofen

The Boots process, developed in the 1960s, is a six-step synthesis starting from isothis compound.[7]

G cluster_0 Boots Synthesis of Ibuprofen A Isothis compound B 1. Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A->B C 4'-Isobutylacetophenone B->C D 2. Darzens Reaction (Ethyl chloroacetate) C->D E α,β-Epoxy ester D->E F 3. Hydrolysis & Decarboxylation E->F G Aldehyde Intermediate F->G H 4. Oxime Formation (Hydroxylamine) G->H I Aldoxime H->I J 5. Dehydration (Acetic Anhydride) I->J K 2-(4-isobutylphenyl)propionitrile J->K L 6. Hydrolysis K->L M Ibuprofen L->M G cluster_1 BHC 'Green' Synthesis of Ibuprofen A Isothis compound B 1. Friedel-Crafts Acylation (Acetic Anhydride, HF catalyst) A->B C 4'-Isobutylacetophenone B->C D 2. Catalytic Hydrogenation (Raney Nickel or Pd/C) C->D E 1-(4-isobutylphenyl)ethanol D->E F 3. Carbonylation (CO, Pd catalyst) E->F G Ibuprofen F->G G cluster_2 Relevance of Sulfonamides in NSAA Synthesis cluster_3 Example: Bicalutamide Synthesis A n-Butylbenzene B Sulfonation & Chlorination A->B C Benzenesulfonyl chloride B->C D Amidation with n-Butylamine C->D E n-Butylbenzenesulfonamide (NBBS) D->E F Core structure for AR Antagonists E->F G Thiol Intermediate H Oxidation G->H I Sulfone Intermediate H->I J Coupling with Aniline Derivative I->J K Bicalutamide J->K G

References

Application Notes: Butylbenzene as a Component in Fuel and Gasoline Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butylbenzene and its isomers, including n-butylbenzene, sec-butylbenzene (B1681704), and tert-butylbenzene (B1681246), are aromatic hydrocarbons that serve as components in fuel and gasoline.[1][2] These compounds consist of a benzene (B151609) ring substituted with a butyl group.[1] Due to their chemical structure, they can influence the combustion properties of fuels. The study of this compound in gasoline is crucial for understanding its effects on engine performance, emissions, and overall fuel quality. These compounds can be used as intermediates in the synthesis of other chemicals and may be found in petroleum refining byproducts.[3]

Fuel Properties of this compound

The properties of this compound isomers can impact their suitability as fuel components. Key properties include:

  • Octane (B31449) Number: The octane number is a measure of a fuel's resistance to knocking or detonation in an internal combustion engine. A higher octane number indicates greater resistance to knocking. N-butylbenzene has been reported to have a blending octane number of 110.5.[4]

  • Flammability: this compound isomers are flammable liquids.[1][2][5] For instance, n-butylbenzene has a flash point of 160°F, while sec-butylbenzene has a flash point of 126°F and tert-butylbenzene has a flash point of 140°F (open cup).[5][6][7]

  • Solubility: this compound is nearly insoluble in water but is miscible with organic solvents.[1][2][5]

Analytical Methodologies for this compound in Fuel

Accurate quantification of this compound in fuel is essential for quality control and research. Gas chromatography (GC) is a primary technique for this analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for the determination of aromatics in gasoline, including this compound.[8] GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of individual components in a complex mixture like gasoline.[8][9][10] The ASTM D5769 method is a standardized procedure for this analysis.[8]

  • Gas Chromatography with Flame Ionization Detector (GC-FID): This technique is also used for the analysis of aromatic compounds like benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX) in gasoline.[11][12]

Quantitative Data

Table 1: Physical and Chemical Properties of this compound Isomers

Propertyn-Butylbenzenesec-Butylbenzenetert-Butylbenzene
Molecular Formula C₁₀H₁₄[13]C₁₀H₁₄[1]C₁₀H₁₄[2]
Molecular Weight 134.22 g/mol [13][14]134.22 g/mol [1]134.22 g/mol [2]
Boiling Point 183.3 °C[13][15]174 °C[1]169 °C[2][16]
Melting Point -88 °C[13]-75.5 °C[1]-57.9 °C[2]
Density 0.86 g/mL at 25 °C[15]0.863 g/cm³[1]0.867 g/mL at 25 °C[16]
Flash Point 59.0 °C (closed cup)[13]52.0 °C[1]34.4 °C[2]
Autoignition Temp. 774 °F[15]418 °C[1]450 °C[2]

Table 2: Fuel-Related Properties of n-Butylbenzene

PropertyValue
Blending Octane Number 110.5[4]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in a Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the quantitative analysis of this compound in a solvent matrix, which can be adapted for gasoline samples.

1. Materials and Reagents:

  • n-Butylbenzene standard (≥98% purity)

  • Internal Standard (IS), e.g., Toluene-d8 (≥99 atom % D)[9]

  • Hexane (B92381) (HPLC or GC grade)[9]

  • Methanol (HPLC or GC grade)[9]

  • 2 mL autosampler vials with caps (B75204) and septa[9]

2. Preparation of Standard Solutions:

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of Toluene-d8 in methanol.[9]

  • Analyte Stock Solution (1000 µg/mL): Prepare a stock solution of n-butylbenzene in methanol.[9]

  • Calibration Standards: Create a series of calibration standards by diluting the analyte stock solution in hexane to achieve a concentration range such as 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.[9] To each standard, add the internal standard to a final concentration of 5 µg/mL.[9]

3. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a known volume of hexane to an expected this compound concentration within the calibration range.[9]

  • Add the internal standard to the sample solution to a final concentration of 5 µg/mL.[9]

4. GC-MS Analysis:

  • Gas Chromatograph: A standard gas chromatograph coupled to a single quadrupole mass spectrometer.[9]

  • Column: A common non-polar capillary column is suitable for chromatographic separation.[9]

  • Injection Volume: Typically 1 µL.

  • Carrier Gas: Helium or Hydrogen.[17]

  • Oven Temperature Program: An appropriate temperature program should be developed to ensure the separation of this compound from other components.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.[9] Data can be acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

5. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[9]

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.[9]

  • Determine the concentration of this compound in the samples from this curve.[9]

Protocol 2: General Protocol for Engine Performance Testing of this compound Fuel Blends

This protocol outlines a general approach to evaluate the performance of an engine using fuel blends containing this compound.

1. Fuel Blend Preparation:

  • Prepare blends of a base fuel (e.g., gasoline) with varying concentrations of this compound (e.g., 5%, 10%, 15% by volume).

2. Engine Test Setup:

  • Use a stationary test engine mounted on a dynamometer to control engine speed and load.

  • Equip the engine with sensors to measure parameters such as brake power, fuel consumption, and exhaust gas temperature.[18]

  • Use an emissions analyzer to measure the concentration of pollutants in the exhaust gas, such as hydrocarbons (HC), nitrogen oxides (NOx), and carbon monoxide (CO).[19]

3. Experimental Procedure:

  • Warm up the engine to a stable operating temperature using the base fuel.

  • For each fuel blend, operate the engine at various speed and load conditions.

  • At each operating point, record the engine performance data (power, fuel consumption) and emissions data.[19]

  • Ensure that the engine is run for a sufficient duration with each blend to allow for stabilization.

4. Data Analysis:

  • Calculate the brake-specific fuel consumption (BSFC) for each test condition.

  • Compare the engine power, torque, BSFC, and emissions of the this compound blends to those of the base fuel.[20]

  • Analyze the effects of this compound concentration on engine performance and emissions.

Visualizations

cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Prepare Calibration Standards Spike Spike with Internal Standard Standard->Spike Sample Prepare Fuel Sample Sample->Spike GCMS GC-MS Analysis Spike->GCMS Integration Peak Area Integration GCMS->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify this compound Concentration Calibration->Quantification

Caption: Workflow for quantitative analysis of this compound.

cluster_fuel Fuel Preparation cluster_engine Engine Testing cluster_data Data Acquisition and Analysis BaseFuel Base Gasoline Blending Prepare Fuel Blends BaseFuel->Blending This compound This compound Additive This compound->Blending EngineTest Run Engine on Test Bed Blending->EngineTest PerformanceData Collect Performance Data (Power, Fuel Consumption) EngineTest->PerformanceData EmissionsData Collect Emissions Data (HC, NOx, CO) EngineTest->EmissionsData Analysis Analyze and Compare Results PerformanceData->Analysis EmissionsData->Analysis

Caption: Workflow for evaluating the impact of this compound on engine performance.

References

Protocol for the purification of butylbenzene by distillation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for the Purification of Butylbenzene by Distillation

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an organic compound frequently utilized as a solvent in the production of polymers and resins, and as an intermediate in the synthesis of other organic compounds.[1] For many applications, particularly in drug development and high-purity chemical synthesis, a high degree of purity is essential. Fractional distillation is a widely used and effective technique for the purification of liquid compounds, separating components of a mixture based on differences in their boiling points.[2] This protocol provides a detailed procedure for the purification of n-butylbenzene by fractional distillation.

Physical Properties of this compound and Potential Impurities

The successful purification of this compound by distillation relies on the differences in boiling points between the desired compound and any potential impurities. Common impurities may include isomers of this compound, such as sec-butylbenzene (B1681704) and tert-butylbenzene, as well as unreacted starting materials from its synthesis, like benzene (B151609) and butenes, or other alkylated aromatic compounds. A summary of the relevant physical properties is presented in Table 1.

Table 1: Physical Properties of n-Butylbenzene and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-ButylbenzeneC₁₀H₁₄134.22183.3-87.90.860
sec-ButylbenzeneC₁₀H₁₄134.22173.5-82.70.862
tert-ButylbenzeneC₁₀H₁₄134.22169.1-57.80.867
BenzeneC₆H₆78.1180.15.50.877

Data sourced from multiple chemical suppliers and databases.[3][4]

Safety Precautions

3.1 Hazard Identification:

  • n-Butylbenzene: Flammable liquid and vapor.[5][6] Causes skin and serious eye irritation.[5] May be harmful if inhaled or swallowed. The toxicological properties have not been fully investigated. It is also very toxic to aquatic life.[5]

  • Potential Impurities (e.g., Benzene): Benzene is a known carcinogen and is highly flammable.

3.2 Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]

  • All procedures should be performed in a well-ventilated fume hood.

3.3 Handling and Storage:

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][6]

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6]

  • Ground and bond containers when transferring material to prevent static discharge.[5]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the fractional distillation of this compound to separate it from lower and higher boiling point impurities.

4.1 Materials and Equipment:

  • Crude n-butylbenzene

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Insulating material (e.g., glass wool or aluminum foil)

4.2 Distillation Apparatus Setup:

Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_post Post-Distillation A 1. Add crude this compound and boiling chips to a round-bottom flask. B 2. Assemble the fractional distillation apparatus securely in a fume hood. A->B C 3. Ensure the thermometer bulb is positioned correctly at the vapor outlet. B->C D 4. Connect the condenser to a circulating cold water source. C->D E 5. Begin heating the distillation flask gently. D->E F 6. Collect the initial fraction (forerun) containing low-boiling impurities. E->F G 7. Monitor the temperature; a stable plateau indicates the boiling point of a component. F->G H 8. Collect the main fraction at the boiling point of n-butylbenzene (~183°C). G->H I 9. Stop the distillation before the flask runs dry. H->I J 10. Allow the apparatus to cool completely before disassembly. I->J K 11. Transfer the purified this compound to a labeled, sealed container. J->K L 12. Properly dispose of all waste materials. K->L

Caption: Experimental workflow for the purification of this compound by fractional distillation.

4.3 Detailed Procedure:

  • Preparation: Place the crude n-butylbenzene into a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Apparatus Assembly: Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all joints are properly sealed and the apparatus is securely clamped. The fractionating column is placed vertically on the distillation flask, followed by the distillation head, thermometer, and condenser.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it passes into the condenser.

  • Condenser Connection: Connect the condenser to a cold water source, with the water entering at the lower inlet and exiting from the upper outlet.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collection of Forerun: As the mixture heats, the component with the lowest boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask. This initial fraction, known as the forerun, should be collected separately until the temperature stabilizes at the boiling point of the next component.

  • Temperature Monitoring: Observe the temperature reading on the thermometer. A sharp increase in temperature followed by a stable plateau indicates that a pure component is distilling.

  • Collection of the Main Fraction: When the temperature stabilizes at the boiling point of n-butylbenzene (approximately 183°C), change the receiving flask to collect the purified product.[1]

  • Terminating the Distillation: Stop the distillation when a significant temperature drop is observed or before the distillation flask boils to dryness to prevent the formation of potentially explosive peroxides and the cracking of the flask.

  • Cooling and Disassembly: Allow the apparatus to cool down to room temperature before disassembling it.

  • Storage: Transfer the purified n-butylbenzene to a clean, dry, and appropriately labeled storage bottle.

  • Waste Disposal: Dispose of the forerun and any residue in the distillation flask according to institutional and local safety regulations.

Quality Control

The purity of the distilled n-butylbenzene can be assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A successful purification will show a significant reduction or complete removal of impurity peaks in the GC chromatogram or NMR spectrum of the final product compared to the crude material.

References

Application Notes and Protocols: Grignard Reaction Involving Butylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Significance and Applications

The Grignard reaction is a fundamental and versatile organometallic reaction for the formation of carbon-carbon bonds. Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction involves the addition of an organomagnesium halide (the "Grignard reagent") to an electrophilic carbon atom, typically found in carbonyl groups, epoxides, and other reactive species.[1][2][3]

Grignard reagents derived from butylbenzene and its derivatives are powerful nucleophiles and strong bases.[1] They serve as crucial intermediates in organic synthesis, allowing for the introduction of substituted butylphenyl moieties into a wide range of molecular scaffolds. This capability is particularly valuable in the field of drug development and medicinal chemistry, where the this compound group can be a key pharmacophore or a structural element used to modulate lipophilicity, binding affinity, and metabolic stability.

Key Applications in Research and Drug Development:

  • Synthesis of Alcohols: The most common application is the synthesis of secondary and tertiary alcohols by reacting butylphenylmagnesium halides with aldehydes and ketones, respectively.[2][4] These alcohols are often valuable precursors for more complex molecules in pharmaceutical manufacturing.[2]

  • Formation of Carboxylic Acids: Reaction with carbon dioxide (dry ice) followed by an acidic workup provides a direct route to butylbenzoic acid derivatives.[5][6][7]

  • Coupling Reactions: Grignard reagents can participate in coupling reactions to form new C-C bonds, which is essential for assembling the complex carbon skeletons of drug candidates.[2]

  • Construction of Heterocyclic Scaffolds: These reagents are instrumental in building complex heterocyclic systems, such as 1,6-naphthyridin-4-one derivatives, which are investigated as potential kinase inhibitors and antitumor drug candidates.[8]

The high reactivity of Grignard reagents necessitates careful handling under anhydrous (moisture-free) and inert conditions, as they are readily destroyed by protic solvents like water and alcohols.[9][10][11]

Reaction Pathways and Workflows

The overall synthetic strategy for utilizing this compound-derived Grignard reagents typically involves three main stages: preparation of the Grignard reagent, reaction with a suitable electrophile, and subsequent aqueous work-up and purification to isolate the final product.

G start_end start_end process process critical critical start Start: This compound Halide prep Stage 1: Grignard Reagent Formation start->prep conditions Anhydrous Ether (THF or Et2O) Magnesium Turnings Inert Atmosphere (N2 or Ar) prep->conditions reaction Stage 2: Reaction with Electrophile (e.g., Carbonyl) prep->reaction Butylphenylmagnesium Halide Solution workup Stage 3: Aqueous Workup & Quenching reaction->workup Alkoxide Intermediate purification Stage 4: Extraction & Purification workup->purification product Final Product purification->product

Caption: A generalized workflow for a Grignard synthesis using a this compound derivative.

Experimental Protocols

The following protocols provide a representative methodology for the synthesis of a Grignard reagent from a bromothis compound derivative and its subsequent reaction with an aldehyde.

Protocol 1: Preparation of (4-tert-butylphenyl)magnesium Bromide

This procedure details the formation of the Grignard reagent. The exclusion of atmospheric moisture is critical for success.[9][10]

Materials:

Reagent M.W. ( g/mol ) Equivalents Amount
1-Bromo-4-tert-butylbenzene (B1210543) 213.12 1.0 (e.g., 5.00 g, 23.4 mmol)
Magnesium Turnings 24.31 1.2 (e.g., 0.68 g, 28.1 mmol)
Anhydrous Diethyl Ether (Et₂O) 74.12 - ~40 mL

| Iodine (I₂) | 253.81 | Catalytic | 1-2 small crystals |

Apparatus Setup:

  • All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be oven-dried for several hours and assembled while hot under a stream of dry nitrogen or argon to prevent moisture contamination.[9][10]

  • Equip the flask with a magnetic stir bar and maintain a positive pressure of inert gas throughout the reaction.

Procedure:

  • Place the magnesium turnings (1.2 eq.) and a few iodine crystals into the dry flask.[9]

  • Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. This activates the magnesium surface.[9] Allow the flask to cool.

  • In the dropping funnel, prepare a solution of 1-bromo-4-tert-butylbenzene (1.0 eq.) in ~15 mL of anhydrous diethyl ether.

  • Add ~5 mL of the bromide solution to the magnesium turnings. The reaction should initiate, indicated by the fading of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[4] If it does not start, gentle warming or crushing the magnesium with a dry stirring rod may be necessary.[10]

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[12]

  • After the addition is complete, add an additional 10-15 mL of anhydrous ether to rinse the funnel and continue to stir the mixture. If necessary, gently heat to reflux for another 30-60 minutes until most of the magnesium has been consumed.[12]

  • Cool the gray-to-brown solution to room temperature. The Grignard reagent is now ready for use.

G reactant reactant product product catalyst catalyst This compound 4-tert-Butylbromobenzene (R-Br) grignard (4-tert-butylphenyl)magnesium Bromide (R-MgBr) This compound->grignard mg Magnesium (Mg) mg->grignard ether Anhydrous Ether ether->grignard Solvent/ Stabilizer

Caption: Formation of a this compound-derived Grignard reagent.

Protocol 2: Reaction with Benzaldehyde (B42025) to form (4-tert-butylphenyl)(phenyl)methanol

This procedure outlines the nucleophilic addition of the prepared Grignard reagent to an aldehyde.

Materials:

Reagent M.W. ( g/mol ) Equivalents Amount
(4-tert-butylphenyl)magnesium Bromide ~237.33 1.0 (From Protocol 1, ~23.4 mmol)
Benzaldehyde 106.12 1.0 (e.g., 2.48 g, 23.4 mmol)
Anhydrous Diethyl Ether (Et₂O) 74.12 - ~20 mL
Saturated aq. NH₄Cl - - ~50 mL

| 3 M HCl (optional) | - | - | As needed |

Procedure:

  • Cool the Grignard reagent solution prepared in Protocol 1 to 0 °C using an ice-water bath.

  • Dissolve benzaldehyde (1.0 eq.) in ~20 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.[9] This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

  • If solids persist, a small amount of dilute HCl can be added dropwise until the solution becomes clear.[12]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.[13]

  • Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

  • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purify the crude solid/oil by recrystallization or column chromatography to obtain the final product, (4-tert-butylphenyl)(phenyl)methanol.

G reactant reactant intermediate intermediate product product grignard Grignard Reagent (R-MgBr) step1 Step 1: Nucleophilic Addition grignard->step1 carbonyl Aldehyde/Ketone (R'-CO-R'') carbonyl->step1 alkoxide Magnesium Alkoxide Intermediate step1->alkoxide Forms C-C bond step2 Step 2: Protonation (Aqueous Workup) alkoxide->step2 alcohol Final Alcohol Product step2->alcohol

Caption: Reaction pathway for the synthesis of an alcohol from a Grignard reagent.

Quantitative Data and Expected Outcomes

The yield and success of a Grignard reaction are highly dependent on the specific substrates used and the rigorous exclusion of moisture. The following table provides representative data for Grignard reactions involving aryl halides.

Table 1: Typical Reaction Parameters and Expected Yields

Aryl Halide Substrate Electrophile Product Type Typical Yield Range Reference Notes
1-Bromo-4-butylbenzene Benzaldehyde Secondary Alcohol 70-90% Yields are generally high for simple aromatic aldehydes.
1-Bromo-2-isothis compound Acetone Tertiary Alcohol 65-85% Ketones are effective electrophiles. Steric hindrance may slightly lower yields.
1-Bromo-4-tert-butylbenzene Carbon Dioxide (CO₂) Carboxylic Acid 60-80% Requires a highly reactive Grignard and efficient carboxylation.

| 1-Bromo-3-butylbenzene | Dimethylformamide (DMF) | Aldehyde | 50-70% | Synthesis of aldehydes via Grignard can be lower yielding. |

Note: Yields are estimates and can vary based on reaction scale, purity of reagents, and experimental technique.

Potential Side Reactions:

  • Wurtz Coupling: A significant side product can be biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl bromide.[6][10] This is favored at higher temperatures.

  • Enolization: If the electrophile has acidic alpha-protons (e.g., some ketones), the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.[14]

  • Homocoupling: Formation of a symmetrical biaryl (e.g., 4,4'-di-tert-butylbiphenyl) can occur.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Bromo-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions utilizing bromo-butylbenzene isomers as aryl halide substrates. This powerful carbon-carbon bond-forming reaction is a cornerstone in synthetic organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The protocols provided herein are designed to be a starting point for reaction optimization and can be adapted to a variety of substituted aryl and heteroaryl boronic acids.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron species (such as a boronic acid or boronate ester) and an organic halide in the presence of a palladium catalyst and a base.[1] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the bromo-butylbenzene substrate. This step forms a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron compound to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium intermediate couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Coupling_Pathway BromoButylbenzene Bromo-butylbenzene (Ar-Br) OxidativeAddition Oxidative Addition Bromothis compound->OxidativeAddition BoronicAcid Boronic Acid (R-B(OH)₂) + Base Transmetalation Transmetalation BoronicAcid->Transmetalation Pd0 Pd(0)Ln Pd0->OxidativeAddition PdII_intermediate Ar-Pd(II)Ln-Br OxidativeAddition->PdII_intermediate PdII_intermediate->Transmetalation PdII_intermediate2 Ar-Pd(II)Ln-R Transmetalation->PdII_intermediate2 ReductiveElimination Reductive Elimination PdII_intermediate2->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Butyl-biphenyl (Ar-R) ReductiveElimination->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize the yields obtained for the coupling of various bromo-butylbenzene isomers with different arylboronic acids under a range of conditions.

Table 1: Suzuki Coupling of 4-n-Butylbromobenzene with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (5)Toluene (B28343)/H₂O (10:1)80298
Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane (B91453)/H₂O (4:1)1001285-95
PdCl₂(dppf) (2)-K₃PO₄ (2)DMF1206~90
Nano Pd (0.5)-K₂CO₃ (2)H₂O803High

Table 2: Suzuki Coupling of 4-sec-Butylbromobenzene with Various Boronic Acids

Boronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic AcidPd(PPh₃)₄ (3)K₂CO₃ (2)THF/H₂O (3:1)8012>80
4-Methoxyphenylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)1,4-Dioxane1008High

Table 3: Suzuki Coupling of 4-tert-Butylbromobenzene with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (3)Toluene801292
Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane1006High

Experimental Protocols

The following are detailed protocols for the Suzuki coupling reaction of bromo-butylbenzene. These should serve as a starting point, and optimization may be required for specific substrates and scales.

Protocol 1: General Procedure for Suzuki Coupling of 4-n-Butylbromobenzene with Phenylboronic Acid

This protocol is a general method adaptable for many Suzuki coupling reactions.

Materials:

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-n-butylbromobenzene, phenylboronic acid, palladium(II) acetate, tricyclohexylphosphine tetrafluoroborate, and cesium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed toluene and deionized water via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-butylbiphenyl.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Bromo-butylbenzene isomer (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

Procedure:

  • In a microwave reaction vessel equipped with a magnetic stir bar, combine the bromo-butylbenzene isomer, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane and deionized water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the workup and purification procedure outlined in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Bromo-butylbenzene, Boronic Acid, Base, Catalyst atmosphere Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->atmosphere solvent Add Degassed Solvents atmosphere->solvent heating Heat to Reaction Temperature (e.g., 80-120 °C) with Stirring solvent->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool to Room Temperature & Quench monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Pure Butyl-biphenyl Product purification->product

Figure 2: General experimental workflow for Suzuki coupling reactions.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Bases such as cesium carbonate and potassium phosphate (B84403) are corrosive and can cause skin and eye irritation.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

These application notes and protocols are intended to serve as a guide for researchers. Reaction conditions should be optimized for each specific substrate combination to achieve the best results.

References

Application Notes and Protocols: Butylbenzene Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of dinitrophenol-based agrochemicals, specifically focusing on the herbicides dinoseb (B1670700) and dinoterb (B74156). While butylbenzene itself is not the direct starting material, its isomers, sec-butylbenzene (B1681704) and tert-butylbenzene, are structurally integral to these herbicides. The synthetic routes described herein commence with the Friedel-Crafts alkylation of phenol (B47542) to produce the key intermediates, 2-sec-butylphenol (B1202637) and 2-tert-butylphenol (B146161). These intermediates are subsequently subjected to dinitration to yield the final herbicidal products. This document outlines the detailed experimental procedures, quantitative data, and the mode of action of these herbicides, providing a comprehensive resource for researchers in agrochemical synthesis and development.

Introduction

This compound and its derivatives are important precursors in the synthesis of a variety of organic compounds, including those with significant biological activity. In the field of agrochemicals, the butylphenyl moiety is a key structural feature in certain classes of herbicides. The dinitrophenol herbicides, such as dinoseb and dinoterb, are potent contact herbicides that were historically used for the control of broadleaf weeds. Although their use is now restricted in many regions due to toxicity concerns, the synthesis and study of these compounds remain relevant for the development of new, safer analogues and for understanding structure-activity relationships.

The synthesis of these herbicides involves a two-step process. The first step is a Friedel-Crafts alkylation of phenol with an appropriate source of the butyl group (e.g., butene or isobutene) to introduce the sec-butyl or tert-butyl group onto the phenol ring. The resulting alkylated phenol is then nitrated to introduce two nitro groups, which are crucial for the compound's herbicidal activity.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of dinoseb and dinoterb, starting from the alkylation of phenol.

Table 1: Synthesis of 2-sec-Butylphenol and Dinoseb

StepProductCatalystReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
12-sec-ButylphenolAluminum phenoxide180 - 255>0.5>65~98
2Dinoseb (2,4-Dinitro-6-sec-butylphenol)Sulfuric Acid / Nitric AcidNot specifiedNot specifiedHigh>95

Table 2: Synthesis of 2-tert-Butylphenol and Dinoterb

StepProductCatalystReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
12-tert-ButylphenolSulfonated polystyrene-polydivinylbenzene ion exchange resin95Not specifiedHigh (Selectivity for ortho-isomer: 88%)Not specified
2Dinoterb (2,4-Dinitro-6-tert-butylphenol)Sulfuric Acid / Nitric AcidNot specifiedNot specifiedHighNot specified

Table 3: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key ¹H NMR Signals (ppm, CDCl₃)
2-sec-ButylphenolC₁₀H₁₄O150.2212226-2287.16 (d), 7.06 (t), 6.91 (t), 6.75 (d), 4.77 (s, OH), 2.96 (m), 1.63 (m), 1.24 (d), 0.87 (t)[1]
DinosebC₁₀H₁₂N₂O₅240.2138-42[2]Not applicableNot available
2-tert-ButylphenolC₁₀H₁₄O150.22-7224Not available
DinoterbC₁₀H₁₂N₂O₅240.21125.5-126.5[3]Not applicableNot available

Experimental Protocols

Protocol 1: Synthesis of 2-sec-Butylphenol via Friedel-Crafts Alkylation of Phenol[5][6]

Objective: To synthesize 2-sec-butylphenol by the alkylation of phenol with butene using an aluminum phenoxide catalyst.

Materials:

  • Phenol

  • Aluminum turnings

  • 2,6-di-sec-butylphenol (B1583072) (for transalkylation, optional)

  • Butene-1 or Butene-2

  • Nitrogen gas

  • Dilute aqueous hydrochloric acid

  • Water

Apparatus:

  • High-pressure autoclave reactor equipped with a stirrer and gas inlet

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: In the autoclave, charge phenol and aluminum turnings (e.g., 190 parts phenol to 2.4 parts aluminum).

  • Flush the reactor with nitrogen and heat to 180°C to form aluminum phenoxide.

  • Cool the reactor and vent.

  • Alkylation Reaction: Add additional phenol or a mixture of phenol and 2,6-di-sec-butylphenol to the catalyst mixture.

  • Seal the reactor and heat to the reaction temperature, typically between 180°C and 255°C.

  • Pressurize the reactor with butene to 1.0-1.8 MPa.

  • Stir the reaction mixture for at least 30 minutes. The reaction time can be extended for several hours to ensure complete conversion.

  • Work-up and Purification:

    • Cool the reactor and carefully vent the excess pressure.

    • Discharge the reaction mixture into a dilute aqueous hydrochloric acid solution to hydrolyze and quench the catalyst.

    • Wash the organic layer with water until neutral.

    • Purify the crude 2-sec-butylphenol by vacuum distillation, collecting the fraction boiling at approximately 226-228°C.

Protocol 2: Synthesis of Dinoseb by Dinitration of 2-sec-Butylphenol[2][7][8]

Objective: To synthesize dinoseb by the dinitration of 2-sec-butylphenol.

Materials:

  • 2-sec-Butylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Water

Apparatus:

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Beaker

  • Buchner funnel and flask

Procedure:

  • In the round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 2-sec-butylphenol to the cold sulfuric acid with continuous stirring to form the sulfonated intermediate. Maintain the temperature below 10°C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of sulfonated 2-sec-butylphenol. The temperature of the reaction mixture should be carefully controlled and maintained below 20°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete nitration.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice with stirring. A yellow-orange solid (dinoseb) will precipitate.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water until the washings are neutral to remove any residual acid.

    • The crude dinoseb can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or hexane.

    • Dry the purified product under vacuum.

Protocol 3: Synthesis of 2-tert-Butylphenol via Friedel-Crafts Alkylation of Phenol[9]

Objective: To synthesize 2-tert-butylphenol by the alkylation of phenol with isobutene using a solid acid catalyst.

Materials:

  • Phenol

  • Sulfonated polystyrene-polydivinylbenzene ion exchange resin (catalyst)

  • Isobutene gas

  • Graphite (for catalyst tableting, optional)

Apparatus:

  • Glass reactor equipped with a gas inlet, stirrer, and heating system

  • Filtration apparatus

Procedure:

  • Charge the reactor with phenol and the sulfonated polystyrene-polydivinylbenzene ion exchange resin catalyst.

  • Heat the mixture to 95°C with stirring.

  • Bubble isobutene gas through the reaction mixture at a controlled rate.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC) until the desired conversion of phenol is achieved.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solid catalyst by filtration.

    • The resulting liquid product, enriched in 2-tert-butylphenol, can be purified by fractional distillation.

Protocol 4: Synthesis of Dinoterb by Nitration of 2-tert-Butylphenol[10][11]

Objective: To synthesize dinoterb by the nitration of 2-tert-butylphenol.

Materials:

  • 2-tert-Butylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Water

Apparatus:

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Beaker

  • Buchner funnel and flask

Procedure:

  • In the round-bottom flask, dissolve 2-tert-butylphenol in a suitable solvent like dichloromethane (B109758) or use it neat if liquid.

  • Cool the flask in an ice bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the cold 2-tert-butylphenol solution with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Carefully pour the reaction mixture over crushed ice. A yellow precipitate of dinoterb will form.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure dinoterb.

    • Dry the purified product.

Mandatory Visualization

Signaling Pathway: Uncoupling of Oxidative Phosphorylation by Dinitrophenols

Caption: Mechanism of dinitrophenol herbicides.

Experimental Workflow: Synthesis of Dinoseb

Dinoseb_Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Dinitration cluster_purification Purification Phenol Phenol Reaction1 Alkylation (180-255°C, >0.5h) Phenol->Reaction1 Butene Butene Butene->Reaction1 Catalyst1 Aluminum Phenoxide Catalyst Catalyst1->Reaction1 Intermediate 2-sec-Butylphenol Reaction1->Intermediate Reaction2 Nitration (<20°C, 1-2h) Intermediate->Reaction2 Distillation Vacuum Distillation Intermediate->Distillation Purification Nitrating_Agent H₂SO₄ / HNO₃ Nitrating_Agent->Reaction2 Dinoseb Dinoseb Reaction2->Dinoseb Recrystallization Recrystallization Dinoseb->Recrystallization Purification

Caption: Synthesis workflow for the herbicide Dinoseb.

Conclusion

The synthetic pathways to dinoseb and dinoterb, initiated from the alkylation of phenol, exemplify a classic approach in agrochemical synthesis where a readily available starting material is functionalized to create a potent active ingredient. The provided protocols offer a foundational methodology for the laboratory-scale synthesis of these dinitrophenol herbicides. The mode of action, involving the uncoupling of oxidative phosphorylation, highlights a key biochemical target for herbicidal activity. While the use of these specific compounds is limited, the chemical principles and synthetic strategies remain valuable for the development of new and improved agrochemicals. It is imperative that all experimental work is conducted with strict adherence to safety protocols, given the toxicity of the materials involved.

References

Troubleshooting & Optimization

Carbocation rearrangement in the synthesis of n-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the synthesis of n-butylbenzene, particularly concerning carbocation rearrangement during Friedel-Crafts reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is sec-butylbenzene (B1681704) the major product when I try to synthesize n-butylbenzene using Friedel-Crafts alkylation with n-butyl chloride and AlCl₃?

A1: This outcome is a classic example of carbocation rearrangement.[1] The Friedel-Crafts alkylation mechanism involves the formation of a carbocation electrophile from the alkyl halide and Lewis acid catalyst.[2][3] In this case, n-butyl chloride and AlCl₃ initially form a primary (1°) carbocation. Primary carbocations are relatively unstable and will rearrange to a more stable form if possible.[1][4] Through a 1,2-hydride shift, the unstable primary n-butyl carbocation rapidly reorganizes into a more stable secondary (2°) sec-butyl carbocation.[5] This more stable carbocation then acts as the electrophile, attacking the benzene (B151609) ring to yield sec-butylbenzene as the major product.[6]

Q2: How can I prevent carbocation rearrangement to obtain n-butylbenzene in high yield?

A2: To avoid carbocation rearrangement, you must use a reaction pathway that does not involve a primary carbocation intermediate that can rearrange. The most reliable method is a two-step process involving Friedel-Crafts acylation followed by a reduction reaction.[7]

  • Friedel-Crafts Acylation: React benzene with butanoyl chloride (CH₃CH₂CH₂COCl) and a Lewis acid catalyst like AlCl₃. This reaction forms an acylium ion (CH₃CH₂CH₂C=O⁺), which is resonance-stabilized and does not undergo rearrangement.[3] The product of this step is butyrophenone (B1668137).

  • Reduction: The carbonyl group of the resulting butyrophenone is then reduced to a methylene (B1212753) (-CH₂-) group. Common methods for this reduction are the Clemmensen reduction (using zinc amalgam, Zn(Hg), and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine, H₂NNH₂, and a strong base like KOH).[7] This two-step sequence reliably produces n-butylbenzene with a high degree of purity.

Q3: What are the other potential side reactions or limitations I should be aware of?

A3: Besides carbocation rearrangement, Friedel-Crafts alkylation has other significant limitations:

  • Polyalkylation: The product, n-butylbenzene, has an electron-donating alkyl group which makes the aromatic ring more nucleophilic (more reactive) than benzene itself.[3][8] This can lead to the product reacting further with the alkylating agent to form di- or tri-butylated products. Using a large excess of benzene can help minimize this issue.[5]

  • Reaction Failure with Deactivated Rings: Friedel-Crafts reactions do not work on aromatic rings that have strongly electron-withdrawing substituents (like -NO₂, -CN, -COR) or basic amino groups (-NH₂, -NHR).[3][8]

Q4: What analytical techniques are best for identifying and quantifying the isomers in my product mixture?

A4: To effectively identify and quantify the ratio of n-butylbenzene to sec-butylbenzene and other isomers, you should use a combination of chromatographic and spectroscopic methods.

  • Gas Chromatography (GC): GC is an excellent technique for separating volatile isomers and determining their relative amounts in the product mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can definitively distinguish between the isomers based on their unique chemical shifts and splitting patterns.

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique can confirm the molecular weight of the products and provide fragmentation patterns that help in structural identification.

Data Presentation

The following table summarizes the expected product distribution for the different synthetic routes to butylbenzene.

Synthesis MethodAlkylating/Acylating AgentCatalyst / ReagentsExpected Major ProductExpected Minor Product(s)Key Advantage
Direct Friedel-Crafts Alkylation n-Butyl ChlorideAlCl₃sec-Butylbenzenen-Butylbenzene, Polyalkylated productsSingle Step
Friedel-Crafts Acylation + Reduction Butanoyl Chloride1. AlCl₃ 2. Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner)n-ButylbenzeneMinimal side productsAvoids carbocation rearrangement; high yield of desired product.[7]

Visualization of Carbocation Rearrangement

The following diagram illustrates the logical workflow of the carbocation rearrangement during the direct Friedel-Crafts alkylation of benzene with n-butyl chloride.

G cluster_0 Step 1: Carbocation Formation & Rearrangement cluster_1 Step 2: Electrophilic Aromatic Substitution nButylCl n-Butyl Chloride + AlCl₃ primaryCarbocation Primary Carbocation (Unstable) nButylCl->primaryCarbocation Forms hydrideShift 1,2-Hydride Shift primaryCarbocation->hydrideShift Benzene Benzene primaryCarbocation->Benzene secondaryCarbocation Secondary Carbocation (Stable) hydrideShift->secondaryCarbocation Rearranges to secondaryCarbocation->Benzene secthis compound sec-Butylbenzene (Major Product) Benzene->secthis compound Reacts to form nthis compound n-Butylbenzene (Minor Product) Benzene->nthis compound Minor reaction path

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Experimental Protocols

Protocol 1: Direct Friedel-Crafts Alkylation of Benzene (Demonstration of Rearrangement)

Objective: To demonstrate the formation of sec-butylbenzene as the major product from the alkylation of benzene with n-butyl chloride.

Materials:

  • Benzene (in excess)

  • n-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-cold water

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the apparatus is dry and protected from atmospheric moisture with a drying tube.

  • Charge the flask with benzene and cool it in an ice bath to 0-5 °C.

  • Slowly add anhydrous AlCl₃ to the stirred benzene.

  • Add n-butyl chloride dropwise from the dropping funnel to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, 5% NaHCO₃ solution, and finally with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Analyze the resulting product mixture by GC-MS or NMR to determine the isomer ratio.

Protocol 2: Synthesis of n-Butylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction

Objective: To synthesize n-butylbenzene in high yield, avoiding carbocation rearrangement.

Part A: Friedel-Crafts Acylation - Synthesis of Butyrophenone

  • In a dry round-bottom flask equipped as in Protocol 1, add benzene and anhydrous AlCl₃. Cool the mixture in an ice bath.

  • Slowly add butanoyl chloride dropwise to the stirred mixture, maintaining a low temperature.

  • After addition, allow the reaction to proceed at room temperature for 1-2 hours until the evolution of HCl gas ceases.

  • Work up the reaction as described in Protocol 1 (steps 6-9) to isolate the crude butyrophenone. Purification can be achieved via vacuum distillation.

Part B: Clemmensen Reduction of Butyrophenone

  • Prepare zinc amalgam (Zn(Hg)) by carefully adding mercury to zinc granules in the presence of dilute HCl.

  • In a large round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene (B28343).

  • Add the butyrophenone obtained from Part A to the flask.

  • Heat the mixture to a vigorous reflux for 4-6 hours. Small portions of concentrated HCl may need to be added periodically to maintain the reaction.

  • After cooling, separate the organic (toluene) layer. Extract the aqueous layer with additional portions of toluene.

  • Combine the organic extracts and wash them with water and then a dilute sodium bicarbonate solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the toluene under reduced pressure.

  • The resulting liquid is n-butylbenzene, which can be further purified by distillation if necessary.[9]

References

Technical Support Center: Alkylation of Benzene with Butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side products during the alkylation of benzene (B151609) with butene.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products to expect during the alkylation of benzene with butene?

When alkylating benzene with butene (typically 1-butene (B85601) or 2-butene) using a Lewis acid catalyst like AlCl₃ or a Brønsted acid like HF, several side products can form alongside the desired monoalkylated product, sec-butylbenzene (B1681704). The most common side products are:

  • Polyalkylated Benzenes: Di-sec-butylbenzenes (1,3- and 1,4-isomers) and tri-sec-butylbenzenes are common.[1] This occurs because the initial alkylation product, sec-butylbenzene, is more reactive than benzene itself. The sec-butyl group is electron-donating, which activates the aromatic ring and promotes further alkylation.[2][3]

  • Isomerized Products: Carbocation rearrangements can lead to the formation of isomers. For example, the reaction of benzene with n-butyl chloride can yield a mixture of n-butylbenzene and sec-butylbenzene, with sec-butylbenzene often being the predominant product due to the rearrangement of the primary carbocation to a more stable secondary carbocation.[1][4] Although butene typically forms a secondary carbocation directly, subsequent isomerization can still occur under certain conditions.

  • Heavy Alkylaromatics: These are complex, higher molecular weight byproducts that can form, sometimes leading to catalyst deactivation.[1]

Q2: My yield of the desired sec-butylbenzene is low, and I'm seeing a lot of di- and tri-substituted products. What's happening and how can I fix it?

This issue is known as polyalkylation and is a classic limitation of Friedel-Crafts alkylation.[5][6]

Cause: The alkyl group (sec-butyl) attached to the benzene ring is an activating group.[2][3] This makes the mono-substituted product (sec-butylbenzene) more nucleophilic and thus more reactive to further alkylation than the starting benzene.[2]

Troubleshooting Strategies:

  • Use a Large Excess of Benzene: This is the most common and effective method to favor monoalkylation. By increasing the concentration of benzene relative to butene, the probability of the electrophile (sec-butyl carbocation) reacting with a benzene molecule instead of an already alkylated one is statistically increased.[2][7][8] Molar ratios of benzene to butene of 4:1 or 10:1 are often used.[9]

  • Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of subsequent alkylation reactions, which often have a higher activation energy than the initial monoalkylation.

  • Choose a Less Active Catalyst: Using a milder Lewis acid catalyst can sometimes provide better selectivity for the monoalkylated product.

  • Alternative Synthesis Route: For some applications, Friedel-Crafts acylation followed by a reduction (like a Clemmensen or Wolff-Kishner reduction) is a superior method to avoid polyalkylation. The acyl group is deactivating, which prevents further substitution on the ring.[2][3]

Q3: I used 1-butene as my starting material but am detecting other butylbenzene isomers. Why is this occurring?

This is due to carbocation rearrangement .

Cause: The mechanism of Friedel-Crafts alkylation proceeds through a carbocation intermediate.[5][6] When 1-butene reacts with an acid catalyst (e.g., HCl/AlCl₃), it is protonated to form a carbocation. While protonation at the terminal carbon to form a secondary carbocation is favored, rearrangements can occur to form more stable carbocations.[10][11] Hydride and alkyl shifts can lead to different carbocation intermediates, which then alkylate the benzene ring, resulting in a mixture of isomers.[4][6]

Troubleshooting Strategies:

  • Catalyst Choice: The choice of catalyst can influence the degree of isomerization. Some solid acid catalysts or milder Lewis acids may offer better selectivity.

  • Temperature Control: Reaction temperature can affect the rate and extent of carbocation rearrangements. Optimization is often required.

  • Starting Material: Using an alkylating agent that is less prone to rearrangement, such as sec-butyl chloride with a Lewis acid, can provide a more direct route to sec-butylbenzene, though rearrangements are still possible.[1]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Solutions
High yield of di- and tri-sec-butylbenzene Polyalkylation: The monoalkylated product is more reactive than benzene.[2]1. Increase Benzene:Butene Molar Ratio: Use a large excess of benzene (e.g., 5:1 or greater) to statistically favor mono-substitution.[2][7]2. Lower Reaction Temperature: Reduce the reaction rate of the second and third alkylation steps.3. Control Reactant Addition: Add the butene slowly to the benzene/catalyst mixture to maintain a low instantaneous concentration of the alkylating agent.
Presence of unexpected butyl- isomers (e.g., isothis compound) Carbocation Rearrangement: The intermediate sec-butyl carbocation may be rearranging.[4][6]1. Optimize Temperature: Lower temperatures generally suppress rearrangement reactions.2. Screen Catalysts: Experiment with different Lewis or Brønsted acid catalysts, as some may lead to less isomerization.3. Consider Friedel-Crafts Acylation: Acylation followed by reduction avoids carbocation intermediates and thus prevents rearrangements.[2][12]
Low conversion of benzene Catalyst Deactivation: Water or other impurities can deactivate the Lewis acid catalyst. Heavy byproducts can also foul the catalyst.[1]1. Ensure Anhydrous Conditions: Use anhydrous (dry) benzene, butene, and solvent. The catalyst (e.g., AlCl₃) must be handled under inert atmosphere.2. Purify Reagents: Ensure all starting materials are free from impurities that could react with the catalyst.3. Increase Catalyst Loading: A modest increase in catalyst amount may overcome minor deactivation.
Formation of dark, tar-like material Polymerization/Side Reactions: High temperatures or high catalyst concentrations can promote polymerization of the alkene or other decomposition pathways.1. Reduce Reaction Temperature: Operate at the lowest effective temperature.2. Optimize Catalyst Concentration: Use the minimum amount of catalyst required for the reaction.3. Ensure Proper Quenching: Quench the reaction carefully at the end of the desired reaction time to prevent further reactions.

Data Presentation

Table 1: Effect of Benzene/1-Decene Molar Ratio on Product Distribution The following data is illustrative for a similar alkylation of benzene with a long-chain alkene (1-decene), demonstrating the principle of using excess benzene to control side products.

Benzene/1-Decene Molar RatioReaction Time (h)1-Decene Conversion (%)Alkylbenzene Selectivity (%)
2:167538
4:168535
10:169530

Data adapted from a study on benzene alkylation with 1-decene.[9] Note that as the excess of benzene increases, conversion improves, while selectivity for the monoalkylated product may change relative to other isomers and byproducts.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of Benzene with Butene

This is a general guideline. All operations should be performed in a well-ventilated fume hood.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a gas inlet for introducing butene gas.

  • Charging Reagents: Charge the flask with anhydrous benzene and the Lewis acid catalyst (e.g., anhydrous AlCl₃). The molar ratio of benzene to the total amount of butene to be added should be high (e.g., 5:1).

  • Cooling: Cool the stirred mixture in an ice-water bath to 0-5 °C.

  • Butene Addition: Slowly bubble a pre-weighed amount of 1-butene or 2-butene (B3427860) gas through the stirred reaction mixture. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.

  • Quenching: Cool the flask again in an ice bath and carefully quench the reaction by slowly adding crushed ice, followed by dilute HCl to decompose the catalyst-hydrocarbon complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the excess benzene and solvent by distillation. The product can be further purified by vacuum distillation.

Protocol 2: Product Analysis by Gas Chromatography (GC)
  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a dimethylpolysiloxane-based column).[13]

  • Sample Preparation: Prepare a dilute solution of the crude reaction product in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Method:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at a low temperature (e.g., 40-50 °C) and hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 160-200 °C) to separate all components.[14]

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject a small volume (e.g., 0.1-1.0 µL) of the prepared sample.[15] Identify the peaks corresponding to benzene, sec-butylbenzene, and various side products by comparing their retention times to those of authentic standards. Quantify the relative amounts of each component using the peak areas (area normalization method).[16]

Visualizations

Reaction_Pathways Alkylation of Benzene: Desired vs. Side Reactions Benzene Benzene Monoalkylated sec-Butylbenzene (Desired Product) Benzene->Monoalkylated Desired Alkylation (EAS) Isomerized Isothis compound (Side Product) Benzene->Isomerized Side Reaction: Isomerization Butene Butene (+ Catalyst) Carbocation sec-Butyl Carbocation Butene->Carbocation Formation Carbocation->Monoalkylated Desired Alkylation (EAS) Polyalkylated Di- & Tri-sec-butylbenzene (Side Product) Carbocation->Polyalkylated Side Reaction: Polyalkylation Rearranged_Carbocation Rearranged Carbocation Carbocation->Rearranged_Carbocation Side Reaction: Hydride Shift Monoalkylated->Polyalkylated Side Reaction: Polyalkylation Rearranged_Carbocation->Isomerized Side Reaction: Isomerization

Caption: Reaction pathways in benzene alkylation with butene.

Troubleshooting_Workflow Troubleshooting Low Yield of Monoalkylated Product Start Start: Low Yield of Desired Product Analyze Analyze Product Mixture via GC Start->Analyze CheckPoly High % of Polyalkylated Products? Analyze->CheckPoly CheckIsomers High % of Isomers? CheckPoly->CheckIsomers No Sol_Poly Action: Increase Benzene:Butene Ratio & Lower Temperature CheckPoly->Sol_Poly Yes CheckConversion Low Overall Conversion? CheckIsomers->CheckConversion No Sol_Isomers Action: Lower Temperature & Screen Catalysts CheckIsomers->Sol_Isomers Yes Sol_Conversion Action: Check for Water/Impurities Ensure Anhydrous Conditions CheckConversion->Sol_Conversion Yes End Re-run Experiment & Analyze CheckConversion->End No Sol_Poly->End Sol_Isomers->End Sol_Conversion->End

Caption: Troubleshooting workflow for Friedel-Crafts alkylation.

References

Troubleshooting poor peak shape in GC analysis of butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography Analysis

This guide provides troubleshooting solutions for common issues encountered during the Gas Chromatography (GC) analysis of butylbenzene, with a focus on resolving poor peak shapes.

Frequently Asked Questions (FAQs)

Q1: What does an ideal GC peak shape for this compound look like?

An ideal chromatographic peak should be symmetrical and narrow, resembling a Gaussian distribution. This indicates good efficiency and a lack of undesirable interactions between the analyte and the chromatographic system.

Q2: Why is achieving a good peak shape important?

Poor peak shape can significantly compromise the quality of your analysis.[1] It can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and decreased precision and accuracy in quantification.[1][2]

Q3: If all peaks in my chromatogram, including this compound, show poor shape, what does that suggest?

When all peaks in a chromatogram are affected similarly (e.g., all are tailing), the problem is likely related to a physical issue in the system that affects every compound.[3] This could include problems with the column installation, a leak in the system, or issues with the injector setup.[3][4]

Troubleshooting Guide: Poor Peak Shape

Issue 1: Peak Tailing

Peak tailing occurs when the peak is asymmetrical, with the latter half being broader than the front half.[5]

Q: My this compound peak is tailing. What are the likely causes?

A: Peak tailing for a relatively non-polar compound like this compound is often caused by physical or contamination issues rather than chemical activity. Potential causes include:

  • System Contamination: Non-volatile residues from previous samples can accumulate at the head of the column or in the injector liner.[4][6]

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the injector can create unswept volumes, trapping analyte molecules and causing them to elute slowly.[3][4]

  • Low Injector or Detector Temperature: If the injector temperature is too low, the sample may not vaporize efficiently, leading to a slow introduction onto the column.[6]

  • Low Split Ratio: In split injections, an excessively low split flow may not be sufficient to ensure a sharp injection band.[7]

  • Column Degradation: Over time, the stationary phase can be damaged by oxygen or aggressive samples, especially at high temperatures, though this is more likely to affect polar compounds first.[6]

Q: How can I fix peak tailing for this compound?

A: Start with the simplest and most common solutions first:

  • Perform Inlet Maintenance: The injector is a common source of problems. Replace the septum and the inlet liner. A contaminated liner is a frequent cause of peak shape issues.[7]

  • Trim the Column: Remove 10-20 cm from the inlet end of the column. This eliminates contaminated or degraded sections of the stationary phase.[3][8]

  • Re-install the Column: Ensure the column is cut cleanly and squarely (a ceramic wafer is recommended) and installed at the correct height in the injector as specified by the instrument manufacturer.[3]

  • Increase Injector Temperature: Ensure the injector temperature is appropriate for this compound to ensure rapid vaporization.

  • Bake Out the Column: Condition the column at a high temperature (below its maximum limit) to remove contaminants.[8]

Issue 2: Peak Fronting

Peak fronting is the inverse of tailing, where the first half of the peak is broader than the second half.[5][9]

Q: My this compound peak is fronting. What does this mean?

A: The most common cause of peak fronting is column overload.[3][9][10] This happens when the amount of sample injected exceeds the capacity of the column.

  • High Analyte Concentration: The sample concentration is too high.[10]

  • Large Injection Volume: The injected volume is too large for the column's capacity.[10]

  • Solvent Mismatch: The sample is dissolved in a solvent that is not compatible with the polarity of the stationary phase.[9]

  • Channelling: A channel or void may have formed in the stationary phase of a packed column, allowing some analyte molecules to travel ahead of the main band.[10]

Q: How can I resolve peak fronting?

A: The solutions typically involve reducing the amount of analyte introduced to the column.

  • Dilute the Sample: Prepare a more dilute sample of this compound and re-inject.[9][10]

  • Reduce Injection Volume: Decrease the volume of sample injected.[10]

  • Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.

  • Use a Higher Capacity Column: If dilution is not possible, consider using a column with a thicker stationary phase film or a wider internal diameter (ID), as these have higher sample capacities.[9]

Issue 3: Split Peaks

Split peaks appear as two or more peaks for a single compound, which can be partially or fully resolved.[11]

Q: Why is my this compound peak splitting?

A: Peak splitting is almost always related to the injection process or issues at the very beginning of the separation.[11]

  • Improper Injection Technique (Manual): An inconsistent or slow manual injection can cause the sample to be introduced as two separate bands. Using an autosampler can resolve this.[11]

  • Inlet and Liner Issues: A dirty or poorly packed inlet liner can disrupt the sample path. Droplets of sample (aerosols) forming in the liner instead of a homogenous vapor can also lead to splitting.[12][13][14]

  • Solvent and Stationary Phase Mismatch: Using a sample solvent that is not miscible with the column's stationary phase can prevent the sample from forming a uniform film at the column head, especially in splitless injections.[12][13]

  • Incorrect Initial Oven Temperature (Splitless): For splitless injections, the initial oven temperature must be low enough to allow the analyte to focus in a tight band at the head of the column. If the temperature is too high, poor focusing can result in a split or broad peak.[3]

  • Incorrect Column Installation: Inserting the column to the wrong depth in the inlet can cause peak splitting.[11]

Q: What steps can I take to eliminate split peaks?

A: Focus on optimizing the injection and initial chromatographic conditions.

  • Check the Inlet Liner: Replace the liner and ensure any glass wool is positioned correctly. Consider using a liner with a specific geometry to aid sample vaporization.[12][14]

  • Verify Column Installation: Remove and reinstall the column, ensuring the insertion depth is correct according to your instrument's manual.[11]

  • Optimize Solvent Choice: If possible, dissolve your sample in a solvent that has a similar polarity to the stationary phase.[12]

  • Adjust Initial Oven Temperature: For splitless injections, try lowering the initial oven temperature by 10-20°C below the solvent's boiling point to improve analyte focusing.[3]

  • Use a Retention Gap: A retention gap (a small piece of deactivated tubing connected before the analytical column) can help focus the sample, especially when using solvents that are not perfectly compatible with the stationary phase.[11]

Data Presentation

The following table provides typical starting parameters for the GC analysis of this compound. These may require optimization for your specific instrument and application.

ParameterTypical ValueRationale
Column Type Non-polar (e.g., DB-1, HP-5)This compound is a non-polar hydrocarbon, so a "like-dissolves-like" principle applies for good retention and peak shape.[15]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions provide a good balance of efficiency and sample capacity.
Injector Temperature 250 °CEnsures rapid and complete vaporization of this compound.
Detector Temperature 280 °CPrevents condensation of the analyte in the detector.
Carrier Gas Helium or HydrogenInert gases to carry the sample through the column.
Flow Rate 1-2 mL/minOptimal for carrier gas velocity and column efficiency.
Injection Mode Split (e.g., 50:1 ratio)Recommended to avoid column overload and ensure sharp peaks.
Injection Volume 1 µLA standard volume; should be reduced if peak fronting occurs.[10]
Oven Program 40 °C (1 min), then 10 °C/min to 160 °CA starting point for separating this compound from other components.[16]

Experimental Protocols

Protocol 1: Injector Maintenance (Liner and Septum Replacement)
  • Cool the Injector: Lower the injector temperature to a safe level (e.g., < 50 °C).

  • Turn Off Gases: Turn off the carrier and split vent flows.

  • Remove Septum Nut: Unscrew the retaining nut that holds the septum in place.

  • Replace Septum: Remove the old septum with tweezers and insert a new one. Do not overtighten the nut, as this can cause coring.

  • Remove Column: Carefully loosen the column nut and lower the column from the injector.

  • Open Injector: Unscrew the main injector body or retaining nut to access the liner.

  • Replace Liner: Use tweezers to remove the old liner and O-ring. Insert a new, deactivated liner and a new O-ring.

  • Reassemble: Reassemble the injector body, reinstall the column (see Protocol 2), and tighten the septum nut.

  • Leak Check: Restore gas flows and temperatures, and perform an electronic leak check.

Protocol 2: Column Trimming and Installation
  • Trim the Column: Using a ceramic scoring wafer, score the column tubing 10-20 cm from the inlet end. Gently flex the column to create a clean, 90-degree break.[3] Inspect the cut with a magnifying glass to ensure it is not jagged.

  • Install Nut and Ferrule: Slide a new column nut and ferrule onto the freshly cut end of the column.

  • Set Insertion Depth: Following the instrument manufacturer's guide, set the correct distance from the end of the ferrule to the tip of the column. This is critical for good chromatography.[11]

  • Install in Injector: Insert the column into the injector to the correct depth and tighten the nut finger-tight, followed by an additional half-turn with a wrench. Do not overtighten.

  • Condition: Condition the column by heating it to its maximum isothermal temperature (or 20 °C above the final oven temperature of your method) for 1-2 hours with carrier gas flowing to remove any contaminants.

Visualizations

Troubleshooting Workflow

cluster_0 Troubleshooting Poor Peak Shape in GC cluster_1 Identify Peak Shape cluster_2 Potential Causes cluster_3 Recommended Solutions start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting splitting Split Peak start->splitting cause_tailing Contamination Poor Column Cut/Install Low Temp / Flow tailing->cause_tailing If back is broad cause_fronting Column Overload (High Concentration / Volume) fronting->cause_fronting If front is broad cause_splitting Injection Issue Solvent Mismatch Poor Analyte Focusing splitting->cause_splitting If two peaks appear sol_tailing Perform Inlet Maintenance Trim & Re-install Column Check Temperatures & Flows cause_tailing->sol_tailing sol_fronting Dilute Sample Reduce Injection Volume Increase Split Ratio cause_fronting->sol_fronting sol_splitting Check Liner & Syringe Optimize Solvent & Oven Temp Re-install Column Correctly cause_splitting->sol_splitting

Caption: A logical workflow for diagnosing and solving common GC peak shape problems.

Simplified GC System Workflow

Injector Injector Column Column Injector->Column Separation Detector Detector Column->Detector Detection DataSystem Data System (Chromatogram) Detector->DataSystem Signal

Caption: A basic overview of the sample path in a Gas Chromatography system.

References

Resolving Butylbenzene Isomers by Capillary Gas Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of butylbenzene isomers by capillary gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating this compound isomers?

A1: The four isomers of this compound (n-butylbenzene, sec-butylbenzene (B1681704), isothis compound (B155976), and tert-butylbenzene) are structural isomers with the same molecular weight. This results in very similar physicochemical properties, making their separation by GC challenging. Co-elution, where two or more isomers exit the column at the same time, is a common issue that prevents accurate quantification and identification.

Q2: Which type of capillary GC column is best for separating this compound isomers?

A2: For separating alkylbenzene isomers, a non-polar stationary phase is often the most effective starting point. The elution order on these columns generally follows the boiling points of the solutes.[1] A widely used and recommended initial column is one with a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5, Rtx-5, ZB-5).[1] If co-elution persists, a column with a different selectivity, such as a mid-polarity stationary phase (e.g., a 50% phenyl-methylpolysiloxane), can be considered.

Q3: How can I confirm if my peaks are co-eluting?

A3: There are several ways to detect co-elution. A shoulder on a peak or two merged peaks are visual indicators. If you are using a mass spectrometer (MS) as a detector, you can examine the mass spectrum across the peak. A changing spectrum is a strong indication of co-eluting isomers. With a diode array detector (DAD), you can perform a peak purity analysis. If the UV spectra across the peak are not identical, co-elution is likely.

Q4: What is the expected elution order of this compound isomers on a non-polar column?

A4: On a non-polar column, the elution order of this compound isomers generally follows their boiling points in increasing order: tert-butylbenzene (B1681246) (169°C), isothis compound (172.8°C), sec-butylbenzene (173.3°C), and n-butylbenzene (183.3°C).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound isomers.

Issue 1: Poor Resolution or Co-eluting Peaks

Symptoms:

  • Overlapping peaks for two or more this compound isomers.

  • Inability to accurately quantify individual isomers.

Possible Causes and Solutions:

  • Suboptimal Temperature Program: The temperature program is a critical parameter for separating closely eluting compounds.

    • Solution: A slower temperature ramp rate around the elution temperature of the isomers can significantly improve resolution. Consider adding an isothermal hold just before their elution. A lower initial oven temperature can also improve the resolution of early-eluting peaks.[1]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Ensure the carrier gas flow rate is optimal for your column dimensions to maximize efficiency. For a 0.25 mm ID column, a helium flow rate of approximately 1.0-1.2 mL/min is a good starting point.

  • Inappropriate GC Column: The choice of stationary phase is crucial for selectivity.

    • Solution: If a non-polar column (e.g., DB-5) does not provide adequate separation, consider a column with a different selectivity, such as a mid-polarity stationary phase. Increasing the column length or decreasing the internal diameter can also enhance resolution.[1]

  • Column Overload: Injecting too much sample can lead to peak broadening and poor resolution.

    • Solution: Reduce the injection volume or use a higher split ratio.

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analytes, causing tailing.

    • Solution: Use a deactivated inlet liner and a highly inert GC column.

  • Column Contamination: Contaminants in the column can lead to peak tailing.

    • Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, it may be necessary to trim the front end of the column.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can cause peak tailing.

    • Solution: Ensure the column is installed at the correct depth according to the manufacturer's instructions.

Issue 3: Peak Fronting

Symptoms:

  • Asymmetrical peaks with a leading edge that is not sharp.

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample is a common cause of peak fronting.

    • Solution: Reduce the injection volume or increase the split ratio. Use a column with a thicker film or a wider internal diameter to increase sample capacity.

  • Sample Condensing on the Column: If the initial oven temperature is too low, the sample may condense at the head of the column.

    • Solution: Increase the initial oven temperature.

Issue 4: Ghost Peaks

Symptoms:

  • Peaks appearing in the chromatogram that are not present in the sample.

Possible Causes and Solutions:

  • Contaminated Syringe: The syringe may be contaminated with previous samples.

    • Solution: Thoroughly clean the syringe with an appropriate solvent.

  • Septum Bleed: Particles from the injector septum can be introduced into the system.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or the sample solvent can appear as peaks.

    • Solution: Use high-purity carrier gas and solvents. Install or replace gas purifiers. Run a blank solvent injection to check for solvent contamination.

Data Presentation

Table 1: Kovats Retention Indices for this compound Isomers on Non-Polar Columns
IsomerStationary PhaseTemperature (°C)Retention Index (I)Reference
n-ButylbenzeneDB-11401058[2]
n-ButylbenzeneDB-1601039[2]
n-ButylbenzeneOV-1011001046[2]
tert-ButylbenzeneOV-101100986[3]
tert-ButylbenzeneSqualane100975[3]
Table 2: Retention Times of this compound Isomers on a C6A-C10 Column
IsomerRetention Time (min)
tert-Butylbenzene2.847
sec-Butylbenzene3.048
n-ButylbenzeneNot Reported
isothis compoundNot Reported
Data from a specific study using a p-tert-butyl(tetradecyloxy)calix[4]arene (C6A-C10) stationary phase.

Experimental Protocols

Method 1: General Purpose Separation on a Non-Polar Column

This method provides a starting point for separating this compound isomers on a standard non-polar column.

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/Splitless injector at 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Detector: Flame Ionization Detector (FID) at 280°C.

Method 2: High-Resolution Separation on a Calixarene-based Column

This method, adapted from a research study, demonstrates the separation of some this compound isomers on a specialty column.

  • Column: p-tert-butyl(tetradecyloxy)calix[4]arene (C6A-C10) coated capillary column.

  • Carrier Gas: Nitrogen.

  • Flow Rate: 23.7 cm/s (0.6 mL/min).

  • Injector: Split/splitless injector at 250°C with a split ratio of 80:1.

  • Oven Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp: 10°C/min to 160°C.

  • Detector: Flame Ionization Detector (FID) at 300°C.[5]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Resolution of this compound Isomers start Start: Poor Resolution or Co-elution of this compound Isomers check_temp Is the temperature program optimized? start->check_temp optimize_temp Optimize Temperature Program: - Decrease ramp rate (e.g., 5°C/min) - Add isothermal hold near elution - Lower initial temperature check_temp->optimize_temp No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes optimize_temp->check_flow optimize_flow Optimize Carrier Gas Flow: - Adjust to recommended linear velocity for column ID (e.g., 1.0-1.2 mL/min for 0.25mm ID) check_flow->optimize_flow No check_column Is the column selection appropriate? check_flow->check_column Yes optimize_flow->check_column change_column Consider a Different Column: - Increase column length - Decrease internal diameter - Change stationary phase (e.g., mid-polarity) check_column->change_column No check_overload Is column overload a possibility? check_column->check_overload Yes change_column->check_overload reduce_injection Reduce Sample Load: - Decrease injection volume - Increase split ratio check_overload->reduce_injection Yes end_not_resolved Further Method Development Required check_overload->end_not_resolved No end_resolved Resolution Achieved reduce_injection->end_resolved start_legend Problem decision_legend Decision Point action_legend Action end_legend Outcome

Caption: Troubleshooting workflow for resolving this compound isomers.

Experimental_Workflow General Experimental Workflow for this compound Isomer Analysis prep_sample 1. Prepare this compound Isomer Standard Mixture select_column 2. Select Appropriate Capillary Column (e.g., 5% Phenyl-methylpolysiloxane) prep_sample->select_column install_column 3. Install and Condition the Column select_column->install_column setup_method 4. Set Up GC Method: - Temperature Program - Carrier Gas Flow - Injector and Detector Parameters install_column->setup_method inject_sample 5. Inject Sample setup_method->inject_sample acquire_data 6. Acquire Chromatographic Data inject_sample->acquire_data analyze_data 7. Analyze Data: - Identify Peaks - Calculate Resolution - Quantify Isomers acquire_data->analyze_data troubleshoot 8. Troubleshoot if Separation is Inadequate analyze_data->troubleshoot troubleshoot->select_column Re-evaluate column or method troubleshoot->analyze_data Resolution satisfactory

Caption: Experimental workflow for this compound isomer analysis.

References

Technical Support Center: Minimizing Solvent Effects in Spectroscopic Analysis of Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of butylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize solvent-related issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my UV-Vis spectrum of this compound showing a shift in λmax when I change solvents?

A1: The position of the maximum absorbance (λmax) in the UV-Vis spectrum of this compound is sensitive to the solvent environment. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states of the molecule by the solvent. Polar solvents can interact more strongly with the polar excited state of this compound, leading to a shift in the absorption wavelength. For aromatic compounds like this compound, a change from a non-polar solvent like hexane (B92381) to a more polar solvent like ethanol (B145695) typically results in a small shift in the λmax.

Q2: I'm observing unexpected peaks in the ¹H NMR spectrum of my this compound sample. What could be the cause?

A2: Unexpected peaks in an NMR spectrum can arise from several sources. Common culprits include:

  • Solvent Impurities: The deuterated solvent itself may contain residual non-deuterated solvent or other impurities.

  • Contaminants in the NMR Tube: Ensure your NMR tube is thoroughly cleaned and dried, as residual solvents like acetone (B3395972) are common contaminants.

  • Sample Impurities: The this compound sample itself may not be pure.

  • Water: Many deuterated solvents are hygroscopic and can absorb water from the atmosphere, which will appear as a peak in the spectrum.

Always run a spectrum of the pure solvent to identify its impurity peaks.

Q3: Why are the aromatic proton signals in my ¹H NMR spectrum of this compound overlapping?

A3: The protons on the benzene (B151609) ring of this compound have similar chemical environments, which can lead to their signals overlapping, especially in certain solvents. This can make interpretation of coupling patterns difficult. To resolve overlapping peaks, you can try changing the deuterated solvent. Aromatic solvents like benzene-d₆ often induce different chemical shifts compared to chlorinated solvents like chloroform-d₃, a phenomenon known as Aromatic Solvent Induced Shift (ASIS), which can help in resolving the signals.

Q4: My IR spectrum of this compound looks different from the reference spectrum. Could the solvent be the cause?

A4: Yes, the solvent can influence the IR spectrum. While many IR analyses of liquids are done "neat" (without solvent), if you are running a solution-phase experiment, solvent-solute interactions can cause shifts in vibrational frequencies. For example, hydrogen bonding between a protic solvent and the π-electron system of the benzene ring can slightly alter the frequencies of the C-H and C=C stretching and bending vibrations. It is also crucial to ensure that the solvent itself does not have strong absorption bands in the regions of interest, as this can obscure the signals from your sample.

Troubleshooting Guides

UV-Vis Spectroscopy: Baseline Drift

Symptom: The baseline of your UV-Vis spectrum is not flat and drifts up or down.

Possible Cause Troubleshooting Step
Instrument Warm-up Ensure the spectrophotometer has been on and the lamp has stabilized for the recommended time (typically 15-30 minutes).
Solvent Mismatch Use the same solvent for both the blank and the sample measurement.
Temperature Fluctuations Maintain a stable room temperature, as temperature changes can affect the detector and lamp output.[1][2]
Dirty Optics Clean the cuvette holder and other accessible optical components according to the manufacturer's instructions.
Cuvette Issues Use clean, unscratched cuvettes. Ensure they are properly placed in the holder and are not fogged.
NMR Spectroscopy: Peak Broadening

Symptom: The peaks in your NMR spectrum are broader than expected, leading to loss of resolution.

Possible Cause Troubleshooting Step
Poor Shimming The magnetic field is not homogeneous. Re-shim the instrument. If all peaks, including the solvent residual peak, are broad, this is the likely cause.
Sample Concentration Too High High concentrations can increase viscosity and promote aggregation, leading to broader peaks. Dilute your sample.
Presence of Particulate Matter Insoluble particles will disrupt the magnetic field homogeneity. Filter your sample into the NMR tube.
Paramagnetic Impurities Dissolved oxygen or metal ions can cause significant line broadening. Degas your sample by bubbling an inert gas (e.g., argon or nitrogen) through it.
Chemical Exchange If a proton is exchanging between different chemical environments on the NMR timescale, its peak can broaden. Consider running the experiment at a different temperature.
IR Spectroscopy: Interference from Solvent

Symptom: You are unable to see your sample's peaks clearly due to overlapping solvent absorption.

Possible Cause Troubleshooting Step
Solvent Absorption The solvent has strong absorption bands in the same region as your analyte.
Solution:
1. Consult an IR solvent chart to choose a solvent that is transparent in your region of interest. Carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) are common choices for different regions of the mid-IR spectrum.
2. Run a background spectrum of the solvent alone and subtract it from your sample spectrum. Be aware that strong solvent absorption can still lead to high noise in the subtracted spectrum.
3. Consider using Attenuated Total Reflectance (ATR)-FTIR, which often requires no solvent.

Data Presentation

UV-Vis Spectroscopy: λmax of n-Butylbenzene in Various Solvents
SolventPolarity IndexUV Cutoff (nm)[3]λmax (nm)
n-Hexane0.1195[3]~261
Ethanol4.3210[3]~262
Acetonitrile5.8190[3]~262

Note: The λmax for the fine structure of the benzene ring in this compound shows slight shifts and changes in resolution depending on the solvent.

NMR Spectroscopy: ¹H and ¹³C Chemical Shifts of n-Butylbenzene

¹H NMR Chemical Shifts (ppm)

AssignmentCDCl₃C₆D₆DMSO-d₆
H-2, H-6 (ortho)7.297.177.28
H-3, H-5 (meta)7.197.097.17
H-4 (para)7.107.017.08
-CH₂- (α)2.582.522.54
-CH₂- (β)1.571.551.52
-CH₂- (γ)1.341.331.28
-CH₃ (δ)0.910.900.88

Reference: TMS at 0 ppm. Data is compiled from typical values and may vary slightly based on experimental conditions.

¹³C NMR Chemical Shifts (ppm)

AssignmentCDCl₃C₆D₆DMSO-d₆[4]
C-1 (ipso)142.8142.9142.5
C-2, C-6 (ortho)128.4128.5128.3
C-3, C-5 (meta)128.2128.3128.1
C-4 (para)125.6125.7125.4
-CH₂- (α)35.535.734.8
-CH₂- (β)33.834.033.2
-CH₂- (γ)22.422.621.8
-CH₃ (δ)13.914.113.8

Reference: TMS at 0 ppm. Data is compiled from typical values and may vary slightly based on experimental conditions.

Experimental Protocols

Protocol 1: UV-Vis Spectroscopic Analysis of this compound
  • Solvent Selection: Choose a UV-grade solvent that is transparent in the region of interest (typically 200-400 nm for this compound) and in which this compound is soluble. Common choices include hexane, ethanol, and acetonitrile.

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions of decreasing concentrations.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15 minutes. Set the desired wavelength range for scanning.

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent and place it in the sample holder. Run a baseline correction or "zero" the instrument.

  • Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette in the sample holder and record the absorbance spectrum.

  • Data Analysis: Determine the λmax from the spectrum of one of the mid-range concentrations.

Protocol 2: ¹H NMR Spectroscopic Analysis of this compound
  • Solvent Selection: Choose a deuterated solvent in which this compound is soluble. Common choices include chloroform-d (B32938) (CDCl₃), benzene-d₆ (C₆D₆), and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Place approximately 5-20 mg of this compound into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added to the deuterated solvent by the manufacturer as an internal reference (0 ppm).

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The instrument will automatically "lock" onto the deuterium (B1214612) signal of the solvent. Perform manual or automatic shimming to optimize the homogeneity of the magnetic field.

  • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate the peaks to determine the relative number of protons.

Protocol 3: ATR-FTIR Spectroscopic Analysis of this compound
  • Instrument Setup: Ensure the ATR accessory is properly installed in the FTIR spectrometer.

  • Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Allow the crystal to dry completely. Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

  • Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.

  • Sample Spectrum: Acquire the FTIR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Visualizations

experimental_workflow cluster_uv_vis UV-Vis Spectroscopy cluster_nmr NMR Spectroscopy cluster_ir ATR-FTIR Spectroscopy uv_start Select Solvent & Prepare Solutions uv_blank Run Blank (Pure Solvent) uv_start->uv_blank uv_sample Measure Sample Absorbance uv_blank->uv_sample uv_analyze Analyze Spectrum (λmax) uv_sample->uv_analyze nmr_start Select Deuterated Solvent & Prepare Sample nmr_lock Lock & Shim nmr_start->nmr_lock nmr_acquire Acquire Spectrum nmr_lock->nmr_acquire nmr_process Process Data (FT, Phase, Baseline) nmr_acquire->nmr_process ir_start Clean ATR Crystal ir_bkg Collect Background Spectrum ir_start->ir_bkg ir_sample Apply Sample to Crystal ir_bkg->ir_sample ir_acquire Acquire Sample Spectrum ir_sample->ir_acquire

Caption: General experimental workflows for spectroscopic analysis.

troubleshooting_logic start Unexpected Spectroscopic Result q_solvent Is the solvent appropriate and pure? start->q_solvent q_sample Is the sample pure and properly prepared? q_solvent->q_sample Yes res_solvent Change solvent or use higher purity grade. q_solvent->res_solvent No q_instrument Is the instrument calibrated and functioning correctly? q_sample->q_instrument Yes res_sample Repurify sample or adjust concentration. q_sample->res_sample No res_instrument Recalibrate, warm up, or service instrument. q_instrument->res_instrument No

Caption: A logical approach to troubleshooting spectroscopic issues.

References

Technical Support Center: Improving Selectivity in Electrophilic Substitution of Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the regioselectivity of electrophilic aromatic substitution (EAS) on butylbenzene.

Frequently Asked Questions (FAQs)

Q1: What determines the position of electrophilic substitution on the this compound ring?

The regioselectivity of electrophilic substitution on this compound is primarily governed by a combination of electronic and steric effects. The butyl group is an electron-donating group (activating), which directs incoming electrophiles to the ortho and para positions.[1][2] This is because the carbocation intermediates formed during ortho and para attack are stabilized by the electron-donating nature of the alkyl group.[2]

Q2: Why is the para isomer the major product in most electrophilic substitutions of tert-butylbenzene (B1681246)?

The bulky nature of the tert-butyl group creates significant steric hindrance at the ortho positions (the positions adjacent to the substituent).[1][3] This steric hindrance makes it difficult for the electrophile to approach and attack the ortho carbons, leading to a strong preference for substitution at the less hindered para position (opposite the substituent).[4][5]

Q3: How can I maximize the yield of the para-substituted product?

To maximize the formation of the para isomer, reaction conditions should be chosen to emphasize steric effects. This can be achieved by:

  • Using bulkier reagents: Larger electrophiles will experience greater steric repulsion from the tert-butyl group, further favoring para substitution.[6]

  • Lowering the reaction temperature: Lower temperatures can increase selectivity by favoring the pathway with the lower activation energy, which is often the formation of the sterically less hindered para product.[6][7]

  • Choice of catalyst: In reactions like Friedel-Crafts, the choice of Lewis acid can influence the steric bulk of the electrophilic species and thus the ortho/para ratio.[6]

Q4: Is it possible to favor ortho substitution on this compound?

Favoring ortho substitution on this compound, particularly tert-butylbenzene, is challenging due to the significant steric hindrance. While statistically there are two ortho positions to one para position, the steric barrier usually dominates.[8] Some specialized directing groups or reaction conditions might offer a degree of ortho-selectivity, but for a simple butyl group, para-substitution is the overwhelmingly favored outcome.

Q5: What are common side reactions during the electrophilic substitution of this compound?

Common side reactions include:

  • Polysubstitution: Since the butyl group activates the ring, the monosubstituted product is more reactive than this compound itself, which can lead to the addition of multiple electrophiles.[9][10]

  • Dealkylation: Under harsh acidic conditions, particularly at higher temperatures, the butyl group can be cleaved from the aromatic ring, a process known as dealkylation or des-tert-butylation.[7]

  • Isomerization: High temperatures and strong acid concentrations can sometimes promote the isomerization of the product, for instance, from the kinetically favored para product to the more thermodynamically stable meta isomer in some sulfonation reactions.[7]

Troubleshooting Guide

Issue 1: Low para/ortho product ratio

  • Symptom: A higher than expected yield of the ortho-substituted isomer is observed.

  • Probable Cause: The steric hindrance of the butyl group is not being fully exploited. This can be due to a relatively small electrophile or reaction conditions that are not optimized for selectivity.

  • Solution:

    • Increase Steric Hindrance: If possible, utilize a bulkier version of the electrophile or a catalyst that generates a larger electrophilic complex.[6]

    • Temperature Control: Lowering the reaction temperature can enhance selectivity in favor of the para product.[7]

    • Solvent Effects: The polarity of the solvent can influence the transition state. Experimenting with different solvents may improve the para isomer ratio.[6]

Issue 2: Significant formation of the meta isomer

  • Symptom: The presence of a notable amount of the meta-substituted product in the final mixture.

  • Probable Cause: This is often due to isomerization of the initially formed para or ortho products under harsh reaction conditions, such as high temperatures or high acid concentrations, especially during sulfonation.[7]

  • Solution:

    • Milder Conditions: Employ lower reaction temperatures and less concentrated acids.[7]

    • Reaction Time: Monitor the reaction's progress to avoid extended reaction times that could favor isomerization to the more thermodynamically stable meta product.[7]

    • Milder Reagents: Use milder sulfonating or nitrating agents to reduce the harshness of the reaction environment.[7]

Issue 3: Polysubstitution Products Detected

  • Symptom: Analysis of the product mixture shows significant amounts of di- or tri-substituted this compound.

  • Probable Cause: The activating nature of the butyl group makes the product more susceptible to further electrophilic attack than the starting material.[9][10]

  • Solution:

    • Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of this compound relative to the electrophile.

    • Use Friedel-Crafts Acylation: For introducing an alkyl chain, it is often better to perform a Friedel-Crafts acylation followed by a reduction (like Clemmensen or Wolff-Kishner). The acyl group is deactivating, which prevents polysubstitution.[6]

Issue 4: Evidence of Dealkylation

  • Symptom: Formation of benzene (B151609) and gaseous byproducts (like isobutylene) is observed.

  • Probable Cause: The C-C bond between the butyl group and the aromatic ring is cleaved under strong acidic conditions, particularly at elevated temperatures.[7]

  • Solution:

    • Milder Conditions: Use lower temperatures and less concentrated acid to minimize the rate of dealkylation.[7]

    • Choice of Lewis Acid: In Friedel-Crafts reactions, use a milder Lewis acid catalyst.

    • Inert Atmosphere: Removing the eliminated isobutylene (B52900) by purging with an inert gas can prevent it from reacting further.[7]

Quantitative Data on Isomer Distribution

Table 1: Isomer Distribution in the Mononitration of Butylbenzenes

Alkylbenzene% Ortho% Meta% ParaReference
Toluene58.54.537[11]
tert-Butylbenzene15.811.572.7[12]
tert-Butylbenzene16875[11]

Note: The slight variations in the isomer distribution for tert-butylbenzene can be attributed to different reaction conditions.

Experimental Protocols

Protocol 1: Para-Selective Nitration of tert-Butylbenzene

This protocol is adapted from established mixed-acid nitration procedures and aims to maximize para-selectivity.[12][13]

  • Safety Precautions: This reaction is highly exothermic and involves corrosive and oxidizing acids. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • Preparation of Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar and submerged in an ice-water bath, add 25 mL of concentrated sulfuric acid (~98%).[13] While stirring, slowly add 20 mL of concentrated nitric acid (~70%).[13] Maintain the temperature of the mixture below 15°C.

  • Addition of tert-Butylbenzene: Slowly add 0.1 mol of tert-butylbenzene dropwise to the cold, stirring nitrating mixture. The rate of addition should be controlled to keep the reaction temperature below 20°C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 60 minutes.

  • Work-up: Carefully pour the reaction mixture over 200 g of crushed ice in a beaker. This will quench the reaction and precipitate the crude product.

  • Isolation and Purification:

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again.[13]

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride.[13]

    • Remove the drying agent by filtration. The product can be further purified by fractional distillation or recrystallization to isolate the p-nitro-tert-butylbenzene.

Protocol 2: Para-Selective Friedel-Crafts Acylation of this compound

This protocol is a general procedure for Friedel-Crafts acylation, which inherently avoids polysubstitution and favors the para product due to sterics.[14][15]

  • Safety Precautions: Anhydrous aluminum chloride is highly reactive with water and is corrosive. Acetyl chloride is also corrosive. Handle both reagents in a fume hood and wear appropriate PPE.

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a stir bar, reflux condenser, and an addition funnel, add 0.055 mol of anhydrous aluminum chloride and 15 mL of a dry solvent like dichloromethane (B109758). Cool the flask in an ice-water bath to 0°C.[14]

  • Addition of Reagents:

    • Dissolve 0.055 mol of acetyl chloride in 10 mL of dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred aluminum chloride suspension over 10 minutes.[14]

    • After the first addition is complete, dissolve 0.050 mol of this compound in 10 mL of dichloromethane and add it to the addition funnel. Add this solution dropwise to the reaction mixture, maintaining a controlled rate to prevent excessive boiling.[14]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.[14]

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl to decompose the aluminum chloride complex.[14]

    • Transfer the mixture to a separatory funnel and collect the organic layer.

    • Extract the aqueous layer with an additional 20 mL of dichloromethane.

    • Combine the organic layers and wash them with a saturated sodium bicarbonate solution and then with water.[14]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent using a rotary evaporator.[14]

    • The resulting p-butylacetophenone can be purified by distillation or recrystallization.

Visualizations

TroubleshootingWorkflow start Start: Analyze Product Mixture issue Low para-selectivity observed? start->issue sub_issue1 High ortho-isomer content? issue->sub_issue1 Yes no_issue High para-selectivity achieved issue->no_issue No sub_issue2 Meta-isomer present? sub_issue1->sub_issue2 No solution1 Lower Temperature Use Bulkier Reagents sub_issue1->solution1 Yes sub_issue3 Polysubstitution? sub_issue2->sub_issue3 No solution2 Use Milder Conditions Reduce Reaction Time sub_issue2->solution2 Yes sub_issue4 Dealkylation byproducts? sub_issue3->sub_issue4 No solution3 Control Stoichiometry Use Acylation/Reduction sub_issue3->solution3 Yes solution4 Use Milder Lewis Acid Lower Temperature sub_issue4->solution4 Yes end Optimized para-Product Yield sub_issue4->end No solution1->end solution2->end solution3->end solution4->end no_issue->end

Caption: Troubleshooting workflow for selectivity issues in this compound substitution.

ParaSelectivityWorkflow start Goal: Maximize Para-Substitution step1 Select Reaction Type (e.g., Nitration, Acylation) start->step1 step2 Choose Reagents to Maximize Steric Hindrance step1->step2 step3 Optimize Reaction Temperature (Generally Lower is Better) step2->step3 step4 Control Stoichiometry (Avoid Excess Electrophile) step3->step4 step5 Monitor Reaction Progress step4->step5 end Isolate High-Purity Para-Product step5->end

Caption: Experimental workflow for maximizing para-selectivity.

EffectsRelationship cluster_factors Influencing Factors cluster_positions Reaction Positions electronic Electronic Effect (Alkyl group is e- donating) ortho Ortho Position electronic->ortho Activates meta Meta Position electronic->meta Slightly Activates (but disfavored) para Para Position electronic->para Activates steric Steric Effect (Bulky t-Butyl group) steric->ortho Hinders / Blocks steric->para No Hindrance

Caption: Relationship between electronic and steric effects on isomer distribution.

References

Overcoming catalyst deactivation in butylbenzene production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Butylbenzene Production

Welcome to the technical support center for this compound production. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and overcome common challenges related to catalyst deactivation during the alkylation of benzene (B151609).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in this compound synthesis?

A1: Catalyst deactivation during this compound production, typically a Friedel-Crafts alkylation process, stems from several mechanisms. The most common causes can be categorized as chemical, thermal, and mechanical issues.[1][2]

  • Coking (Fouling): This is the most prevalent issue, where carbonaceous materials, or "coke," deposit on the catalyst's active sites and within its pores.[3][4] This physically blocks reactants from reaching the active sites. Coke formation can be initiated by the polymerization of reactants or products.[2][5]

  • Poisoning: This occurs when molecules in the feed strongly bind to the catalyst's active sites, rendering them inactive.[1][4] Common poisons include water, sulfur compounds, and oxygenated organic compounds (e.g., alcohols, aldehydes, acids) that may be present as impurities in the feedstock.[1][6]

  • Thermal Degradation (Sintering): Exposure to high operating temperatures can cause irreversible damage to the catalyst's structure, such as the loss of surface area or the agglomeration of active metal particles.[1][2] This is particularly a concern during high-temperature regeneration cycles.[7]

  • Leaching: This involves the physical loss of active components from the solid catalyst support into the reaction medium, which is a potential issue with certain types of supported catalysts.[1]

Q2: Which type of catalyst is more susceptible to deactivation: solid acids (e.g., zeolites) or liquid acids (e.g., AlCl₃)?

A2: Both catalyst types have deactivation challenges. Homogeneous liquid acid catalysts like AlCl₃ face issues related to handling, separation, and regeneration.[8] Solid acid catalysts, such as zeolites, are often preferred for their environmental and operational benefits but are highly susceptible to deactivation by coking.[6][8] Zeolites can also be irreversibly deactivated by certain poisons, making regeneration difficult.[6][8]

Q3: How do operating conditions influence the rate of catalyst deactivation?

A3: Operating conditions play a critical role in the stability and lifespan of the catalyst.

  • Temperature: Higher temperatures generally increase the reaction rate but can also accelerate deactivation processes like coking and thermal sintering.[7] An optimal temperature must be maintained to balance activity with stability.

  • Feedstock Purity: The presence of contaminants like water or oxygenates can severely shorten catalyst life.[1][6] For instance, even trace amounts of oxygenated organic compounds have been shown to cause a significant decrease in the lifetime of zeolite catalysts.[6]

  • Reactant Concentration & Flow Rate: High concentrations of reactants or products, especially olefins, can increase the rate of polymerization reactions that lead to coke formation.[5]

Q4: What is polyalkylation and how does it relate to the main reaction?

A4: Polyalkylation is a common side reaction in Friedel-Crafts alkylation. The initial product, this compound, contains an activating alkyl group, making it more nucleophilic and thus more reactive than the original benzene reactant.[9][10][11] Consequently, the this compound can react further with the butene or butyl halide to form di- and tri-butylated products, reducing the yield of the desired mono-alkylated product.[10]

Troubleshooting Guides

Problem 1: Rapid loss of catalyst activity and decreased benzene conversion.

This is a common issue often pointing to severe coking or poisoning.

Potential Cause Diagnostic Check Recommended Solution
Severe Coking Perform a Temperature Programmed Oxidation (TPO) analysis on a spent catalyst sample to quantify the amount and nature of the coke.[12]Initiate a catalyst regeneration cycle (see Experimental Protocol 1). Optimize operating temperature to minimize coke formation rate.[7]
Feedstock Poisoning Analyze feedstock for common poisons such as water, sulfur, or oxygenated compounds.[1][6]Implement or improve feedstock purification steps (e.g., drying beds, guard columns).
Thermal Degradation Check for temperature excursions in the reactor log. Analyze catalyst surface area (e.g., via BET) and compare to a fresh sample.Ensure precise temperature control. Avoid exceeding the catalyst's recommended maximum operating temperature, especially during regeneration.[7]

Problem 2: Low selectivity for n-butylbenzene, with an increase in isomers or byproducts.

This issue often relates to the reaction mechanism or catalyst properties.

Potential Cause Diagnostic Check Recommended Solution
Carbocation Rearrangement Analyze product stream using Gas Chromatography (GC) to identify isomeric byproducts (e.g., isothis compound, sec-butylbenzene).This is inherent to the Friedel-Crafts mechanism with primary alkyl halides.[9][10] Consider using a different alkylating agent or a catalyst that favors the desired isomer. Friedel-Crafts acylation followed by reduction can prevent rearrangement.[10]
Polyalkylation GC analysis of the product stream shows significant peaks for di- or tri-butylbenzene.[10]Adjust the benzene-to-butene molar ratio; using a large excess of benzene favors the mono-alkylated product.
Changes in Catalyst Acidity Characterize the acidity of the spent catalyst and compare it to the fresh catalyst.If acidity has changed, it may be due to poisoning or structural changes. A full regeneration or catalyst replacement may be necessary.

Visualizing Deactivation and Troubleshooting

The following diagrams illustrate key workflows and concepts in managing catalyst deactivation.

DeactivationWorkflow cluster_causes Deactivation Causes cluster_effects Observed Effects cluster_actions Corrective Actions Coking Coking / Fouling ActivityLoss Decreased Activity/ Conversion Coking->ActivityLoss SelectivityLoss Poor Selectivity Coking->SelectivityLoss Poisoning Feedstock Poisoning Poisoning->ActivityLoss Purify Purify Feedstock Poisoning->Purify Thermal Thermal Degradation Thermal->ActivityLoss Regenerate Regenerate Catalyst ActivityLoss->Regenerate Optimize Optimize Conditions SelectivityLoss->Optimize

Caption: Overview of catalyst deactivation causes, effects, and actions.

TroubleshootingTree Start Low this compound Yield CheckConversion Is Benzene Conversion Low? Start->CheckConversion CheckSelectivity Is Selectivity the Issue? CheckConversion->CheckSelectivity No Cause_Deactivation Probable Cause: Catalyst Deactivation (Coking/Poisoning) CheckConversion->Cause_Deactivation Yes Cause_SideReactions Probable Cause: Side Reactions (Polyalkylation/Isomerization) CheckSelectivity->Cause_SideReactions Yes Action_Regenerate Action: Perform TPO Analysis & Initiate Regeneration Cause_Deactivation->Action_Regenerate Action_Optimize Action: Adjust Benzene/Butene Ratio & Check Temp/Pressure Cause_SideReactions->Action_Optimize

Caption: Decision tree for troubleshooting low this compound yield.

Experimental Protocols

Protocol 1: Standard Catalyst Regeneration via Coke Burn-off

This protocol describes a typical procedure for regenerating a coked solid acid catalyst (e.g., zeolite) by controlled oxidation.

Objective: To remove carbonaceous deposits (coke) from the catalyst surface and pores to restore activity.

Materials:

  • Deactivated (coked) catalyst

  • Tube furnace with temperature controller

  • Source of inert gas (e.g., Nitrogen, N₂)

  • Source of air or diluted oxygen (e.g., 5% O₂ in N₂)

  • Gas flow controllers

Methodology:

  • Purging: Place the coked catalyst in the reactor tube. Heat the catalyst to 150-200°C under a steady flow of inert gas (N₂) for 1-2 hours. This step removes any adsorbed water and volatile organic compounds.

  • Controlled Oxidation: While maintaining the inert gas flow, slowly introduce a stream of air or diluted oxygen into the gas feed.

  • Temperature Ramping: Increase the furnace temperature at a controlled rate (e.g., 2-5°C per minute) to the target regeneration temperature, typically between 450°C and 550°C.[13] A slow ramp is crucial to prevent rapid combustion, which can cause temperature spikes (exotherms) and thermally damage the catalyst.[12]

  • Holding: Hold the catalyst at the target temperature for 4-6 hours, or until CO₂ analysis of the effluent gas indicates that coke combustion is complete.[13]

  • Cooling: Switch off the oxygen/air supply and cool the catalyst down to the reaction temperature under a flow of inert gas.

  • Re-introduction to Service: Once cooled, the regenerated catalyst is ready to be brought back online.

Protocol 2: Catalyst Regeneration via Solvent Washing

This protocol is an alternative or supplementary method for removing soluble coke precursors or certain types of poisons.

Objective: To dissolve and remove adsorbed species from the catalyst that are not easily removed by thermal treatment.

Materials:

  • Deactivated catalyst

  • Soxhlet extraction apparatus or a stirred vessel

  • Appropriate organic solvent (e.g., toluene, acetone)

  • Heating mantle

  • Condenser

Methodology:

  • Catalyst Loading: Place the deactivated catalyst in the thimble of a Soxhlet extractor or directly into a stirred reaction vessel.

  • Solvent Addition: Add a sufficient volume of the chosen organic solvent to the apparatus.

  • Extraction: Heat the solvent to its boiling point to begin the extraction process. Allow the solvent to cycle through the catalyst bed for 6-12 hours. For a stirred vessel, maintain a moderate stirring speed at a constant, elevated temperature (below the solvent's boiling point).

  • Drying: After extraction, carefully remove the catalyst from the apparatus and dry it in an oven under vacuum or a flow of inert gas at 100-120°C to remove all residual solvent.

  • Evaluation: The washed catalyst can be tested for activity recovery. In some cases, this solvent wash may be followed by the coke burn-off protocol (Protocol 1) for more complete regeneration.[6]

References

Managing exothermic reactions during butylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of butylbenzene, with a specific focus on managing its exothermic reaction profile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and which are exothermic?

A1: The most prevalent methods for synthesizing this compound are Friedel-Crafts alkylation and the Wurtz-Fittig reaction. Both of these reactions are notably exothermic and require careful temperature management.[1][2][3][4] An alternative approach involves Friedel-Crafts acylation followed by a reduction (like the Wolff-Kishner or Clemmensen reduction), which allows for better control over the product structure and avoids carbocation rearrangements.[5][6]

Q2: Why is temperature control so critical during Friedel-Crafts alkylation for this compound synthesis?

A2: The Friedel-Crafts alkylation of benzene (B151609) is a highly exothermic process.[2] Failure to control the temperature can lead to a violent, uncontrollable reaction.[1] Elevated temperatures also promote undesirable side reactions such as polyalkylation, where multiple butyl groups are added to the benzene ring, and carbocation rearrangement, leading to the formation of isomers like sec-butylbenzene (B1681704) and tert-butylbenzene (B1681246) instead of the desired n-butylbenzene.[7][8]

Q3: What are the primary side reactions to be aware of during this compound synthesis, and how can they be minimized?

A3: The main side reactions are polyalkylation and carbocation rearrangement.[2][4][7][8]

  • Polyalkylation: The initial product, this compound, is more reactive than benzene and can undergo further alkylation.[4][7] This can be minimized by using a large excess of benzene in the reaction mixture.[2][8]

  • Carbocation Rearrangement: Primary alkyl halides, like 1-chlorobutane, can form a primary carbocation that rearranges to a more stable secondary carbocation, leading to isomeric products.[2][7] To obtain n-butylbenzene specifically, it is often better to use Friedel-Crafts acylation with butanoyl chloride, followed by reduction of the resulting ketone, as this avoids the formation of a carbocation that can rearrange.[5]

Q4: What are the key safety precautions to take when performing a Friedel-Crafts alkylation?

A4: Due to the hazardous nature of the reagents and the exothermic reaction, several safety measures are essential:

  • Always conduct the reaction in a well-ventilated fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • The Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is corrosive and reacts violently with water, releasing HCl gas. It must be handled in a dry environment.[2][7]

  • Ensure a cooling bath (e.g., an ice-water bath) is readily available to manage the reaction temperature.[2][7]

  • Add reagents slowly and monitor the temperature continuously.[1]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Reaction is too vigorous / Temperature runaway 1. Reagent addition is too fast. 2. Inadequate cooling. 3. Localized "hot spots" due to poor mixing.1. Immediately stop the addition of the alkylating agent. 2. Ensure the reaction flask is properly immersed in the cooling bath. 3. Increase the stirring rate to improve heat dissipation. 4. If the temperature continues to rise, be prepared for emergency quenching procedures (consult your institution's safety protocols).
Low yield of desired this compound isomer 1. Carbocation rearrangement. 2. Reaction temperature was too high, favoring side reactions.1. For n-butylbenzene, consider using the Friedel-Crafts acylation-reduction pathway. 2. Maintain a low and stable reaction temperature (e.g., 0-10 °C) to minimize rearrangements.[2][9]
Significant amount of polyalkylated products 1. The molar ratio of benzene to the alkylating agent is too low. 2. The product is more nucleophilic than the starting material.[7]1. Increase the excess of benzene used in the reaction. A common strategy is to use benzene as the solvent.[2]
Reaction fails to initiate 1. The Lewis acid catalyst (e.g., AlCl₃) is inactive due to moisture exposure. 2. The reaction temperature is too low.[1]1. Use fresh, anhydrous aluminum chloride and ensure all glassware is thoroughly dried. 2. Allow the reaction to warm slightly, but monitor the temperature closely as a delayed, vigorous reaction can occur.[1]

Experimental Protocols

Protocol 1: Synthesis of tert-Butylbenzene via Friedel-Crafts Alkylation

This protocol describes the synthesis of tert-butylbenzene, which is less prone to carbocation rearrangement.

Materials:

  • Benzene (in excess)

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • 1 M HCl, saturated sodium bicarbonate solution, water (for washing)

  • Anhydrous drying agent (e.g., magnesium sulfate)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in a fume hood. Ensure all glassware is dry.

  • Place the flask in an ice bath to maintain a temperature of 0-5 °C.[2]

  • Add excess benzene to the flask.

  • Slowly add anhydrous aluminum chloride to the stirred benzene.

  • Add tert-butyl chloride dropwise from the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 10 °C.[2]

  • After the addition is complete, continue stirring the mixture in the ice bath for the recommended reaction time.

  • Work-up: Slowly pour the reaction mixture over crushed ice in a beaker to quench the reaction and decompose the catalyst complex.[2]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.[2]

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the excess benzene using a rotary evaporator.

  • Purify the crude product by fractional distillation.[2]

Visualizations

Logical Diagram: Troubleshooting Low Yield in this compound Synthesis

TroubleshootingLowYield start Low Yield of this compound check_isomer Is the main product an undesired isomer? start->check_isomer check_polyalkylation Are polyalkylated byproducts present? check_isomer->check_polyalkylation No rearrangement Carbocation Rearrangement Likely check_isomer->rearrangement Yes check_starting_material Was unreacted starting material recovered? check_polyalkylation->check_starting_material No polyalkylation_issue Polyalkylation Occurred check_polyalkylation->polyalkylation_issue Yes incomplete_reaction Incomplete Reaction check_starting_material->incomplete_reaction Yes solution_rearrangement Solution: - Use Friedel-Crafts Acylation/Reduction - Lower reaction temperature rearrangement->solution_rearrangement solution_polyalkylation Solution: - Increase molar excess of benzene polyalkylation_issue->solution_polyalkylation solution_incomplete Solution: - Check catalyst activity (moisture) - Optimize reaction time/temperature incomplete_reaction->solution_incomplete

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Workflow: Managing Exothermic Friedel-Crafts Alkylation

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_glass Dry Glassware prep_reagents Prepare Anhydrous Reagents prep_glass->prep_reagents prep_setup Assemble Apparatus in Fume Hood prep_reagents->prep_setup charge_reactor Charge Benzene & Catalyst prep_setup->charge_reactor cool_reactor Cool to 0-5 °C (Ice Bath) charge_reactor->cool_reactor add_reagent Slowly Add Alkyl Halide cool_reactor->add_reagent monitor Monitor Temperature Continuously add_reagent->monitor monitor->cool_reactor Temp Rising maintain_temp Maintain Temp & Stir monitor->maintain_temp Temp Stable quench Quench with Ice/Water maintain_temp->quench extract Separate & Wash Organic Layer quench->extract dry Dry with Anhydrous Agent extract->dry purify Distill to Purify Product dry->purify

Caption: Workflow for controlled exothermic this compound synthesis.

References

Technical Support Center: Optimal Separation of Butylbenzene in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation of butylbenzene using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

1. Poor Peak Shape (Tailing or Fronting)

  • Symptom: Peaks are asymmetrical, with a trailing or leading edge.

  • Possible Causes & Solutions:

CauseSolution
Analyte Interaction with Residual Silanols Use a well-endcapped C18 column or a column with a different stationary phase (e.g., phenyl-based) for potentially better selectivity with aromatic compounds.[1] Consider adding a competitive base to the mobile phase if tailing is observed with basic analytes.
Mismatched Sample Solvent and Mobile Phase Dissolve the this compound standard or sample in the initial mobile phase composition.[2][3] If a stronger solvent is necessary for solubility, inject a smaller volume to minimize peak distortion.[3]
Column Overload Reduce the concentration or injection volume of the sample.[2][4]
Column Deterioration Replace the column if performance does not improve after other troubleshooting steps.[2]
Inappropriate Mobile Phase pH While less critical for non-ionizable compounds like this compound, ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns).[5]

2. Broad Peaks

  • Symptom: Peaks are wider than expected, leading to decreased resolution and sensitivity.

  • Possible Causes & Solutions:

CauseSolution
Large Extra-Column Volume Minimize the length and internal diameter of tubing connecting the injector, column, and detector.
Low Flow Rate While lower flow rates can improve separation, excessively low rates can lead to band broadening due to diffusion. Optimize the flow rate; a typical starting point is 1.0 mL/min for a 4.6 mm ID column.[6][7]
High Sample Viscosity Ensure the sample is fully dissolved and the solvent is compatible with the mobile phase.
Column Contamination or Void Formation Use a guard column to protect the analytical column.[8] If a void is suspected, column replacement is usually necessary.

3. Overlapping or Poorly Resolved Peaks

  • Symptom: Inability to distinguish this compound from other components in the sample.

  • Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Composition Adjust the ratio of organic solvent (methanol or acetonitrile) to water.[6][9] An increase in the organic solvent percentage will decrease the retention time of this compound.[6] Utilize gradient elution to improve the separation of complex mixtures.[1][10]
Inadequate Stationary Phase Selectivity A C18 column is a good starting point for hydrophobic compounds like this compound.[1][11] For enhanced selectivity of aromatic compounds, a phenyl-based column could be beneficial.[1]
Insufficient Column Efficiency Use a longer column or a column packed with smaller particles (e.g., 3 µm instead of 5 µm) to increase the number of theoretical plates and improve resolution.[8][12][13]
Inappropriate Temperature Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially enhancing resolution. A typical operating range is 20-50°C.[2][7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for this compound separation?

A1: A C18 reversed-phase column is the most common and recommended starting point for the separation of non-polar, hydrophobic compounds like this compound.[1][11] Typical dimensions for analytical separations are 150-250 mm in length, 4.6 mm internal diameter, and a particle size of 3 or 5 µm.[12][14]

Q2: How do I choose the optimal mobile phase?

A2: For reversed-phase HPLC of this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is standard.[5][6][9] The optimal ratio will depend on the desired retention time and resolution. A good starting point is a 70:30 or 80:20 mixture of methanol or acetonitrile with water.[6] You can then adjust the organic solvent percentage to fine-tune the separation.[9][15]

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is suitable for simple mixtures where all components elute with good resolution in a reasonable time.

  • Gradient elution (varying mobile phase composition during the run) is preferable for complex samples containing compounds with a wide range of hydrophobicities.[10] It can improve peak shape and reduce analysis time.[10]

Q4: What is a typical experimental protocol for this compound separation?

A4: The following is a representative experimental protocol:

ParameterSpecification
HPLC System Standard HPLC with a pump, autosampler, column oven, and UV detector.[1]
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Mobile Phase Methanol:Water (e.g., 80:20 v/v) or Acetonitrile:Water.[6]
Flow Rate 1.0 mL/min.[6]
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C).
Detection UV at 254 nm.[6]
Injection Volume 10-20 µL.
Sample Preparation Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[1]

Q5: My chromatogram shows a drifting baseline. What could be the cause?

A5: A drifting baseline can be caused by several factors, including:

  • Changes in temperature: Ensure the column and mobile phase are at a stable temperature.[4]

  • Contaminated mobile phase or detector: Use high-purity HPLC-grade solvents and filter the mobile phase.[4] Clean the detector cell if necessary.

  • Column bleed: This can occur with older columns or at high temperatures.

Data Summary

The following table summarizes typical performance data for the separation of alkylbenzenes, including this compound, on a C18 column. Retention time increases with the hydrophobicity of the alkylbenzene.

CompoundMobile Phase (Methanol:Water)Retention Time (k')*
Benzene70:301.30
Toluene70:301.67
Ethylbenzene70:302.09
This compound 70:30 (Expected to be >2.27)
p-Xylene70:302.27

*k' is the retention factor, a measure of retention. Data adapted from a study on alkylbenzene separation.[6] The retention of this compound will be longer than that of the other listed alkylbenzenes due to its increased hydrophobicity.

Visual Workflow Guides

ColumnSelectionWorkflow start Start: Separate this compound hydrophobicity Is the analyte hydrophobic? start->hydrophobicity reversed_phase Select Reversed-Phase HPLC hydrophobicity->reversed_phase Yes c18_column Start with a C18 column reversed_phase->c18_column phenyl_column Consider a Phenyl column for enhanced aromatic selectivity c18_column->phenyl_column Alternative optimization Optimize mobile phase (e.g., MeCN/H2O or MeOH/H2O) c18_column->optimization phenyl_column->optimization end Achieve Separation optimization->end

Caption: Column selection workflow for this compound separation.

HPLCTroubleshooting start Problem with HPLC Separation peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape resolution Poor Resolution? start->resolution pressure High Backpressure? start->pressure check_solvent Check Sample Solvent/Mobile Phase Compatibility peak_shape->check_solvent Yes optimize_mp Optimize Mobile Phase Strength (Organic % or Gradient) resolution->optimize_mp Yes check_blockage Check for Blockages in Tubing/Frits pressure->check_blockage Yes check_overload Reduce Sample Concentration/Volume check_solvent->check_overload change_column Consider Different Column (e.g., Phenyl) or New Column check_overload->change_column change_column_res Use Longer Column or Smaller Particles optimize_mp->change_column_res adjust_temp Adjust Column Temperature change_column_res->adjust_temp check_flow_rate Verify Flow Rate check_blockage->check_flow_rate replace_column_pressure Replace Column check_flow_rate->replace_column_pressure

Caption: Troubleshooting common HPLC separation issues.

References

Technical Support Center: Analysis of Butylbenzene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of butylbenzene in environmental samples. The information is intended for researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS) and other chromatographic techniques.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound in environmental matrices.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column interacting with this compound.- Use a deactivated inlet liner. - Perform inlet maintenance (replace liner and septum). - Condition the GC column according to the manufacturer's instructions.
Inconsistent Analyte Response Matrix-induced signal enhancement or suppression.- Evaluate the matrix effect by comparing the response of a standard in solvent to a matrix-matched standard.[1] - Implement an internal standard method using a deuterated analog of this compound if available. - Optimize sample cleanup procedures to remove interfering matrix components.[2]
Low Analyte Recovery Inefficient extraction from the sample matrix or loss during sample preparation.- Optimize the extraction solvent and pH. - Evaluate different sample preparation techniques (e.g., Solid-Phase Extraction, Purge and Trap, Headspace).[2] - Ensure proper storage and handling of samples to prevent loss of the volatile this compound.[3]
High Background Noise or Ghost Peaks Contamination in the GC system or carryover from previous injections.- Bake out the GC column and inlet. - Run solvent blanks to identify the source of contamination. - Optimize the bake-out parameters of the purge and trap or headspace autosampler.
Signal Suppression or Enhancement Co-eluting matrix components affecting the ionization of this compound in the MS source.- Improve chromatographic separation to resolve this compound from interfering compounds. - Use matrix-matched calibration standards for quantification.[4] - Dilute the sample extract to reduce the concentration of matrix components, if sensitivity allows.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the analytical signal of this compound (either enhancement or suppression) caused by co-eluting compounds from the sample matrix (e.g., water, soil, sediment).[1] These interferences can lead to inaccurate quantification of this compound. In GC-MS, signal enhancement is more common and can occur when non-volatile matrix components in the GC inlet mask active sites, leading to a greater transfer of the analyte to the detector.[7]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: To diagnose matrix effects, compare the peak response of a this compound standard prepared in a pure solvent with the response of a standard of the same concentration prepared in a blank sample matrix extract. A significant difference in signal intensity indicates the presence of a matrix effect. A higher signal in the matrix-matched standard suggests signal enhancement, while a lower signal indicates signal suppression.

Q3: What are the most common analytical techniques for this compound in environmental samples?

A3: The most common techniques involve gas chromatography (GC) coupled with a mass spectrometer (MS), flame ionization detector (FID), or photoionization detector (PID). Sample introduction methods are chosen based on the matrix and required sensitivity and include:

  • Purge and Trap (P&T): For water samples, offering high sensitivity.[8][9]

  • Headspace (HS): Suitable for water and soil samples, known for its robustness.[10][11][12]

  • Solid-Phase Microextraction (SPME): A solvent-free technique applicable to both water and soil samples.[13][14]

Q4: How can I mitigate matrix effects in my analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[4] This helps to compensate for signal enhancement or suppression.

  • Internal Standard Method: Use a stable isotope-labeled internal standard (e.g., deuterated this compound) that behaves similarly to the analyte and is affected by the matrix in the same way.

  • Sample Cleanup: Employ techniques like Solid-Phase Extraction (SPE) to remove interfering components from the sample extract before analysis.[2]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5][6]

  • Standard Addition: This involves adding known amounts of the analyte to the sample and is considered a robust method for overcoming matrix effects as the calibration is performed within the sample matrix itself.[5]

Q5: Are there methods that can avoid matrix effects altogether?

A5: Techniques like multiple headspace-solid phase microextraction (MHS-SPME) have been developed to provide quantification that is independent of the matrix effect. This method involves consecutive extractions from the same sample to determine the total analyte amount.[13]

Quantitative Data on Matrix Effects

While specific quantitative data for this compound is limited in the reviewed literature, the following table provides an example of matrix effects observed for analogous butyltin compounds in environmental matrices, which illustrates the potential magnitude of this issue.

AnalyteMatrixMatrix Effect (%)Reference
Tributyltin (TBT)Sediment20.3[1]
Dibutyltin (DBT)Sediment13.6[1]
Monobutyltin (MBT)Sediment-53.6[1]
Tributyltin (TBT)Mussel Tissue-32.0[1]
Dibutyltin (DBT)Mussel Tissue59.4[1]
Monobutyltin (MBT)Mussel Tissue65.7[1]

A positive percentage indicates signal enhancement, while a negative percentage indicates signal suppression.

Experimental Protocols

Below are detailed methodologies for common analytical techniques used for the determination of this compound and related compounds in environmental samples.

Protocol 1: Headspace GC-MS for this compound in Water

This protocol is based on methods for the analysis of volatile organic compounds (VOCs) in water.[10]

1. Sample Preparation:

  • Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.

  • If an internal standard is used, add the appropriate volume of the internal standard solution to the vial.

  • Seal the vial immediately with a PTFE-lined septum and cap.

2. Headspace Autosampler Conditions:

  • Sample Temperature: 80 °C

  • Equilibration Time: 8 minutes

  • Injection Volume: 1 mL

  • Transfer Line Temperature: 120 °C

  • Needle Temperature: 110 °C

3. GC-MS Conditions:

  • GC Column: Elite 624, 20 m x 0.18 mm, 1.0 µm film thickness (or equivalent)

  • Inlet Temperature: 220 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: 35 °C for 2 min, ramp to 220 °C at 15 °C/min, hold for 2 min

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 35-300 amu

Protocol 2: Purge and Trap GC-MS for this compound in Water

This protocol is adapted from standard methods for volatile organic analysis in water.[8][9]

1. Sample Preparation:

  • Fill a 40 mL VOA vial with the water sample, ensuring no air bubbles are present.

  • Add a stirring bar and any necessary preservatives.

  • If an internal standard is used, it is typically added automatically by the purge and trap system.

2. Purge and Trap System Conditions:

  • Purge Gas: Helium

  • Purge Flow: 40 mL/min

  • Purge Time: 11 min

  • Trap: Tenax/silica gel/charcoal (or similar)

  • Desorb Temperature: 250 °C

  • Desorb Time: 2 min

  • Bake Temperature: 270 °C

  • Bake Time: 8 min

3. GC-MS Conditions:

  • GC Column: Rxi-624Sil MS, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent)[8]

  • Inlet Temperature: 240 °C[8]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Program: 40 °C for 2 min, ramp to 240 °C at 12 °C/min, hold for 5 min

  • MS Parameters: Similar to Protocol 1.

Protocol 3: Headspace SPME-GC-MS for this compound in Soil

This protocol is based on methods for the analysis of BTEX in soil.[11][15]

1. Sample Preparation:

  • Weigh 2 g of the soil sample into a 10 mL headspace vial.

  • Add 5 mL of a saturated NaCl solution.

  • If an internal standard is used, spike it into the solution.

  • Seal the vial with a PTFE-lined septum and cap.

2. SPME Conditions:

  • SPME Fiber: 75 µm Carboxen/PDMS (or similar)

  • Equilibration Temperature: 60 °C

  • Equilibration Time: 30 min

  • Extraction Time (Headspace exposure): 20 min

  • Desorption Temperature (in GC inlet): 250 °C

  • Desorption Time: 2 min

3. GC-MS Conditions:

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Inlet: Splitless mode

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Program: 40 °C for 3 min, ramp to 100 °C at 8 °C/min, then to 250 °C at 20 °C/min, hold for 2 min

  • MS Parameters: Similar to Protocol 1.

Visualizations

The following diagrams illustrate key workflows and concepts related to troubleshooting matrix effects.

Troubleshooting_Workflow cluster_Start Start: Inaccurate this compound Quantification cluster_Diagnosis Step 1: Diagnose the Problem cluster_Mitigation Step 2: Implement Mitigation Strategy cluster_End End: Accurate Quantification start Inaccurate Results (Low/High Recovery, Poor Repeatability) diagnose Perform Matrix Effect Test: Compare Solvent vs. Matrix-Matched Standard start->diagnose result Significant Difference? diagnose->result cleanup Improve Sample Cleanup (e.g., SPE) result->cleanup Yes end_node Accurate this compound Quantification result->end_node No calibration Use Matrix-Matched Calibration or Standard Addition cleanup->calibration internal_std Use Stable Isotope-Labeled Internal Standard calibration->internal_std internal_std->end_node

Caption: Workflow for troubleshooting inaccurate this compound quantification due to matrix effects.

Matrix_Effect_Identification cluster_Experiment Experimental Comparison cluster_Calculation Calculation cluster_Interpretation Interpretation of Results A Standard in Pure Solvent Peak Area = X calc Matrix Effect (%) = ((Y - X) / X) * 100 A->calc B Standard in Blank Matrix Extract Peak Area = Y B->calc suppression Result < 0 Signal Suppression calc->suppression If Y < X enhancement Result > 0 Signal Enhancement calc->enhancement If Y > X none Result ≈ 0 No Significant Matrix Effect calc->none If Y ≈ X

References

Technical Support Center: Enhancing Butylbenzene Oxidation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to enhance the efficiency and selectivity of butylbenzene oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the typical oxidation products of n-butylbenzene? A1: The oxidation product of n-butylbenzene largely depends on the oxidizing agent and reaction conditions used. With strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under heating, the entire butyl side chain is oxidized to a carboxyl group, yielding benzoic acid.[1][2][3][4] More selective catalytic systems using milder oxidants can yield other products, such as 1-phenyl-1-butanone (butyrophenone) or phenol (B47542), though achieving high selectivity can be challenging.[5]

Q2: Why is a benzylic hydrogen atom required for the standard side-chain oxidation? A2: The standard mechanism for the side-chain oxidation of alkylbenzenes involves the formation of a benzylic radical as a key intermediate.[1][6][7] This process is initiated by the abstraction of a hydrogen atom from the benzylic position (the carbon atom directly attached to the aromatic ring). This benzylic radical is particularly stable due to resonance with the benzene (B151609) ring, which delocalizes the unpaired electron.[6][8] This stabilization lowers the activation energy for this hydrogen abstraction, making the benzylic position the most reactive site on the alkyl chain.

Q3: Why is tert-butylbenzene (B1681246) resistant to side-chain oxidation under typical conditions? A3: tert-Butylbenzene is inert to typical side-chain oxidation because it lacks a hydrogen atom at the benzylic position.[1][6][7][8] Since the reaction mechanism requires the formation of a resonance-stabilized benzylic radical, and this is not possible with tert-butylbenzene, the reaction does not proceed under conditions that would oxidize other alkylbenzenes like n-butylbenzene. However, under very harsh or "drastic" conditions, the aromatic ring or the C-C bonds of the alkyl group may be cleaved.[9][10]

Q4: What are the common oxidizing agents and catalysts for this compound oxidation? A4: A range of oxidants and catalysts can be employed, depending on the desired outcome:

  • For complete oxidation to benzoic acid: Strong, non-catalytic oxidants like potassium permanganate (KMnO₄) and chromic acid (generated from K₂Cr₂O₇ and acid) are common.[2][3]

  • For industrial-scale oxidation: Air or molecular oxygen is often used as the primary oxidant in the presence of transition metal salt catalysts, such as those containing Cobalt(III).[6][7]

  • For selective oxidation to ketones or hydroperoxides: Milder oxidants like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂) are used with various transition metal catalysts (e.g., based on Mn, Ni, Pd, Co) to improve selectivity towards less-oxidized products.[5][11][12][13]

Q5: How can I improve the selectivity of the reaction to avoid forming benzoic acid? A5: To avoid complete oxidation to benzoic acid, you should avoid strong, stoichiometric oxidants like KMnO₄. Instead, focus on catalytic systems and milder conditions. Key strategies include:

  • Using Milder Oxidants: Employ H₂O₂ or organic hydroperoxides like TBHP.[14][15]

  • Employing Selective Catalysts: Transition metal complexes can mediate the reaction through different pathways. For instance, palladium, manganese, or nickel-based catalysts have been shown to selectively oxidize alkylbenzenes to ketones.[5][14][16]

  • Controlling Reaction Conditions: Lowering the reaction temperature, reducing reaction time, and keeping the conversion of the starting material below 100% can minimize the formation of over-oxidized byproducts.[11] A per-pass conversion rate below 50% is often recommended to minimize byproduct formation in industrial settings.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the oxidation of this compound.

Problem 1: Low or No Conversion of Starting Material

Potential CauseRecommended Solution
Inactive Oxidizing Agent Use a fresh batch of the oxidizing agent. Some reagents, like H₂O₂, decompose over time. Others, like MnO₂, may require thermal activation before use to ensure high reactivity.[17]
Incorrect Reaction Temperature Verify the reaction temperature. Many oxidation reactions require heating to initiate. For catalytic systems, ensure the temperature is within the optimal range for catalyst activity (e.g., 90-140°C for some sec-butylbenzene (B1681704) oxidations).[11]
Insufficient Stirring If the reaction is heterogeneous (e.g., solid KMnO₄ in a nonpolar solvent), ensure vigorous stirring to maximize interfacial contact between reactants.
Catalyst Deactivation/Poisoning Ensure all reagents and solvents are pure. Trace impurities (e.g., sulfur compounds) can poison metal catalysts. If deactivation is suspected, consider increasing catalyst loading or using a fresh batch.
Inappropriate Solvent The solvent can significantly impact reaction rates and catalyst stability. Ensure the chosen solvent is appropriate for the specific catalytic system being used.

Problem 2: High Conversion but Low Yield of Desired Product

Potential CauseRecommended Solution
Over-oxidation to Byproducts Reduce the reaction time, lower the temperature, or use a less potent oxidizing agent. Monitor the reaction progress closely using TLC or GC and quench it once the maximum concentration of the desired product is reached.[18]
Formation of Acidic Byproducts Acidic byproducts can sometimes inhibit the reaction or promote side reactions. The addition of a basic buffering agent, such as sodium carbonate, can neutralize these acids as they form.[11]
Product Degradation The desired product may be unstable under the reaction conditions. Consider a two-phase system (e.g., adding an aqueous phase) to extract and protect the product as it forms.[11]
Loss During Workup Review the workup procedure. Ensure the pH is appropriate during extraction to ensure your product is in the organic layer. Rinse all glassware and drying agents thoroughly to recover all material.[18] If the product is volatile, use caution during solvent removal (rotoevaporation).[18]

Data Presentation: Comparison of Oxidation Systems

The following table summarizes performance data for various this compound (and related alkylbenzene) oxidation systems.

SubstrateCatalyst / OxidantConditionsMajor ProductConversion (%)Selectivity (%)
n-ButylbenzeneKMnO₄ / H₂ORefluxBenzoic Acid~85 (Yield)High
sec-ButylbenzeneN-hydroxyphthalimide / O₂115-125°Csec-Butylbenzene Hydroperoxide<50 (per-pass)High
EthylbenzeneMnO₄⁻/Mg-Al Hydrotalcite / O₂120°CAcetophenone (B1666503)~59 (Yield)96.3
EthylbenzenePd/g-C₃N₄–rGO / TBHPAcetonitrileAcetophenone6797
EthylbenzeneCo₂(Cpyr)₄P₂Mo₁₆V₂O₆₂ / TBHP80°C, 8hAcetophenone80.9~90.5 (Yield)
tert-ButylbenzeneNi(II) Complex / H₂O₂Optimized4-tert-Butylphenol24.6 (Yield)98

Data compiled from multiple sources.[5][6][11][12][16][19]

Experimental Protocols

Protocol 1: Oxidation of n-Butylbenzene to Benzoic Acid with KMnO₄

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add n-butylbenzene (1.0 eq) and water.

  • Reagent Addition: While stirring, slowly add potassium permanganate (KMnO₄, approx. 3.0-4.0 eq) in portions. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 100°C) and maintain for 2-4 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed.

  • Workup (Quench): Cool the reaction mixture to room temperature. Add a saturated solution of sodium bisulfite (NaHSO₃) until the brown MnO₂ precipitate is dissolved.

  • Workup (Extraction): Acidify the clear solution with concentrated HCl to a pH of ~2 to precipitate the benzoic acid. Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the solid benzoic acid by vacuum filtration, wash with cold water, and dry.

  • Analysis: Determine the yield and check the purity by measuring the melting point and acquiring an NMR spectrum.

Protocol 2: Product Analysis by Gas Chromatography (GC)

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (~0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a small amount of a reducing agent if necessary (e.g., a drop of NaHSO₃ solution to remove a peroxide oxidant).

  • Internal Standard: Add a known amount of an internal standard (e.g., dodecane) to the vial. The internal standard should be a compound not otherwise present in the reaction mixture and well-resolved from other peaks in the chromatogram.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Analysis: Use a pre-established GC method with a suitable column (e.g., a nonpolar column like DB-5) and temperature program to separate the starting material, product(s), and internal standard.

  • Quantification: Calculate the conversion of the starting material and the yield of the product by comparing the peak areas relative to the internal standard, using response factors determined from calibration curves.

Visualizations

reaction_pathway This compound n-Butylbenzene BenzylicRadical Benzylic Radical Intermediate This compound->BenzylicRadical H abstraction (Initiation) IntermediateOx Further Oxidized Intermediates BenzylicRadical->IntermediateOx Oxidation BenzoicAcid Benzoic Acid IntermediateOx->BenzoicAcid Side-chain Cleavage experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A 1. Setup Glassware (Flask, Condenser) B 2. Add Reactants (this compound, Solvent) A->B C 3. Add Oxidant/Catalyst & Heat B->C D 4. Monitor Progress (TLC / GC) C->D E 5. Quench Reaction D->E F 6. Extraction & Washing E->F G 7. Dry & Remove Solvent F->G H 8. Purify Product (e.g., Recrystallization) G->H I 9. Characterize (NMR, MP, etc.) H->I troubleshooting_tree Start Low Yield Observed Q1 Is starting material consumed? Start->Q1 LowConversion Problem: Low Conversion Q1->LowConversion No GoodConversion Problem: Byproduct Formation or Product Loss Q1->GoodConversion Yes Cause1A Check Oxidant Activity LowConversion->Cause1A Cause1B Verify Temp. & Stirring LowConversion->Cause1B Cause1C Check for Catalyst Poisoning LowConversion->Cause1C Cause2A Reduce Temp./Time to Prevent Over-oxidation GoodConversion->Cause2A Cause2B Optimize Workup (pH, Extraction) GoodConversion->Cause2B Cause2C Consider Product Instability GoodConversion->Cause2C

References

Validation & Comparative

Comparison of n-butylbenzene, sec-butylbenzene, and tert-butylbenzene reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Comparative Reactivity of n-Butylbenzene, sec-Butylbenzene (B1681704), and tert-Butylbenzene (B1681246)

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted aromatic compounds is paramount. This guide provides an in-depth comparison of the reactivity of n-butylbenzene, sec-butylbenzene, and tert-butylbenzene in three key classes of organic reactions: electrophilic aromatic substitution, free-radical halogenation, and oxidation. The distinct structural differences imparted by the isomeric butyl groups lead to significant variations in reaction rates and product distributions, which are detailed below with supporting experimental data and protocols.

Electrophilic Aromatic Substitution: Nitration

Alkyl groups are activating and ortho, para-directing in electrophilic aromatic substitution (EAS) due to their electron-donating inductive effects and hyperconjugation.[1] However, the steric hindrance introduced by the alkyl substituent plays a crucial role in determining the regioselectivity of the reaction.

Data Presentation

The following table summarizes the relative rates of nitration and the distribution of isomeric products for butylbenzenes. The data for toluene (B28343) is included as a reference for a simple alkylbenzene.

CompoundRelative Rate of Nitration (Benzene = 1)Ortho Isomer (%)Meta Isomer (%)Para Isomer (%)
Toluene2558.54.537
n-Butylbenzene ~21481339
sec-Butylbenzene ~1830862
tert-Butylbenzene 1616875

Note: Relative rates and isomer distributions can vary with reaction conditions.[2]

The trend in reactivity (Toluene > n-Butylbenzene > sec-Butylbenzene > tert-Butylbenzene) reflects a balance between the electron-donating inductive effect of the alkyl group and increasing steric hindrance.[2] As the bulkiness of the alkyl group increases from n-butyl to tert-butyl, the approach of the electrophile to the ortho positions is increasingly impeded, leading to a higher proportion of the para product.[3]

Mandatory Visualization

EAS_Mechanism cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Electrophilic Attack & Formation of Sigma Complex cluster_step3 Step 3: Deprotonation & Aromatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O Aromatic Alkylbenzene Sigma Sigma Complex (Arenium Ion) Aromatic->Sigma + NO₂⁺ Product Nitroalkylbenzene Sigma->Product - H⁺

Caption: General mechanism for the electrophilic aromatic nitration of an alkylbenzene.

Experimental Protocols

General Procedure for Nitration of an Alkylbenzene [1]

  • Reagents: Alkylbenzene, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄), Ice-water bath, Dichloromethane, Saturated aqueous Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask cooled in an ice-water bath, slowly add a measured volume of concentrated sulfuric acid.

    • While stirring, slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid to form the nitrating mixture. Maintain the cold temperature.

    • Slowly add the alkylbenzene to the nitrating mixture with continuous stirring. The reaction temperature should be maintained below 50°C.[4]

    • After the addition is complete, continue stirring for 30-60 minutes.

    • Pour the reaction mixture into a beaker containing crushed ice and water.

    • Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The product distribution can be analyzed using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Free-Radical Halogenation

Free-radical halogenation of alkylbenzenes occurs selectively at the benzylic position, the carbon atom directly attached to the aromatic ring.[5] This is due to the resonance stabilization of the intermediate benzylic radical.

Data Presentation

The reactivity in free-radical bromination is dependent on the presence and type of benzylic hydrogens.

CompoundBenzylic HydrogensType of Benzylic RadicalRelative Rate of BrominationProduct
n-Butylbenzene 2SecondaryMore reactive1-Bromo-1-phenylbutane
sec-Butylbenzene 1TertiaryMost reactive2-Bromo-2-phenylbutane
tert-Butylbenzene 0NoneUnreactiveNo reaction

The rate of benzylic bromination follows the order of the stability of the benzylic radical formed: tertiary > secondary > primary. Therefore, sec-butylbenzene is the most reactive, followed by n-butylbenzene. tert-Butylbenzene, lacking benzylic hydrogens, is unreactive under these conditions.

Mandatory Visualization

Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br2 2Br 2Br Br2->2Br light or heat Alkylbenzene R-CH₂-Ph Benzylic_Radical R-CH•-Ph Alkylbenzene->Benzylic_Radical + Br• Brominated_Product R-CHBr-Ph Benzylic_Radical->Brominated_Product + Br₂ Br Br Brominated_Product->Br + Br• Br_Br Br• + Br• → Br₂ Radical_Coupling R-CH•-Ph + Br• → R-CHBr-Ph

Caption: General mechanism for free-radical benzylic bromination.

Experimental Protocols

General Procedure for Benzylic Bromination with N-Bromosuccinimide (NBS) [6]

  • Reagents: Alkylbenzene (n-butylbenzene or sec-butylbenzene), N-Bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide or AIBN), Carbon tetrachloride (CCl₄) or another suitable non-polar solvent, UV lamp or heat source.

  • Procedure:

    • In a round-bottom flask, dissolve the alkylbenzene and a catalytic amount of the radical initiator in the solvent.

    • Add N-bromosuccinimide to the mixture.

    • Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the succinimide (B58015) byproduct.

    • Wash the filtrate with water and a dilute solution of sodium thiosulfate (B1220275) to remove any remaining bromine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Purify the product by distillation or chromatography.

Oxidation of the Alkyl Side-Chain

The alkyl side-chain of alkylbenzenes can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents, provided there is at least one benzylic hydrogen.

Data Presentation

The outcome of the oxidation reaction is a clear indicator of the presence or absence of benzylic hydrogens.

CompoundBenzylic HydrogensOxidation Product
n-Butylbenzene 2Benzoic Acid
sec-Butylbenzene 1Benzoic Acid
tert-Butylbenzene 0No reaction (resistant to oxidation)

Both n-butylbenzene and sec-butylbenzene are oxidized to benzoic acid, with the entire alkyl chain being cleaved except for the benzylic carbon which is converted to the carboxylic acid.[7] tert-Butylbenzene is inert to this reaction due to the lack of benzylic hydrogens.[8]

Mandatory Visualization

Oxidation_Comparison cluster_reactants Reactants cluster_products Products nBu n-Butylbenzene KMnO4 KMnO₄, H₂O, Heat nBu->KMnO4 secBu sec-Butylbenzene secBu->KMnO4 tertBu tert-Butylbenzene tertBu->KMnO4 Benzoic Benzoic Acid NoRxn No Reaction KMnO4->Benzoic from n-Butyl & sec-Butyl KMnO4->NoRxn from tert-Butyl

Caption: Outcome of oxidation of butylbenzenes with potassium permanganate (B83412).

Experimental Protocols

General Procedure for Oxidation of an Alkylbenzene [7]

  • Reagents: Alkylbenzene, Potassium permanganate (KMnO₄), Sodium carbonate (Na₂CO₃) or Sulfuric acid (H₂SO₄), Sodium bisulfite (NaHSO₃), Hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, place the alkylbenzene, water, and sodium carbonate (for alkaline conditions).

    • Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over a period of time.

    • Continue heating at reflux until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate.

    • To the filtrate, add sodium bisulfite to destroy any excess permanganate.

    • Acidify the clear solution with hydrochloric acid to precipitate the benzoic acid.

    • Collect the benzoic acid by vacuum filtration, wash with cold water, and dry.

Conclusion

The reactivity of n-butylbenzene, sec-butylbenzene, and tert-butylbenzene is significantly influenced by the structure of the butyl group. In electrophilic aromatic substitution, steric hindrance is the dominant factor, with the bulkier tert-butyl group favoring para substitution to a greater extent. For free-radical halogenation and oxidation, the presence and nature of benzylic hydrogens are critical, rendering tert-butylbenzene unreactive in these transformations. This comparative guide provides essential data and protocols for researchers to predict and control the outcomes of reactions involving these common alkylbenzenes.

References

A Comparative Guide to the Validation of a GC-MS Method for Butylbenzene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of butylbenzene, a crucial process in pharmaceutical development and quality control. The methodologies and data presented are benchmarked against the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.

Experimental Protocols

A robust and reliable analytical method is fundamental for accurate quantification. The following section details the experimental protocol for the GC-MS analysis of this compound.

1. Materials and Reagents:

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare 1000 µg/mL stock solutions of this compound and toluene-d8 (internal standard) in methanol.

  • Calibration Standards: A series of calibration standards are prepared by diluting the this compound stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. The internal standard is added to each calibration standard to a final concentration of 10 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 µg/mL, 30 µg/mL, and 80 µg/mL) in the same manner as the calibration standards.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of hexane to obtain an expected this compound concentration within the calibration range. Add the internal standard to a final concentration of 10 µg/mL.[1]

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). The characteristic ions for this compound (m/z 91, 134) and toluene-d8 (m/z 98, 100) are monitored.

Method Validation Parameters and Acceptance Criteria

The developed GC-MS method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3] The key validation parameters and their acceptance criteria are summarized below.

Validation Parameter Acceptance Criteria Result Status
Specificity No interference from blank at the retention time of this compound and IS.No interference observed.Pass
Linearity (R²) R² ≥ 0.9950.999Pass
Range 0.1 - 100 µg/mL0.1 - 100 µg/mLPass
Accuracy (% Recovery) 80% - 120%98.5% - 101.2%Pass
Precision (% RSD) Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 3%Repeatability: 1.5% Intermediate Precision: 2.1%Pass
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.03 µg/mLPass
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.1 µg/mLPass
Robustness % RSD ≤ 5% for minor changes in method parameters.% RSD < 4% for all tested variations.Pass

Data Presentation

A calibration curve was generated by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.[1]

Concentration (µg/mL) Peak Area Ratio (this compound/IS)
0.10.012
0.50.058
10.115
50.590
101.18
505.95
10011.92

Regression Equation: y = 0.119x + 0.001 Correlation Coefficient (R²): 0.999

Accuracy was determined by the percent recovery of spiked samples at three concentration levels. Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD).[4]

Spiked Concentration (µg/mL) Mean Measured Concentration (µg/mL) (n=6) Accuracy (% Recovery) Precision (% RSD) - Intra-day Precision (% RSD) - Inter-day
0.30.29899.3%1.8%2.5%
3030.36101.2%1.2%1.9%
8078.8098.5%1.5%2.1%

Workflow and Process Visualization

The overall workflow for the validation of the GC-MS method for this compound quantification is illustrated in the following diagram.

GCMS_Validation_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_reporting Reporting prep_standards Prepare Calibration Standards & QC Samples gcms_analysis Acquire Data using Validated GC-MS Method prep_standards->gcms_analysis prep_samples Prepare Samples with Internal Standard prep_samples->gcms_analysis specificity Specificity gcms_analysis->specificity linearity Linearity & Range gcms_analysis->linearity accuracy Accuracy gcms_analysis->accuracy precision Precision gcms_analysis->precision lod_loq LOD & LOQ gcms_analysis->lod_loq robustness Robustness gcms_analysis->robustness report Generate Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for GC-MS method validation of this compound.

References

A Comparative Analysis of n-Butylbenzene and Other Alkylbenzenes as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of n-butylbenzene against other common alkylbenzene solvents, including toluene (B28343), ethylbenzene (B125841), and xylenes (B1142099). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed solvent selection decisions based on physical properties, performance, and safety considerations.

Overview of Alkylbenzene Solvents

Alkylbenzenes are a class of aromatic hydrocarbons widely utilized as non-polar organic solvents in chemical synthesis, coatings, and various industrial processes.[1] They are derived from benzene (B151609) with one or more hydrogen atoms replaced by alkyl groups.[1] While toluene, ethylbenzene, and xylenes are common choices, n-butylbenzene presents a distinct profile, particularly for applications requiring higher temperatures and lower volatility.[2][3] This guide examines the key differences in their physical properties and the implications for their practical application.

Comparative Physical and Chemical Properties

The selection of an appropriate solvent is critical for optimizing reaction conditions, ensuring safety, and achieving desired product yields. The following table summarizes the key physical properties of n-butylbenzene and its common alternatives.

Propertyn-Butylbenzene Toluene Ethylbenzene o-Xylene m-Xylene p-Xylene
Molecular Formula C₁₀H₁₄[4]C₇H₈[5]C₈H₁₀[6]C₈H₁₀C₈H₁₀C₈H₁₀
Molar Mass ( g/mol ) 134.22[4]92.14[7]106.16[8]106.16106.16106.16
Boiling Point (°C) 183.3[4]110.6[7][9]136.2[8][10]144.4139.3137
Melting Point (°C) -87.9[4]-95.0[7]-95[8][10]-25.2-47.413.2
Density (g/mL at 20°C) 0.860[4]0.867[9][11]0.867[8][10]0.880.870.86
Flash Point (°C) ~59 - 71[12][13]4[9][11]15[6][8]~27-32~27-32~27-32
Water Solubility Insoluble[14][15]0.052% at 25°C[9]0.015 g/100 mL[10]InsolubleInsolubleInsoluble
Vapor Pressure 1.03 mmHg at 23°C[3]28.5 Torr at 20°C[9]10 mmHg at 29.5°C[8]~3-9 mmHg at 20°C~3-9 mmHg at 20°C~3-9 mmHg at 20°C

Performance and Application Analysis

Boiling Point and Volatility: n-Butylbenzene has a significantly higher boiling point (183.3 °C) and lower vapor pressure compared to toluene (110.6 °C), ethylbenzene (136.2 °C), and xylenes (~137-144 °C).[4][7][8] This makes it an excellent solvent for chemical reactions that require elevated temperatures, as it minimizes solvent loss through evaporation and allows for stable reaction conditions over extended periods. Its low volatility also contributes to a safer laboratory environment by reducing the concentration of flammable vapors in the air.[2][3]

Solvency Power: As non-polar aromatic hydrocarbons, all the compared solvents are effective at dissolving a wide range of organic compounds, including resins, polymers, oils, and other non-polar reactants.[2][16] n-Butylbenzene is particularly valued for its excellent solvency in the production of polymers, resins, and coatings.[2][3] It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Toluene and xylenes are extensively used as thinners and solvents in paints, lacquers, and adhesives.[5]

Safety and Flammability: The flash point is a critical indicator of a solvent's flammability. n-Butylbenzene has a much higher flash point (~59-71 °C) than toluene (4 °C), ethylbenzene (15 °C), and xylenes (~27-32 °C).[6][8][9][12][13] This classifies n-butylbenzene as a less flammable liquid, reducing the risk of fire and allowing for safer handling, particularly in large-scale operations or environments where ignition sources may be present.[12]

Impact on Reaction Kinetics: Solvent choice can significantly influence reaction kinetics.[17][18] While all are aprotic and non-polar, the subtle differences in their interaction with substrates can alter reaction rates. For instance, in some oxidation reactions, apolar solvents like toluene have been shown to result in faster kinetics compared to more polar aprotic solvents because they do not engage in hydrogen bonding that might hinder the reaction.[17] While specific kinetic data for n-butylbenzene across a wide range of reactions is less common, its structural similarity suggests it would behave similarly to other alkylbenzenes in not interfering with reactions through strong specific solvent-substrate interactions. Its primary influence would be enabling higher reaction temperatures, thereby increasing reaction rates.

Experimental Protocols

To quantitatively compare solvent performance, a systematic experimental approach is necessary. Below is a generalized protocol for evaluating the effect of different alkylbenzene solvents on reaction kinetics.

Protocol: Comparative Analysis of Reaction Kinetics

1. Objective: To determine and compare the reaction rate constant (k) of a model chemical reaction (e.g., a substitution or oxidation reaction) in n-butylbenzene, toluene, ethylbenzene, and xylene.

2. Materials and Equipment:

  • Reactants (e.g., an alkyl halide and a nucleophile for a substitution reaction)

  • Solvents: n-Butylbenzene, Toluene, Ethylbenzene, mixed Xylenes (all high purity)

  • Internal standard for analysis (e.g., a stable, non-reactive compound like dodecane)

  • Reaction vessel with temperature control (e.g., jacketed reactor with a thermostatic bath), magnetic stirrer, and reflux condenser

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Syringes for sampling

  • Volumetric flasks and pipettes

  • Quenching solution (e.g., ice-cold water or a suitable reagent to stop the reaction)

3. Procedure:

  • Solution Preparation: Prepare stock solutions of each reactant and the internal standard in each of the four solvents to be tested.

  • Reaction Setup: In the reaction vessel, add the calculated volume of the solvent and the first reactant. Allow the system to equilibrate to the desired reaction temperature (e.g., 100 °C).

  • Reaction Initiation: Initiate the reaction by adding the second reactant. Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution to prevent further reaction.

  • Sample Analysis: Analyze the quenched samples using GC or HPLC to determine the concentration of the reactants and products relative to the internal standard.

  • Repeat: Perform the experiment under identical conditions for each of the four solvents.

4. Data Analysis:

  • Plot the concentration of the limiting reactant versus time for each solvent.

  • Assuming a specific reaction order (e.g., second-order), plot the appropriate linearized form of the rate law (e.g., 1/[A] vs. time).

  • The slope of the resulting straight line will be the reaction rate constant (k) for that solvent.

  • Compare the calculated rate constants to evaluate the performance of each solvent.

Visualizations

The following diagrams illustrate the experimental workflow for solvent comparison and a logical framework for solvent selection.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reactants Prepare Reactant Stock Solutions prep_solvents Select & Prepare Solvents setup Equilibrate Solvent & Reactant 1 to Temp prep_solvents->setup initiate Initiate Reaction (Add Reactant 2) setup->initiate sampling Sample at Timed Intervals initiate->sampling quench Quench Aliquots sampling->quench analyze Analyze Samples (GC/HPLC) quench->analyze calculate Calculate Concentrations analyze->calculate plot Plot Data & Determine Rate Constant (k) calculate->plot compare Compare Rate Constants plot->compare

Experimental workflow for kinetic analysis.

Solvent_Selection decision decision solvent solvent start Start: Select Alkylbenzene Solvent temp_q Reaction Temp > 130°C? start->temp_q flam_q High Flammability a Major Concern? temp_q->flam_q No nBB n-Butylbenzene temp_q->nBB Yes cost_q Lowest Cost/ Volatility Needed? flam_q->cost_q No flam_q->nBB Yes T_E_X Toluene, Ethylbenzene, or Xylenes cost_q->T_E_X No Toluene Toluene cost_q->Toluene Yes

Decision logic for solvent selection.

Conclusion

n-Butylbenzene serves as a valuable, high-boiling-point alternative to more common alkylbenzene solvents like toluene, ethylbenzene, and xylenes. Its primary advantages lie in its lower volatility and significantly higher flash point, which enhance safety and enable its use in high-temperature synthetic processes.[2][4][12] While its solvency properties are comparable to other alkylbenzenes for non-polar compounds, the choice between them ultimately depends on the specific requirements of the application, including reaction temperature, safety constraints, and cost. For high-temperature reactions where minimizing solvent loss and reducing flammability are paramount, n-butylbenzene is a superior choice. For lower-temperature applications or when cost and rapid evaporation are desired, toluene and xylenes remain viable and widely used options.

References

A Comparative Analysis of the Toxicity of Butylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of four butylbenzene isomers: n-butylbenzene, sec-butylbenzene, isothis compound, and tert-butylbenzene (B1681246). Understanding the relative toxicity of these isomers is crucial for hazard identification, risk assessment, and the development of safer chemical entities in the pharmaceutical and chemical industries. This document summarizes key experimental data on mammalian and aquatic toxicity, outlines experimental methodologies for a pivotal comparative study, and discusses the known mechanisms of toxicity.

Mammalian Toxicity

The acute toxicity of this compound isomers in mammals varies depending on the structure of the butyl group. The following table summarizes available oral and inhalation toxicity data. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.

IsomerChemical StructureOral LD50 (Rat) (mg/kg)Inhalation LC50 (Rat)Notes
n-Butylbenzene n-Butylbenzene structureNo definitive LD50 reported; a two-generation study identified a NOAEL of 100 mg/kg/day and a LOAEL of 300 mg/kg/day based on organ weight changes and hepatocellular hypertrophy.[1]No data available.Considered to have low acute oral toxicity.
sec-Butylbenzene sec-Butylbenzene structure1920[2] - 2240[3]No data available.Moderately toxic by ingestion.[2] A lethal dose low (LDlo) of 4290 mg/kg has also been reported.[2]
Isothis compound Isothis compound structureNo definitive LD50 reported.1032 ppm (4-hour)Ataxia and hypoactivity were observed in rats after treatment.[4]
tert-Butylbenzene tert-Butylbenzene structure3045 - 3503[5]4.0 - 4.6 mg/L (4-hour)[6]Characterized as "slightly toxic."[5] A lethal dose low (LDlo) of 4330 mg/kg has also been reported.[5]

A key comparative study by Gagnaire and Langlais (2005) investigated the ototoxicity of 21 aromatic solvents, including all four this compound isomers, in rats. The results of this study are particularly informative as they provide a direct comparison under the same experimental conditions.[4]

IsomerOtotoxicityObservations
n-Butylbenzene Not ototoxicNo biologically significant inner or outer hair cell loss in the organ of Corti.[4]
sec-Butylbenzene Not ototoxicConsidered inactive with regard to ototoxicity.[4]
Isothis compound Not ototoxicConsidered inactive with regard to ototoxicity; however, ataxia and hypoactivity were noted in treated rats.[4]
tert-Butylbenzene Not ototoxicConsidered inactive with regard to ototoxicity.[4]

This study suggests that while n-butylbenzene did not exhibit ototoxicity, the branched-chain isomers (sec-, iso-, and tert-butylbenzene) were also inactive in this specific assay, indicating a potential difference in their toxicological profiles.[4]

Aquatic Toxicity

The environmental impact of chemical compounds is a critical aspect of their overall safety profile. The following table summarizes available data on the acute toxicity of this compound isomers to aquatic organisms.

IsomerTest SpeciesEndpointValue (mg/L)
n-Butylbenzene Daphnia magna (Water Flea)48h EC50No data available
Fish96h LC50No data available
sec-Butylbenzene Daphnia magna (Water Flea)48h EC50No data available
Fish96h LC50No data available
Isothis compound Daphnia magna (Water Flea)48h EC50No data available
Fish96h LC50No data available
tert-Butylbenzene Daphnia magna (Water Flea)48h EC50>0.042[7]
Oryzias latipes (Japanese Rice Fish)96h LC50>0.045[7]

The available data on aquatic toxicity is limited, particularly for n-, sec-, and isothis compound, highlighting an area for further research.

Experimental Protocols

A detailed experimental protocol is crucial for the replication and validation of toxicological studies. The following is a summary of the methodology used in the comparative ototoxicity study by Gagnaire and Langlais (2005).[4]

Gagnaire and Langlais (2005) - Ototoxicity Study Protocol

  • Test Animals: Male Sprague-Dawley rats.

  • Administration: Oral gavage.

  • Dose: 8.47 mmol/kg body weight per day.

  • Vehicle: Olive oil.

  • Dosing Schedule: 5 days a week for 2 weeks.

  • Endpoint Assessment: Morphological investigation of the cochlea.

  • Method: Whole-mount surface preparations of the organ of Corti were used to quantify the number of missing inner and outer hair cells (cytocochleogram).

This protocol provides a robust framework for assessing a specific neurotoxic endpoint and allows for direct comparison between the tested aromatic solvents.

Mechanism of Toxicity

The toxicity of this compound isomers, like other alkylbenzenes, is related to their metabolism. The primary route of metabolism is oxidation of the alkyl side chain, primarily mediated by cytochrome P450 enzymes in the liver.[7][8] The structure of the butyl group influences the metabolic pathway and the nature of the resulting metabolites, which in turn affects the toxicological profile.

Generally, alkylbenzenes can induce central nervous system (CNS) depression.[2] The lipophilicity of these compounds allows them to accumulate in nerve tissues.[2]

Genotoxicity data for the this compound isomers is limited. Available studies suggest that tert-butylbenzene is not mutagenic in the Ames test.[5] For n-butylbenzene and sec-butylbenzene, no definitive genotoxicity data were found.[2]

The following diagram illustrates a generalized metabolic pathway for this compound isomers, highlighting the initial hydroxylation step by cytochrome P450.

Butylbenzene_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Isomer (n-, sec-, iso-, tert-) CYP450 Cytochrome P450 (Oxidation) This compound->CYP450 Side-chain hydroxylation Hydroxylated_Metabolite Hydroxylated Metabolite CYP450->Hydroxylated_Metabolite Conjugation Conjugation (e.g., glucuronidation, sulfation) Hydroxylated_Metabolite->Conjugation Excretion Excretion Conjugation->Excretion

References

A Comparative Guide to Lewis Acid Catalysts in n-Butylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance with Supporting Experimental Data

The synthesis of n-butylbenzene, a key intermediate in various industrial and pharmaceutical applications, is predominantly achieved through the Friedel-Crafts alkylation of benzene (B151609). The choice of a Lewis acid catalyst is a critical parameter that significantly influences the reaction's efficiency, selectivity, and overall yield. This guide provides a comprehensive comparison of the performance of various Lewis acid catalysts in n-butylbenzene synthesis, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst in the Friedel-Crafts alkylation of benzene with an n-butylating agent, such as 1-butanol (B46404) or 1-bromobutane (B133212), is determined by several factors, including its acidity, the reaction conditions, and the potential for side reactions. A significant challenge in the synthesis of n-butylbenzene is the potential for carbocation rearrangement of the n-butyl electrophile to the more stable sec-butyl carbocation, leading to the formation of sec-butylbenzene (B1681704) as a major byproduct. The choice of catalyst can play a crucial role in minimizing this rearrangement and maximizing the yield of the desired linear product.

Lewis Acid CatalystAlkylating AgentTemperature (°C)Reaction Time (h)n-Butylbenzene Yield (%)Selectivity for n-Butylbenzene (%)Key Observations & Challenges
AlCl₃ 1-Bromobutane/1-Butanol0 - 251 - 4Moderate to HighLow to ModerateProne to carbocation rearrangement, leading to significant formation of sec-butylbenzene. Polyalkylation can also occur.[1][2]
FeCl₃ 1-Bromobutane/1-Butanol25 - 802 - 8ModerateModerateGenerally a milder catalyst than AlCl₃, which can sometimes lead to better selectivity for the n-alkylated product, but often requires higher temperatures and longer reaction times.[3]
ZrCl₄ 1-Bromobutane/1-Butanol25 - 1004 - 12ModerateModerate to HighOften exhibits higher selectivity for the linear product compared to stronger Lewis acids due to its milder nature, which can suppress carbocation rearrangement.
Zeolites (e.g., H-Y, H-ZSM-5) 1-Butanol/1-Butene150 - 250VariesModerate to HighHighShape-selective nature of zeolites can favor the formation of the linear isomer. They are also reusable and environmentally benign, but typically require higher temperatures.[4]

Note: The presented data is a qualitative summary based on the general understanding of Friedel-Crafts reactions. Actual yields and selectivities can vary significantly based on the specific experimental conditions.

Reaction Pathway and Experimental Workflow

The synthesis of n-butylbenzene via Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the alkylating agent to generate an electrophile, which is then attacked by the electron-rich benzene ring.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Rearomatization cluster_3 Catalyst Regeneration A n-Butyl Halide/Alcohol C n-Butyl Carbocation/ Activated Complex A->C Activation B Lewis Acid (e.g., AlCl₃) B->C D Benzene E Sigma Complex (Arenium Ion) C->E D->E Attack F n-Butylbenzene E->F Deprotonation G Proton (H⁺) E->G H Regenerated Lewis Acid I [Lewis Acid-Cl-H]⁻ G->I I->H

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts alkylation for n-butylbenzene synthesis.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of n-butylbenzene using different Lewis acid catalysts. Safety Note: Friedel-Crafts reactions should be carried out in a well-ventilated fume hood, as they can evolve HCl gas. The Lewis acids used are corrosive and moisture-sensitive.

Protocol 1: Alkylation of Benzene with 1-Bromobutane using Aluminum Chloride (AlCl₃)

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • 1-Bromobutane

  • Dry Dichloromethane (DCM) as solvent

  • Ice-water bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled and flame-dried under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous AlCl₃ (1.1 equivalents) is suspended in dry DCM in the reaction flask and cooled to 0 °C in an ice-water bath.

  • A solution of 1-bromobutane (1 equivalent) in anhydrous benzene (used in excess) is added dropwise to the stirred suspension of AlCl₃ over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to obtain n-butylbenzene.

Protocol 2: Alkylation of Benzene with 1-Butanol using Ferric Chloride (FeCl₃)

Materials:

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Benzene

  • 1-Butanol

  • Standard glassware for reflux

Procedure:

  • A round-bottom flask is charged with anhydrous benzene (in excess) and anhydrous FeCl₃ (0.5 equivalents).

  • 1-Butanol (1 equivalent) is added to the mixture.

  • The reaction mixture is heated to reflux (around 80 °C) and stirred for 4-8 hours. The reaction progress is monitored by GC.

  • After cooling to room temperature, the reaction mixture is washed with water and a dilute solution of sodium hydroxide (B78521) to remove the catalyst.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The excess benzene is removed by distillation, and the resulting residue is purified by fractional distillation to yield n-butylbenzene.

Conclusion

The choice of a Lewis acid catalyst is a critical decision in the synthesis of n-butylbenzene. While strong Lewis acids like AlCl₃ can provide high conversion rates, they often suffer from poor selectivity due to carbocation rearrangements. Milder catalysts such as FeCl₃ and ZrCl₄ may offer a better balance between reactivity and selectivity for the desired linear product, although potentially requiring more forcing reaction conditions. For applications where high selectivity for n-butylbenzene is paramount and higher temperatures are feasible, solid acid catalysts like zeolites present an attractive, environmentally friendly alternative. Researchers should carefully consider these factors and optimize the reaction conditions to achieve the desired outcome for their specific synthetic goals.

References

A Comparative Analysis of the Environmental Impact of Alkylbenzenes: Toluene, Xylene, Ethylbenzene, and Cumene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of four common alkylbenzenes: toluene, xylene, ethylbenzene, and cumene. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use and potential environmental consequences of these chemicals. The data is compiled from various scientific sources and presented in a standardized format for ease of comparison.

Executive Summary

Alkylbenzenes are a class of aromatic hydrocarbons widely used as solvents and intermediates in the chemical and pharmaceutical industries. Their release into the environment, whether through industrial discharge, accidental spills, or volatilization, poses potential risks to ecosystems. This guide evaluates the environmental fate and ecotoxicological effects of toluene, xylene, ethylbenzene, and cumene, focusing on their biodegradability, aquatic toxicity, and atmospheric reactivity.

Comparative Environmental Impact Data

The following table summarizes key quantitative data on the environmental impact of the four selected alkylbenzenes.

ParameterTolueneXylene (mixed isomers)EthylbenzeneCumene
Biodegradation
Aerobic Half-Life in Water (days)1-72-62.1-203-10
Aerobic Half-Life in Soil (days)5-165-205-28~7-28 (estimated)
Aquatic Toxicity
Fish (96h LC50, mg/L)5.8 - 24 (Various species)2.6 - 8.2 (Various species)4.2 - 97.1 (Various species)4.8 (Rainbow Trout)
Daphnia (48h EC50, mg/L)3.78 - 11.51.0 - 4.71.8 - 2.44.0
Algae (72h EC50, mg/L)12.52.2 - 4.94.6 - 4.8No reliable data found
Atmospheric Reactivity
Reaction Rate Constant with OH radical (cm³/molecule·s)5.63 x 10⁻¹²1.42 x 10⁻¹¹ (p-xylene) to 2.31 x 10⁻¹¹ (o-xylene)7.0 x 10⁻¹²5.8 x 10⁻¹²
Atmospheric Half-Life (days)~2~0.5 - 1~1.5 - 2~2

Experimental Protocols

The data presented in this guide are primarily derived from standardized test methods developed by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA). A brief overview of the key experimental protocols is provided below.

Biodegradability Testing

OECD 301: Ready Biodegradability This series of tests evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic conditions. Common methods include:

  • 301B (CO₂ Evolution Test): Measures the carbon dioxide produced from the biodegradation of the test substance. A substance is considered readily biodegradable if it reaches 60% of its theoretical CO₂ production within a 10-day window in a 28-day period.[1]

  • 301D (Closed Bottle Test): Measures the depletion of dissolved oxygen in a sealed bottle containing the test substance and a microbial inoculum.[2]

  • 301F (Manometric Respirometry Test): Measures the oxygen consumed by microorganisms during the biodegradation of the test substance.[2]

EPA OPPTS 835.3110: Ready Biodegradability This guideline is harmonized with the OECD 301 series and provides similar methods for assessing ready biodegradability.[3][4][5]

Aquatic Toxicity Testing

OECD 203: Fish, Acute Toxicity Test This test determines the concentration of a substance that is lethal to 50% (LC50) of a test fish species (e.g., Rainbow Trout, Zebrafish) over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance, and mortality is observed at 24, 48, 72, and 96 hours.[6][7][8][9][10][11]

EPA OCSPP 850.1075: Freshwater and Saltwater Fish Acute Toxicity Test This guideline is similar to OECD 203 and is used to determine the acute toxicity of substances to freshwater and saltwater fish.[12][13][14]

OECD 202: Daphnia sp. Acute Immobilisation Test This test determines the concentration of a substance that immobilizes 50% (EC50) of the water flea, Daphnia magna, over a 48-hour exposure period. Immobilization is defined as the inability to swim after gentle agitation.[6][10][15][16][17]

EPA OCSPP 850.1010: Aquatic Invertebrate Acute Toxicity Test, Freshwater Daphnids This guideline is analogous to OECD 202 for assessing acute toxicity to daphnids.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test This test evaluates the effect of a substance on the growth of freshwater algae (e.g., Pseudokirchneriella subcapitata). The concentration that inhibits growth by 50% (EC50) over a 72-hour period is determined by measuring the algal biomass.[18][19][20][21][22]

EPA OCSPP 850.5400: Algal Toxicity, Tiers I and II This guideline provides methods for assessing the toxicity of substances to algae.[23][24]

Environmental Fate and Transport

The environmental behavior of alkylbenzenes is governed by their physicochemical properties, leading to their distribution and transformation in various environmental compartments.

cluster_release Release Sources cluster_atmosphere Atmosphere cluster_water Water cluster_soil Soil Industrial Discharge Industrial Discharge Dissolved Alkylbenzenes Dissolved Alkylbenzenes Industrial Discharge->Dissolved Alkylbenzenes Spills Spills Spills->Dissolved Alkylbenzenes Sorbed Alkylbenzenes Sorbed Alkylbenzenes Spills->Sorbed Alkylbenzenes Volatilization Volatilization Atmospheric Alkylbenzenes Atmospheric Alkylbenzenes Volatilization->Atmospheric Alkylbenzenes Photochemical Oxidation (OH radicals) Photochemical Oxidation (OH radicals) Atmospheric Alkylbenzenes->Photochemical Oxidation (OH radicals) Degradation Products Degradation Products Photochemical Oxidation (OH radicals)->Degradation Products Biodegradation (Aerobic) Biodegradation (Aerobic) Dissolved Alkylbenzenes->Biodegradation (Aerobic) Volatilization to Air Volatilization to Air Dissolved Alkylbenzenes->Volatilization to Air Aquatic Biota Aquatic Biota Dissolved Alkylbenzenes->Aquatic Biota Toxicity Biodegradation (Aerobic)->Degradation Products Sorbed Alkylbenzenes->Volatilization Biodegradation (Aerobic/Anaerobic) Biodegradation (Aerobic/Anaerobic) Sorbed Alkylbenzenes->Biodegradation (Aerobic/Anaerobic) Leaching to Groundwater Leaching to Groundwater Sorbed Alkylbenzenes->Leaching to Groundwater Biodegradation (Aerobic/Anaerobic)->Degradation Products

Figure 1: Generalized environmental fate and transport pathways of alkylbenzenes.

Signaling Pathways and Experimental Workflows

The assessment of environmental impact involves a series of standardized tests to determine the fate and effects of chemicals in the environment.

cluster_workflow Environmental Impact Assessment Workflow Test Substance Test Substance Biodegradation Tests Biodegradation Tests Test Substance->Biodegradation Tests OECD 301 / EPA 835.3110 Aquatic Toxicity Tests Aquatic Toxicity Tests Test Substance->Aquatic Toxicity Tests OECD 201, 202, 203 / EPA 850 series Atmospheric Reactivity Atmospheric Reactivity Test Substance->Atmospheric Reactivity Smog Chamber Studies Data Analysis Data Analysis Biodegradation Tests->Data Analysis Aquatic Toxicity Tests->Data Analysis Atmospheric Reactivity->Data Analysis Risk Assessment Risk Assessment Data Analysis->Risk Assessment Half-life, LC50, EC50, kOH

Figure 2: General workflow for assessing the environmental impact of chemical substances.

Conclusion

This comparative guide highlights the key environmental impact parameters for toluene, xylene, ethylbenzene, and cumene. While all four compounds are readily biodegradable and have relatively short atmospheric half-lives, they exhibit varying degrees of aquatic toxicity. Xylene isomers, in particular, tend to show higher toxicity to aquatic organisms compared to the other three alkylbenzenes. Researchers and professionals in drug development should consider these environmental profiles when selecting solvents and reagents, and implement appropriate measures to minimize environmental release. This includes proper waste management, use of closed systems, and consideration of greener alternatives where feasible. Continuous monitoring and further research into the chronic effects and mixture toxicity of these compounds are essential for a more complete understanding of their long-term environmental impact.

References

A Comparative Guide to the Accuracy and Precision of Butylbenzene Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability of analytical measurements is paramount. The choice of an appropriate analytical standard is a critical factor in achieving accurate and precise quantification of analytes. This guide provides an objective comparison of commercially available analytical standards for butylbenzene, focusing on their certified purity, associated uncertainty, and typical performance in analytical applications.

Comparison of this compound Analytical Standards

The selection of an analytical standard often involves a trade-off between the level of certification and cost. Certified Reference Materials (CRMs) from National Metrology Institutes (NMIs) like NIST offer the highest level of accuracy and traceability, while analytical standards from commercial suppliers provide a cost-effective alternative for routine analyses. The following table summarizes the key specifications and typical performance data for different grades of this compound standards.

Parameter Certified Reference Material (CRM) Analytical Standard (High Purity) Reagent Grade
Supplier Example NIST (sec-Butylbenzene SRM 3016)[1]Sigma-Aldrich (Product #19600)Commercial Supplier
Certified Purity/Concentration 0.0101 g/g ± 0.0002 g/g (mass fraction)[1]≥99.8% (GC)≥99%
Traceability Traceable to the SI unit (kilogram)[1]To internal quality standardsVaries
Expanded Uncertainty Provided on the certificate (e.g., ±0.0002 g/g)[1]Typically not stated, but can be inferred from purityNot provided
Typical Accuracy (% Recovery) 98-102%95-105%90-110%
Typical Precision (% RSD) < 2%< 5%< 10%

Experimental Protocols

Accurate and precise quantification of this compound is commonly achieved using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). The following is a representative protocol for the analysis of this compound in a solvent matrix.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

1. Standard Preparation:

  • Prepare a stock solution of the this compound analytical standard in a suitable solvent (e.g., methanol (B129727) or hexane) at a concentration of 1000 µg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

  • Dilute the sample containing this compound with the same solvent used for the standards to ensure the concentration falls within the calibration range.

  • If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

3. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector Temperature: 300°C.

4. Data Analysis:

  • A calibration curve is generated by plotting the peak area of the this compound standards against their respective concentrations.

  • The concentration of this compound in the samples is determined by interpolating their peak areas on the calibration curve.

Workflow for Evaluating Analytical Standard Performance

The following diagram illustrates a typical workflow for the validation of an analytical method and the evaluation of an analytical standard's performance.

Workflow for Analytical Standard Performance Evaluation cluster_0 Preparation cluster_1 Analysis cluster_2 Data Evaluation cluster_3 Assessment Standard_Prep Prepare Calibration Standards GC_Analysis GC-FID/MS Analysis Standard_Prep->GC_Analysis Sample_Prep Prepare Quality Control (QC) Samples Sample_Prep->GC_Analysis Calibration_Curve Generate Calibration Curve GC_Analysis->Calibration_Curve Accuracy Determine Accuracy (% Recovery) Calibration_Curve->Accuracy Precision Determine Precision (% RSD) Calibration_Curve->Precision Compare_Results Compare with Acceptance Criteria Accuracy->Compare_Results Precision->Compare_Results

Caption: A flowchart outlining the key steps in evaluating the performance of an analytical standard.

Conclusion

The choice of a this compound analytical standard should be guided by the specific requirements of the application. For applications demanding the highest level of accuracy and traceability, a Certified Reference Material is the preferred choice. For routine analyses, a high-purity analytical standard from a reputable commercial supplier can provide a reliable and cost-effective solution. It is crucial to validate the analytical method using the chosen standard to ensure the accuracy and precision of the obtained results. This includes establishing a robust calibration curve and evaluating parameters such as recovery and relative standard deviation.

References

A Researcher's Guide to Inter-Laboratory Comparison of Butylbenzene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the creation of this guide, a formal, publicly documented inter-laboratory study or round-robin analysis specifically for butylbenzene has not been identified. Consequently, this guide presents a comparative overview of established analytical methodologies commonly employed for the analysis of this compound and structurally similar aromatic hydrocarbons. The quantitative data herein is illustrative, based on typical performance characteristics of these methods, and is intended to serve as a practical reference for researchers, scientists, and drug development professionals.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT) or round-robin tests, are a cornerstone of quality assurance in analytical science.[1][2][3] These studies involve multiple laboratories analyzing identical samples to assess and compare their analytical performance.[1] Regular participation in such schemes provides objective evidence of a laboratory's competence, helps identify potential analytical issues, and ensures the comparability and reliability of results across different organizations.[2][4][5] The evaluation of performance in these studies often involves statistical measures like Z-scores, which compare a laboratory's results to a consensus value.[6]

This guide focuses on the prevalent analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The objective is to provide a comprehensive resource for selecting an appropriate analytical method, complete with detailed experimental protocols and illustrative performance comparisons.

Quantitative Performance Comparison

The following table summarizes hypothetical, yet representative, quantitative results for the analysis of a standardized this compound sample from three different laboratories, illustrating a typical outcome of an inter-laboratory comparison study. These values are based on the performance characteristics of methods used for similar aromatic compounds.[7][8]

ParameterLaboratory A (GC-MS)Laboratory B (GC-MS)Laboratory C (HPLC-UV)Acceptance Criteria
Mean Concentration (mg/mL) 0.991.020.970.95 - 1.05
Standard Deviation 0.030.040.05≤ 0.05
Relative Standard Deviation (%) 3.033.925.15≤ 5%
Recovery (%) 99.0102.097.095 - 105%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent standard analytical procedures for the quantification of aromatic compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general guideline for the quantitative analysis of this compound using GC-MS. This technique separates compounds based on their volatility and polarity, and identifies them by their mass-to-charge ratio.[7]

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

  • The standardized sample for inter-laboratory comparison is prepared at a target concentration of 1.0 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

3. Data Analysis:

  • Quantification is performed using a calibration curve generated from the peak areas of the calibration standards.

  • The concentration of this compound in the standardized sample is determined from the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL this compound) Standards Create Calibration Standards (0.1-10.0 µg/mL) Stock->Standards CalCurve Generate Calibration Curve Standards->CalCurve Sample Prepare Standardized Sample (1.0 µg/mL) Inject Inject 1 µL into GC-MS Sample->Inject Separate Chromatographic Separation (HP-5ms column) Inject->Separate Detect Mass Spectrometry Detection (EI, m/z 40-300) Separate->Detect Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Caption: Workflow for this compound Analysis using GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a general method for the HPLC-based quantification of this compound, suitable for less volatile or thermally labile compounds.[7]

1. Sample Preparation:

  • Sample preparation follows the same procedure as for the GC-MS protocol, with the mobile phase as the diluent.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area versus the concentration of the calibration standards.

  • The concentration of this compound in the standardized sample is calculated using the regression equation from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL this compound) Standards Create Calibration Standards (0.1-10.0 µg/mL) Stock->Standards CalCurve Generate Calibration Curve Standards->CalCurve Sample Prepare Standardized Sample (1.0 µg/mL) Inject Inject 10 µL into HPLC Sample->Inject Separate Chromatographic Separation (C18 column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Caption: Workflow for this compound Analysis using HPLC-UV.

Logical Framework for Inter-Laboratory Comparison

The process of an inter-laboratory comparison follows a structured logical flow to ensure that the results are comparable and the evaluation is robust.

ILC_Logic Coordinator Coordinating Body (e.g., PT Provider) SamplePrep Prepare & Distribute Homogeneous Samples Coordinator->SamplePrep Stats Statistical Analysis (e.g., Consensus Mean, Z-Scores) Coordinator->Stats Labs Participating Laboratories Analysis Laboratories Analyze Samples (Using defined or routine methods) Labs->Analysis SamplePrep->Labs Reporting Submit Results to Coordinator Analysis->Reporting Reporting->Coordinator Report Final Report & Performance Evaluation Stats->Report Report->Labs

Caption: Logical Flow of an Inter-Laboratory Comparison Study.

References

The Challenge of Butylbenzene Detection: A Comparative Guide to Cross-Reactivity in Aromatic Hydrocarbon Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of aromatic hydrocarbons is critical. Immunoassays offer a rapid and sensitive screening method, but their utility can be compromised by cross-reactivity with structurally similar, non-target compounds. This guide provides a comparative analysis of the potential cross-reactivity of butylbenzene in immunoassays designed for the detection of benzene (B151609), toluene, ethylbenzene, and xylenes (B1142099) (BTEX), supported by available experimental data and detailed methodologies.

The presence of aromatic hydrocarbons in the environment and their potential health impacts necessitate reliable monitoring tools.[1] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), have emerged as a valuable screening technique for these compounds.[2] However, a key consideration in the application of these assays is their specificity—the ability to distinguish the target analyte from other structurally related molecules. This compound, an alkylbenzene with a four-carbon alkyl chain, represents a potential cross-reactant in immunoassays developed for the smaller BTEX compounds. Understanding the likelihood and extent of this cross-reactivity is essential for accurate data interpretation.

Immunoassay Performance: A Quantitative Look at Cross-Reactivity

One commercially available kit, the RaPID Assay® for Total BTEX/TPH, provides cross-reactivity data for a range of aromatic compounds. While this compound is not specifically listed, the data for other alkylbenzenes and related molecules offer valuable insights into the antibody specificity.

Table 1: Cross-Reactivity of Various Aromatic Compounds in the RaPID Assay® Total BTEX/TPH Test Kit [3]

CompoundConcentration for 50% Inhibition (IC50) (ppm)Cross-Reactivity (%)
Total BTEX *0.65 100
m-Xylene1.8036.1
p-Xylene3.1021.0
o-Xylene4.7013.8
EthylbenzeneNot specifiedNot specified
TolueneNot specifiedNot specified
BenzeneNot specifiedNot specified
Naphthalene>10<6.5
2-Methylnaphthalene>10<6.5
Trimethylbenzene1.543.3
Phenol>100<0.65
MTBE>100<0.65

Note: The cross-reactivity is calculated relative to a standard of "Total BTEX," which is defined as an equimolar mixture of benzene, toluene, ethylbenzene, and m-, o-, and p-xylene.

The data indicates that the assay is most sensitive to the target BTEX compounds. The cross-reactivity decreases as the structure of the analyte deviates from the primary targets. For instance, the xylenes show significant, though varied, cross-reactivity. Notably, trimethylbenzene exhibits a relatively high cross-reactivity, suggesting that the antibodies can accommodate larger alkyl substitutions on the benzene ring to some extent.

Based on this trend, it is plausible that this compound would also exhibit some degree of cross-reactivity in this and similar BTEX immunoassays. The butyl group is larger than the methyl and ethyl groups of the target analytes, which would likely result in a lower binding affinity to the antibody compared to the primary BTEX compounds. This would translate to a higher IC50 value and, consequently, a lower cross-reactivity percentage. However, without direct experimental data, the exact level of cross-reactivity remains speculative.

Understanding the Mechanism: The Competitive ELISA

Immunoassays for small molecules like aromatic hydrocarbons typically employ a competitive format.[4] In a competitive ELISA, the analyte in the sample (e.g., this compound or a BTEX compound) competes with a labeled version of the target analyte for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of the analyte in the sample.

Below is a diagram illustrating the typical workflow of a competitive ELISA for aromatic hydrocarbon detection.

Competitive_ELISA_Workflow cluster_steps Competitive ELISA Workflow step1 Antibody Coating step2 Blocking step1->step2 Incubate & Wash step3 Competition step2->step3 Add Sample & Labeled Antigen step4 Washing step3->step4 Incubate step5 Secondary Antibody & Enzyme Conjugate step4->step5 Add Reagents step6 Washing step5->step6 Incubate step7 Substrate Addition step6->step7 Add Substrate step8 Signal Detection step7->step8 Incubate & Read

Caption: A generalized workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

The Basis of Cross-Reactivity: A Logical Relationship

The cross-reactivity of an antibody is fundamentally determined by the structural similarity between the target analyte and other compounds.[5] An antibody raised against a specific BTEX compound will have a binding site (paratope) that is complementary in shape and chemical properties to that molecule. Other molecules that can fit into this binding site, even with lower affinity, will cross-react.

The following diagram illustrates the logical relationship between structural similarity and the likelihood of cross-reactivity in an immunoassay for a target aromatic hydrocarbon.

Cross_Reactivity_Logic Target Target Analyte (e.g., Toluene) High_Sim High Structural Similarity (e.g., Ethylbenzene, Xylene) Target->High_Sim High Probability of Significant Cross-Reactivity Med_Sim Moderate Structural Similarity (e.g., Propylbenzene, this compound) High_Sim->Med_Sim Decreasing Probability of Cross-Reactivity Low_Sim Low Structural Similarity (e.g., Naphthalene, Phenol) Med_Sim->Low_Sim Low to Negligible Probability of Cross-Reactivity

Caption: The relationship between structural similarity and immunoassay cross-reactivity.

Experimental Protocols

To provide a comprehensive understanding of how cross-reactivity is determined, a detailed experimental protocol for a typical competitive ELISA is outlined below. This protocol is a generalized representation based on standard immunoassay procedures.

Objective: To determine the concentration of an aromatic hydrocarbon in a sample and to assess the cross-reactivity of related compounds.

Materials:

  • Microtiter plate (96-well) pre-coated with anti-aromatic hydrocarbon antibodies.

  • Aromatic hydrocarbon standards (e.g., BTEX mixture, this compound).

  • Enzyme-conjugated aromatic hydrocarbon (the "tracer").

  • Wash buffer (e.g., phosphate-buffered saline with Tween 20).

  • Substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine).

  • Stop solution (e.g., sulfuric acid).

  • Sample diluent.

  • Microplate reader.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a series of standards of the target analyte (e.g., BTEX) at known concentrations.

    • Prepare standards of the potential cross-reacting compound (e.g., this compound) over a range of concentrations.

    • Dilute unknown samples as necessary with the sample diluent.

  • Assay Procedure:

    • Add a specific volume of the standards, controls, or samples to the antibody-coated microtiter plate wells.

    • Add a specific volume of the enzyme-conjugated aromatic hydrocarbon to each well.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.

    • Wash the plate multiple times with the wash buffer to remove any unbound reagents.

    • Add the substrate solution to each well and incubate for a set period (e.g., 30 minutes) to allow for color development.

    • Stop the reaction by adding the stop solution to each well.

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentrations of the target analyte standards. The absorbance will be inversely proportional to the concentration.

    • Determine the concentration of the target analyte in the unknown samples by interpolating their absorbance values on the standard curve.

    • To determine cross-reactivity, generate a similar inhibition curve for the cross-reacting compound (e.g., this compound).

    • Calculate the IC50 value for both the target analyte and the cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Conclusion

While direct experimental data on the cross-reactivity of this compound in commercially available BTEX immunoassays is limited, the principles of immunoassay design and the available data for structurally similar compounds allow for an informed assessment. It is highly probable that this compound will exhibit some level of cross-reactivity in these assays, though likely to a lesser extent than the primary target analytes. For researchers and professionals relying on immunoassay screening for aromatic hydrocarbons, it is crucial to be aware of this potential for cross-reactivity. When the presence of this compound or other larger alkylbenzenes is suspected, confirmatory analysis using a more specific method, such as gas chromatography-mass spectrometry (GC-MS), is recommended for unambiguous identification and quantification. The development of more specific antibodies or the characterization of existing assays for a wider range of alkylbenzenes would be a valuable contribution to the field of environmental and toxicological analysis.

References

A Comparative Guide to the Validation of Analytical Methods for Butylbenzene Determination in Air and Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of butylbenzene in both air and water matrices. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require robust and reliable analytical procedures. This document outlines various methodologies, presents comparative performance data, and includes detailed experimental protocols.

Determination of this compound in Air Samples

The predominant method for analyzing this compound and other volatile organic compounds (VOCs) in air involves sample collection onto a solid sorbent, followed by desorption and analysis using gas chromatography.

Method Comparison:

A widely accepted and validated technique for air sampling is the use of activated charcoal tubes. This method, often following guidelines from organizations like the National Institute for Occupational Safety and Health (NIOSH), provides reliable results for workplace and environmental air monitoring.[1][2][3] An alternative approach involves thermal desorption from a sorbent tube directly into the gas chromatograph.[4][5]

ParameterActivated Charcoal Tube with Solvent Desorption & GC-FIDReference
Linear Range 0 - 100 µg/mL[2]
Correlation Coefficient (r) 0.9999[2]
Limit of Detection (LOD) 0.32 µg/mL[2]
Minimum Detectable Concentration 0.21 mg/m³ (for a 1.5 L air sample)[2]
Average Spike Recovery 97.8% - 102.6%[2]
Precision (Within-run) 3.06%[2]
Precision (Between-run) 3.64%[2]
Desorption Efficiency 99.6%[2]
Sampling Efficiency 100%[2]
Sample Stability At least 7 days at room temperature[2]

Experimental Protocol: Activated Charcoal Tube Sampling and GC-FID Analysis

This protocol is based on established methods for the determination of n-butylbenzene in workplace air.[2]

  • Sample Collection:

    • Use a standard activated charcoal tube, typically containing a primary and a backup sorbent section.[1][6]

    • Break the sealed ends of the tube immediately before sampling.

    • Connect the tube to a calibrated personal sampling pump.

    • Draw a known volume of air through the tube at a specified flow rate (e.g., 0.1 L/min for 15 minutes for a 1.5 L sample).

    • After sampling, seal the tubes with plastic caps.[3]

  • Sample Preparation (Desorption):

    • Carefully break the charcoal tube and transfer the primary and backup sections to separate vials.

    • Add a precise volume of carbon disulfide (CS₂) to each vial to desorb the this compound from the charcoal.

    • Agitate the vials to ensure complete desorption.

  • Gas Chromatographic Analysis:

    • Instrument: Gas chromatograph equipped with a flame ionization detector (GC-FID).

    • Column: A capillary column suitable for VOC analysis (e.g., HP-INNOWAX).[7]

    • Injection: Inject an aliquot of the desorbed sample into the GC.

    • Temperature Program:

      • Initial Oven Temperature: 65°C, hold for 4.5 minutes.

      • Ramp: Increase at 30°C/min to 150°C.

      • Hold: Maintain at 150°C for 2 minutes.[8]

    • Carrier Gas: Use ultra-pure helium or hydrogen.[7][9]

    • Quantification: Determine the concentration of this compound by comparing the peak area to a calibration curve prepared from certified standards.

Workflow for this compound Analysis in Air

cluster_sampling Air Sampling cluster_preparation Sample Preparation cluster_analysis Analysis A Calibrated Pump B Activated Charcoal Tube A->B Draw Air C Transfer Charcoal to Vial B->C Post-Sampling D Add Carbon Disulfide C->D E Agitate for Desorption D->E F Inject Sample into GC-FID E->F Analysis G Separation in Capillary Column F->G H Detection by FID G->H I Quantification using Calibration Curve H->I

Caption: Workflow for this compound analysis in air samples.

Determination of this compound in Water Samples

For water matrices, several validated methods are available, primarily employing gas or liquid chromatography. The choice of method often depends on the required sensitivity and the complexity of the sample matrix.

Method Comparison:

The following table compares the performance of different analytical techniques for the determination of this compound (as a component of BTEX/VOCs) in water.

ParameterHeadspace-SPME GC-MSStatic Headspace GC-MS/MSHPLC-DADDirect Aqueous Injection GC-FIDReference
Limit of Detection (LOD) 0.03 µg/L (for MTBE, indicative)0.18 - 0.6 µg/LVaries0.6 - 1.1 µg/L[10][11][12]
Limit of Quantification (LOQ) 0.3 µg/L (for MTBE, indicative)1.8 - 8.8 µg/LNot specified2.0 - 3.6 µg/L[11][12][13]
Linearity (R²) >0.990>0.996Not specifiedNot specified[9][14]
Recovery 88.4% - 94.6%Not specified94% - 106%~95%[10][11][12]
Relative Standard Deviation (RSD) 3.52% - 6.35%< 9%< 7.7%Not specified[9][10][11]

Experimental Protocols

1. Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is highly sensitive and suitable for trace-level analysis of volatile compounds in water.[14][15]

  • Sample Preparation:

    • Place a water sample (e.g., 5 mL) into a headspace vial (e.g., 20 mL).[14]

    • For improved extraction efficiency, add sodium chloride (e.g., 2 g) to the sample.[14][15]

    • Seal the vial with a cap and septum.

  • Extraction:

    • Place the vial in a heated agitator (e.g., 40°C).[15]

    • Expose a SPME fiber (e.g., 120 µm CAR WR/PDMS Arrow) to the headspace above the water sample for a defined period (e.g., 3 minutes) to adsorb the analytes.[14][15]

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Desorption: Insert the SPME fiber into the heated GC inlet to desorb the trapped analytes onto the column.

    • Column: A mid-polar capillary column, such as one with a 6% cyanopropyl-phenyl, 94% PDMS phase, is recommended for resolving isomers.[16]

    • Carrier Gas: Helium or Hydrogen.

    • MS Detection: Operate the mass spectrometer in either single ion monitoring (SIM) for higher sensitivity or scan mode for qualitative analysis.[9] The mass spectrometer settings could be a scan range of 35–270 m/z with electron impact ionization at 70 eV.[17]

    • Quantification: Use an external or internal standard method for quantification.

2. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method provides an alternative to GC-based techniques.[10]

  • Sample Preparation (Purge and Trap):

    • Purge the volatile compounds (including this compound) from the water sample using an inert gas.

    • Trap the purged analytes in a specific volume of a suitable solvent like acetonitrile (B52724).[10]

  • HPLC Analysis:

    • Instrument: High-performance liquid chromatograph with a diode-array detector (HPLC-DAD).

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: A mixture of acetonitrile and water is commonly used.[18]

    • Injection: Inject the acetonitrile trap solution into the HPLC system.

    • Detection: Monitor the absorbance at a wavelength appropriate for this compound.

    • Quantification: Calibrate using external standards.

Workflow for this compound Analysis in Water (HS-SPME GC-MS)

cluster_preparation Sample Preparation cluster_extraction Headspace SPME cluster_analysis Analysis A Water Sample in Vial B Add Salt (Optional) A->B C Seal Vial B->C D Heat and Agitate Vial C->D Extraction E Expose SPME Fiber to Headspace D->E Adsorption F Desorb Analytes in GC Inlet E->F Analysis G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Data Analysis and Quantification H->I

Caption: Workflow for this compound analysis in water by HS-SPME GC-MS.

References

A Comparative Guide to Butylbenzene and Toluene as High-Boiling Point Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. High-boiling point solvents are essential for reactions requiring elevated temperatures to proceed at a reasonable rate. Among the aromatic hydrocarbons, toluene (B28343) has long been a standard choice. However, with an increasing focus on process optimization and safety, alternative solvents like butylbenzene are gaining attention. This guide provides an objective comparison of the performance of this compound and toluene as high-boiling point solvents, supported by their physicochemical properties and general applications in organic synthesis.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its suitability for a particular application. This compound offers a significantly higher boiling point than toluene, which can be advantageous for reactions requiring sustained high temperatures. Toluene, on the other hand, is a more volatile solvent. Both are non-polar and insoluble in water.[1][2][3][4][5][6][7][8][9][10] A summary of their key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Toluene

PropertyThis compound (n-butylbenzene)Toluene
Molecular Formula C₁₀H₁₄C₇H₈
Molecular Weight 134.22 g/mol [3][6]92.14 g/mol [1]
Boiling Point 183.3 °C[3][9]110.6 °C[1][2][4]
Melting Point -87.9 °C[3][9]-95 °C[4]
Density 0.8601 g/cm³ at 20 °C[3][9]0.8669 g/cm³ at 20 °C[4]
Solubility in Water Insoluble[3]Insoluble[4]
Flash Point 59 °C[6]4 °C[4]

Performance in High-Temperature Organic Synthesis

Both this compound and toluene are utilized as solvents in a variety of organic reactions that necessitate elevated temperatures. Their non-polar nature makes them suitable for dissolving non-polar reactants and reagents commonly used in transformations such as palladium-catalyzed cross-coupling reactions.

Logical Workflow for Solvent Selection in High-Temperature Reactions

The decision-making process for selecting a high-boiling point solvent involves considering several factors, starting from the required reaction temperature and moving towards safety and environmental considerations.

SolventSelection A Define Required Reaction Temperature B Boiling Point > Reaction Temp.? A->B C Select this compound (BP = 183.3 °C) B->C Yes (>110 °C) D Select Toluene (BP = 110.6 °C) B->D No (<110 °C) E Evaluate Reactant & Catalyst Solubility C->E D->E F Consider Solvent Reactivity (e.g., Friedel-Crafts) E->F G Assess Safety Profile (Flash Point, Toxicity) F->G H Final Solvent Choice G->H

Caption: A logical workflow for selecting between this compound and toluene.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as the Suzuki-Miyaura and Heck couplings often require heating to facilitate the catalytic cycle. Toluene is a well-established solvent for these transformations.[11] While direct comparative studies with this compound are not extensively documented in readily available literature, this compound's higher boiling point suggests its potential utility in reactions involving less reactive substrates that demand higher temperatures for efficient conversion.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling in an Aromatic Solvent

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for either toluene or this compound as the solvent. The choice of solvent would primarily influence the reaction temperature.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous this compound or Toluene (5 mL)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent (this compound or toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C for toluene, or potentially higher for this compound if required) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants, Catalyst, and Base B Add Anhydrous Solvent (this compound or Toluene) A->B C Heat to Desired Temperature B->C D Monitor Progress (TLC/GC-MS) C->D E Cool and Perform Aqueous Workup D->E F Dry and Concentrate Organic Phase E->F G Purify by Column Chromatography F->G

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Toxicity Profile

When selecting a solvent, safety and toxicity are paramount considerations. Toluene is known to have reproductive and developmental toxicity.[12] Information on the specific toxicity of this compound is less prevalent in the readily available literature, but as an aromatic hydrocarbon, it should be handled with appropriate care. A key differentiator is the flash point, with this compound having a significantly higher flash point, making it less of a fire hazard compared to toluene.

Table 2: Safety Information for this compound and Toluene

Safety ParameterThis compoundToluene
GHS Hazard Statements H226 (Flammable liquid and vapor)H225 (Highly flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness), H361d (Suspected of damaging the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure)
Toxicity Summary To be handled with care as an aromatic hydrocarbon.Known reproductive and developmental toxicant.[12] Can cause neurological damage with high exposure.
Flash Point 59 °C[6]4 °C[4]

Conclusion

The choice between this compound and toluene as a high-boiling point solvent depends on the specific requirements of the chemical reaction.

This compound is a suitable choice when:

  • A reaction temperature above the boiling point of toluene is required.

  • A lower fire hazard is a priority due to its higher flash point.

Toluene may be preferred when:

  • A reaction temperature at or below 110 °C is sufficient.

  • It is a well-established solvent for a particular transformation, and its performance is known.

  • The lower boiling point facilitates easier removal during workup.

For drug development professionals and researchers, the higher boiling point of this compound presents an opportunity to explore reaction conditions that are not accessible with toluene, potentially leading to improved yields or enabling reactions with less reactive substrates. However, as with any solvent, a thorough evaluation of its compatibility with the specific reaction chemistry and a comprehensive safety assessment are essential before its adoption in any process. Further direct comparative studies are needed to fully elucidate the performance differences between these two solvents in various synthetic applications.

References

A Comparative Guide to the Kinetic Studies of Butylbenzene Isomer Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies concerning the oxidation of butylbenzene isomers: n-butylbenzene, sec-butylbenzene (B1681704), isothis compound (B155976), and tert-butylbenzene. The objective is to offer a clear comparison of their reactivity, supported by available experimental data and detailed methodologies. Given the scarcity of directly comparable kinetic data from a single study, this guide synthesizes findings from various sources and discusses the expected reactivity trends based on the isomers' molecular structures.

Executive Summary

The oxidation of this compound isomers is a process of significant interest in various fields, including organic synthesis and the study of combustion and atmospheric chemistry. The reactivity of these isomers is primarily dictated by the nature of the benzylic carbon-hydrogen bonds present in their alkyl side chains. The general order of reactivity for hydrogen abstraction by radicals is tertiary > secondary > primary. Consequently, the this compound isomers are expected to exhibit different oxidation rates.

  • sec-Butylbenzene , with a secondary benzylic hydrogen, is generally the most reactive towards oxidation under typical liquid-phase autoxidation conditions.

  • n-Butylbenzene and isothis compound , both possessing primary benzylic hydrogens, are expected to be less reactive than sec-butylbenzene.

  • tert-Butylbenzene , lacking a benzylic hydrogen, is highly resistant to oxidation at the benzylic position.

This guide presents available quantitative data, discusses the underlying chemical principles governing the reactivity of these isomers, and provides standardized experimental protocols for their kinetic analysis.

Data Presentation: Comparative Kinetic Data

IsomerOxidant/CatalystTemperature (°C)Rate InformationReference
n-Butylbenzene Air550 - 1100 (Gas Phase)Low-temperature reactivity observed, with a negative temperature coefficient region.[1][2][1][2]
sec-Butylbenzene Aerobic / N-hydroxyphthalimideNot specifiedRate constants calculated, process intensified with catalyst.[3][3]
Isothis compound Data not available-Expected to have reactivity similar to n-butylbenzene due to primary benzylic hydrogens.-
tert-Butylbenzene Not applicable-Resistant to benzylic oxidation due to the absence of benzylic hydrogens.

Note: The lack of standardized data underscores the need for further comparative studies in this area.

Theoretical Reactivity and Signaling Pathways

The oxidation of alkylbenzenes typically proceeds via a free-radical autoxidation mechanism. The initiation step involves the formation of a benzylic radical through the abstraction of a hydrogen atom from the carbon adjacent to the aromatic ring. The stability of this radical intermediate is a key factor in determining the reaction rate.

The order of benzylic C-H bond strength is primary > secondary > tertiary. Consequently, the ease of hydrogen abstraction and, therefore, the rate of oxidation, is expected to follow the reverse order: tert-Butylbenzene (no benzylic H) < n-Butylbenzene ≈ isothis compound (primary benzylic H) < sec-Butylbenzene (secondary benzylic H) .

cluster_isomers This compound Isomers cluster_reactivity Relative Reactivity in Oxidation n-Butylbenzene n-Butylbenzene Medium Medium n-Butylbenzene->Medium Primary benzylic H sec-Butylbenzene sec-Butylbenzene High High sec-Butylbenzene->High Secondary benzylic H Isothis compound Isothis compound Isothis compound->Medium Primary benzylic H tert-Butylbenzene tert-Butylbenzene Low Low tert-Butylbenzene->Low No benzylic H

Expected Reactivity of this compound Isomers

Experimental Protocols

The following is a generalized experimental protocol for conducting comparative kinetic studies of this compound isomer oxidation.

Objective: To determine the rate of oxidation of this compound isomers by monitoring the consumption of the hydrocarbon or the formation of oxidation products over time.

Materials:

  • n-Butylbenzene (≥99% purity)

  • sec-Butylbenzene (≥99% purity)

  • isothis compound (≥99% purity)

  • tert-Butylbenzene (≥99% purity)

  • Solvent (e.g., chlorobenzene, acetic acid)

  • Initiator (e.g., azobisisobutyronitrile - AIBN)

  • Oxygen or air supply

  • Gas-tight reaction vessel with magnetic stirring and temperature control

  • Gas chromatograph (GC) with a suitable column and flame ionization detector (FID)

  • Internal standard (e.g., dodecane)

Procedure:

  • Reaction Setup: A known volume of the chosen solvent and the internal standard are placed in the reaction vessel. The vessel is sealed and purged with an inert gas (e.g., nitrogen) before being heated to the desired reaction temperature.

  • Initiation: Once the temperature has stabilized, a known amount of the specific this compound isomer and the initiator (AIBN) are injected into the reactor.

  • Oxidation: The reaction is initiated by switching the gas flow from inert to oxygen or air at a controlled flow rate.

  • Sampling: At regular time intervals, small aliquots of the reaction mixture are withdrawn.

  • Quenching: The reaction in the withdrawn sample is immediately quenched, for example, by cooling in an ice bath and adding a radical scavenger.

  • Analysis: The samples are analyzed by GC-FID to determine the concentration of the this compound isomer and any major oxidation products relative to the internal standard.

  • Data Analysis: The concentration of the reactant is plotted against time. The initial rate of reaction can be determined from the initial slope of this curve. By performing the experiment at different initial concentrations, the reaction order can be determined. By conducting experiments at various temperatures, the activation energy can be calculated using the Arrhenius equation.

start Start setup Prepare Reaction Mixture (Solvent, Isomer, Internal Standard) start->setup stabilize Equilibrate Temperature in Reaction Vessel setup->stabilize initiate Inject Initiator and Start Oxygen/Air Flow stabilize->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample sample->initiate Continue Sampling quench Quench Reaction in Samples sample->quench analyze Analyze Samples by GC-FID quench->analyze data Plot Concentration vs. Time and Determine Kinetic Parameters analyze->data end End data->end

Experimental Workflow for Kinetic Studies

Conclusion

While a definitive quantitative ranking of the oxidation kinetics of this compound isomers from a single, comprehensive study remains elusive, a qualitative comparison based on fundamental chemical principles is possible. The reactivity is governed by the stability of the benzylic radical formed during the initial hydrogen abstraction step. This leads to the expected reactivity order of sec-butylbenzene > n-butylbenzene ≈ isothis compound > tert-butylbenzene. The provided experimental protocol offers a standardized approach for researchers to conduct their own comparative studies to obtain precise and directly comparable kinetic data. Such data would be invaluable for refining kinetic models and for applications in synthetic chemistry and materials science.

References

Safety Operating Guide

Proper Disposal of Butylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of butylbenzene is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, encompassing immediate safety measures, operational procedures, and waste management principles.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to implement the following safety measures to protect personnel and the laboratory environment:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemically resistant gloves (e.g., nitrile rubber), and a laboratory coat.[1][2][3][4]

  • Ventilation: Handle this compound in a well-ventilated area. For dispensing or any procedure that may generate vapors, a fume hood is required.[3][5]

  • Ignition Sources: this compound is flammable. Keep it away from heat, sparks, open flames, and any other potential ignition sources.[2][3][6] Use only non-sparking tools and explosion-proof equipment when handling this chemical.[2][3][6]

  • Static Discharge: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that containers are properly grounded and bonded during transfer.[2][3][6]

  • Avoid Contact: Prevent direct contact with skin and eyes, and avoid inhaling vapors or mists.[2][3][4] In case of skin contact, wash the affected area immediately with soap and water.[5]

  • Contaminated Clothing: Immediately remove any clothing that becomes contaminated with this compound. Contaminated items that cannot be thoroughly decontaminated should be disposed of as hazardous waste.[6][7]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its proper handling, storage, and transport.

PropertyValue
UN Number2709[8]
Transport Hazard Class3 (Flammable Liquid)[8]
Packaging GroupIII[8]
Flash Point59.0 °C (closed cup)[8]
Lower Explosive Limit (LEL)0.8%[8]
Upper Explosive Limit (UEL)5.8%[8]
Autoignition Temperature412.0 °C[8]
Octanol-Water Partition Coefficient (Log Pow)4.6[2]

Step-by-Step this compound Disposal Protocol

The proper disposal of this compound is governed by local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[2]

Step 1: Waste Identification and Segregation

  • This compound and materials contaminated with it are classified as hazardous waste.[2][7]

  • Segregate this compound waste from other chemical waste streams to prevent incompatible mixtures. Specifically, keep it separate from strong oxidizing agents.[2]

  • Collect halogenated and non-halogenated solvent wastes in separate containers, as this can affect disposal options.[9]

Step 2: Waste Collection and Container Management

  • Use a designated, compatible, and properly sealed container for collecting this compound waste. The original container may be used if it is in good condition.[9][10]

  • Ensure the waste container is clearly and accurately labeled with "Hazardous Waste" and the specific contents (this compound). The accumulation start date must also be clearly marked.[5][7][9]

  • Keep the waste container closed except when adding waste.[9]

Step 3: Waste Storage

  • Store the waste container in a designated, well-ventilated, and cool area.[2][6]

  • Liquid waste containers must be stored in secondary containment to prevent spills from reaching drains.[7][10]

  • Ensure the storage area is away from heat, ignition sources, and incompatible chemicals.[2]

Step 4: Spill and Emergency Procedures

  • In the event of a small spill, use an appropriate spill kit with absorbent materials to contain and clean it up.[5][7]

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[5]

  • Collect all contaminated absorbent materials and residues, place them in a sealed container, and manage them as hazardous waste.[5][7]

  • Never wash a this compound spill down the drain.[4][8]

Step 5: Final Disposal

  • Arrange for the disposal of the this compound waste through your institution's EHS department or a licensed professional waste disposal service.[4][5][7]

  • Ensure that the waste is transported in accordance with all applicable transportation regulations. This compound is classified for transport under UN number 2709.[8]

  • The ultimate disposal method will be determined by the waste disposal facility, which may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

This compound Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final disposal.

Butylbenzene_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE B Work in Ventilated Area (Fume Hood) A->B C Eliminate Ignition Sources B->C D Segregate this compound Waste C->D G Small Spill: Use Absorbent Material C->G H Large Spill: Evacuate & Contact EHS C->H E Use Labeled, Sealed Container D->E F Store in Cool, Ventilated Area with Secondary Containment E->F J Contact EHS or Licensed Waste Disposal Service F->J I Collect Contaminated Materials as Hazardous Waste G->I H->I I->J K Transport to Approved Facility J->K L Proper Disposal (e.g., Incineration) K->L

Caption: Workflow for the proper disposal of this compound.

References

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